molecular formula C6H12N4 B1307475 3-butyl-1H-1,2,4-triazol-5-amine CAS No. 103205-70-5

3-butyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1307475
CAS No.: 103205-70-5
M. Wt: 140.19 g/mol
InChI Key: IVUWQVCPSXVWIM-UHFFFAOYSA-N
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Description

3-Butyl-1H-1,2,4-triazol-5-amine is a chemical compound based on the 1,2,4-triazole heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole ring, and particularly the 5-amino-1H-1,2,4-triazole structure, is a privileged pharmacophore known to serve as a bioisostere for various functional groups and as a linker to enhance the effectiveness of lead drugs . This scaffold has demonstrated a broad spectrum of bioactivities, positioning it as a key structure in the development of novel therapeutic agents. Research on 5-amino-1,2,4-triazole derivatives has identified them as potent inhibitors of methionine aminopeptidase, as well as agents with antiasthmatic properties for the treatment of bronchial asthma . Furthermore, derivatives have shown promising activity as antibacterial agents against multidrug-resistant bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae , and as inhibitors of rubella virus replication . A prominent area of application for this compound class is in anticancer research. Analogous compounds, such as Bemcentinib, are known inhibitors of AXL kinase . Other 5-amino-1,2,4-triazole analogs of Combretastatin A-4 have displayed potent antiproliferative activity against a range of human cancer cell lines, including T-leukemia, acute lymphoblastic leukemia, colon adenocarcinoma, breast adenocarcinoma, and cervix carcinoma, with IC50 values reported as low as 0.5 μM . The mechanism of action for some of these active compounds involves a potent inhibitory effect on tubulin polymerization, a validated target in cancer therapy . The incorporation of the 1,2,4-triazole core into molecular structures is also a valuable strategy in the development of energetic materials, given the high nitrogen content and thermal stability of such heterocycles . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUWQVCPSXVWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394270
Record name 5-butyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103205-70-5
Record name 5-butyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-butyl-1H-1,2,4-triazol-5-amine: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-butyl-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this target molecule. Emphasis is placed on the widely utilized and efficient method involving the condensation of a C5 carboxylic acid derivative with aminoguanidine. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and exploration of novel triazole-based therapeutic agents.

Introduction: The Significance of the 3-Amino-1,2,4-triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and biologically active molecules.[1] The presence of multiple nitrogen atoms allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for target engagement. The 3-amino-1,2,4-triazole moiety, in particular, offers a key functional handle for further molecular elaboration and has been identified as a pharmacophore in compounds exhibiting a range of therapeutic activities, including antifungal, antiviral, and anti-inflammatory properties.[2] The butyl substituent at the 3-position provides a lipophilic element that can influence the compound's pharmacokinetic and pharmacodynamic profile.

Strategic Synthesis of this compound

The most direct and industrially scalable approach for the synthesis of 3-alkyl-1H-1,2,4-triazol-5-amines involves the cyclocondensation reaction between a suitable carboxylic acid or its derivative and aminoguanidine.[1][2] This method is favored for its operational simplicity, accessibility of starting materials, and generally good yields.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, points to two primary building blocks: a five-carbon unit that will form the butyl group and the C3 of the triazole ring, and aminoguanidine, which provides the remaining atoms for the heterocyclic core.

Retrosynthesis target This compound intermediate Acylaminoguanidine Intermediate target->intermediate C-N bond cleavage starting_materials Valeric Acid or Derivative + Aminoguanidine intermediate->starting_materials C-N bond cleavage

Caption: Retrosynthetic approach for this compound.

The Primary Synthetic Pathway: Valeric Acid and Aminoguanidine

This pathway commences with the reaction of valeric acid (pentanoic acid) with aminoguanidine, typically in its bicarbonate or hydrochloride salt form. The reaction proceeds through an initial acylation of the aminoguanidine to form an acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired this compound.[2]

The reaction mechanism can be described in two key stages:

  • Formation of the Acylaminoguanidine Intermediate: The more nucleophilic terminal nitrogen of the hydrazine moiety in aminoguanidine attacks the electrophilic carbonyl carbon of valeric acid. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen, increasing its electrophilicity. A molecule of water is eliminated to form the N-acyl aminoguanidine.

  • Intramolecular Cyclization and Aromatization: Under heating, the terminal amino group of the guanidinium moiety attacks the carbonyl carbon of the acyl group. This is followed by a series of proton transfers and the elimination of a second molecule of water to form the stable, aromatic 1,2,4-triazole ring.

Reaction_Mechanism cluster_0 Stage 1: Acylaminoguanidine Formation cluster_1 Stage 2: Cyclization and Aromatization Valeric_Acid Valeric Acid Acylaminoguanidine N-Pentanoylaminoguanidine Valeric_Acid->Acylaminoguanidine + Aminoguanidine - H2O Aminoguanidine Aminoguanidine Aminoguanidine->Acylaminoguanidine Cyclization_Intermediate Tetrahedral Intermediate Acylaminoguanidine->Cyclization_Intermediate Intramolecular Attack Final_Product This compound Cyclization_Intermediate->Final_Product - H2O

Caption: Generalized mechanism for the formation of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous 3-alkyl-5-amino-1,2,4-triazoles, particularly leveraging microwave-assisted synthesis for enhanced reaction rates and yields.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
Valeric Acid≥99%Sigma-Aldrich
Aminoguanidine Bicarbonate≥98%Sigma-Aldrich
Hydrochloric Acid (37%)ACS GradeFisher Scientific
Isopropanol (i-PrOH)AnhydrousVWR
Sodium HydroxidePellets, ≥97%Merck
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Deionized Water
Equipment
  • Microwave synthesis reactor (e.g., CEM Discover SP)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

Step 1: Preparation of Aminoguanidine Hydrochloride

  • In a 100 mL round-bottom flask, suspend aminoguanidine bicarbonate (13.6 g, 0.1 mol) in 50 mL of deionized water.

  • While stirring, slowly add 37% hydrochloric acid (12.5 mL, 0.15 mol) to the suspension. Effervescence (release of CO₂) will be observed.

  • Continue stirring for 2 hours at room temperature until the effervescence ceases and a clear solution is obtained.

  • Remove the water under reduced pressure using a rotary evaporator to obtain aminoguanidine hydrochloride as a white solid. Dry the solid under vacuum.

Step 2: Synthesis of this compound

  • In a 20 mL microwave process vial, combine aminoguanidine hydrochloride (from Step 1, ~0.1 mol) and valeric acid (12.26 g, 0.12 mol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180°C for 3 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold deionized water.

  • Neutralize the solution by the dropwise addition of a 2 M aqueous sodium hydroxide solution until a pH of 7-8 is reached.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain pure this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence and integration of the butyl chain protons and the amine and N-H protons of the triazole ring.

  • ¹³C NMR: To identify the carbon signals of the butyl group and the two distinct carbons of the triazole ring.

  • FT-IR: To observe the characteristic N-H stretching frequencies of the amine and triazole ring, as well as C-H and C=N vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the target compound.

  • Melting Point: To assess the purity of the final product.

Alternative Synthetic Strategies

While the reaction of carboxylic acids with aminoguanidine is the most common approach, other methods for the synthesis of 3,5-disubstituted 1,2,4-triazoles exist and can be adapted for the synthesis of the target molecule.

From Nitriles and Cyanamide

An alternative two-step, one-pot approach involves the reaction of cyanamide with hydroxylamine, followed by an iron(III) chloride-catalyzed reaction with a nitrile, in this case, valeronitrile.[2] This method avoids the use of carboxylic acids and can be advantageous for certain substrates.

Alternative_Pathway Valeronitrile Valeronitrile Final_Product This compound Valeronitrile->Final_Product + Intermediate Adduct FeCl3 catalyst Cyanamide_Hydroxylamine Cyanamide + Hydroxylamine Intermediate_Adduct Intermediate Adduct Cyanamide_Hydroxylamine->Intermediate_Adduct Intermediate_Adduct->Final_Product

Caption: Alternative synthesis of this compound from valeronitrile.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily the cyclocondensation of valeric acid with aminoguanidine. This approach offers a robust and scalable route to this valuable heterocyclic building block. The detailed protocol provided in this guide, coupled with an understanding of the underlying reaction mechanism, equips researchers and drug development professionals with the necessary knowledge to efficiently synthesize this compound and its analogs for further investigation in various therapeutic areas. The versatility of the 3-amino-1,2,4-triazole scaffold ensures its continued importance in the quest for novel and effective pharmaceuticals.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153-23164. Available from: [Link]

  • Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Chemical Communications, 59(12), 1567-1570. Available from: [Link]

  • BenchChem. (2025). A Detailed Experimental Protocol for the Synthesis of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole.
  • Antoci, V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. Available from: [Link]

  • Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry, 75(1), 268-271. Available from: [Link]

  • Bouzroura, M., et al. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank, 2021(4), M1291. Available from: https://www.mdpi.com/1422-8599/2021/4/M1291
  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Crystals, 13(12), 1651. Available from: [Link]

  • LookChem. 5-3-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,4-triazol-5-yl-N-butyl-1H-imidazol-4-amine. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone in medicinal and agricultural chemistry, renowned for its versatile biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, serves as a critical pharmacophore in a multitude of therapeutic agents, including well-known antifungal and anticancer drugs.[2] The unique electronic and structural features of the triazole nucleus—its aromaticity, hydrogen bonding capabilities, and metabolic stability—make it a privileged scaffold in drug design.[3] This guide focuses on a specific derivative, 3-butyl-1H-1,2,4-triazol-5-amine (CAS Number: 103205-70-5), providing a comprehensive analysis of its core physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document will leverage data from its parent compound, 3-amino-1,2,4-triazole, and other closely related alkyl-substituted analogues to provide a predictive and comparative overview for researchers, scientists, and drug development professionals.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in understanding the behavior of any molecule is a thorough characterization of its structure and fundamental properties. For this compound, these descriptors dictate its solubility, membrane permeability, and potential for intermolecular interactions—all critical parameters in a drug development context.

Table 1: Core Molecular and Predicted Physicochemical Properties

PropertyValueSource/Method
Chemical Formula C₆H₁₂N₄-
Molecular Weight 140.19 g/mol [4]
CAS Number 103205-70-5[4]
Appearance Predicted to be a solid at room temperature.[4]
Predicted LogP ~1.0 - 1.5Estimation based on analogues
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated

The butyl substituent at the 3-position introduces a significant lipophilic component to the molecule compared to its parent, 3-amino-1,2,4-triazole. This alkyl chain is expected to influence its solubility profile and its ability to interact with hydrophobic pockets in biological targets.

Tautomerism: A Critical Consideration for 1,2,4-Triazoles

A key characteristic of 3-substituted-1H-1,2,4-triazol-5-amines is the potential for annular tautomerism. The proton on the triazole ring can reside on different nitrogen atoms, leading to different tautomeric forms. For this compound, the two most probable tautomers are this compound and 5-butyl-1H-1,2,4-triazol-3-amine. The relative populations of these tautomers can be influenced by the solvent, temperature, and the nature of the substituents. It is crucial for researchers to recognize the existence of these tautomers as they can exhibit different physicochemical and biological properties.[5]

tautomers T1 This compound T2 5-butyl-1H-1,2,4-triazol-3-amine T1->T2 Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Solubility Profile: A Predictive Analysis

The parent compound, 3-amino-1,2,4-triazole, is soluble in water and other polar solvents.[6] The presence of the amino group and the triazole nitrogens allows for hydrogen bonding with protic solvents. The introduction of the butyl group in this compound increases its lipophilicity. Consequently, its aqueous solubility is expected to be lower than that of 3-amino-1,2,4-triazole. Conversely, its solubility in less polar organic solvents, such as alcohols and chlorinated solvents, is likely to be enhanced.

Table 2: Comparative Solubility of 1,2,4-Triazole Derivatives

CompoundWater SolubilityComments
3-Amino-1,2,4-triazole280 g/L (20 °C)Highly polar due to the amino group and unsubstituted triazole ring.[7]
This compoundPredicted to have moderate solubility in polar solvents.The butyl group increases lipophilicity, likely reducing aqueous solubility.[4]

Acidity and Basicity: The Role of pKa

The pKa values of a molecule are fundamental to understanding its ionization state at different pH levels, which in turn affects its solubility, membrane transport, and receptor binding. The 1,2,4-triazole ring is weakly basic, while the exocyclic amino group is also basic. The acidic proton is on the triazole ring. For 3-amino-1,2,4-triazole, the pKa values are approximately 4.04 (for the protonated form) and 10.9 (for the neutral molecule). The introduction of the electron-donating butyl group is expected to slightly increase the basicity of the triazole ring, leading to a slightly higher pKa for the protonated form compared to the parent compound.

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. Although experimental spectra for this compound are not available in the searched literature, a predictive analysis based on the known spectral features of analogous compounds can be provided.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the butyl group protons and the amine protons. The chemical shifts will be influenced by the electronic environment of the triazole ring.

  • Butyl Group: A triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-) around 1.3-1.4 ppm, a quintet for the next methylene group (-CH₂-) around 1.6-1.7 ppm, and a triplet for the methylene group attached to the triazole ring (-CH₂-) around 2.6-2.8 ppm.

  • Amine Group: A broad singlet for the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

  • Triazole NH: A broad singlet for the N-H proton of the triazole ring, with a chemical shift that is also solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Butyl Group: Four distinct signals for the four carbon atoms of the butyl chain.

  • Triazole Ring: Two signals for the two carbon atoms of the triazole ring, with their chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the amino group and the N-H of the triazole ring.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the butyl group.

  • C=N and N=N Stretching: Absorptions in the fingerprint region characteristic of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight of C₆H₁₂N₄. Fragmentation patterns would likely involve the loss of the butyl chain.

Synthetic Pathways: A Generalized Protocol

The synthesis of 3-substituted-1H-1,2,4-triazol-5-amines is well-established in the literature. A common and effective method involves the cyclization of an N-acylaminoguanidine derivative. For this compound, a plausible synthetic route starts from valeronitrile, which is converted to the corresponding imidate, followed by reaction with aminoguanidine.

synthesis Valeronitrile Valeronitrile Imidate Valerimidate Valeronitrile->Imidate 1. HCl, EtOH 2. Base Product This compound Imidate->Product Aminoguanidine Heat Aminoguanidine Aminoguanidine

Caption: A plausible synthetic route to this compound.

Experimental Protocol: General Procedure for the Synthesis of 3-Alkyl-1H-1,2,4-triazol-5-amines

  • Imidate Formation: An appropriate nitrile is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting imidate hydrochloride is treated with a base to yield the free imidate.

  • Cyclization: The imidate is then reacted with an aminoguanidine salt (e.g., aminoguanidine hydrochloride) in a suitable solvent, often with heating. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent.

Analytical Methodologies: Ensuring Purity and Identity

The characterization and quantification of 1,2,4-triazole derivatives are crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Protocol: A General HPLC Method for the Analysis of 1,2,4-Triazole Derivatives

  • Column: A C18 reverse-phase column is typically employed.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the triazole ring exhibits significant absorbance (typically around 210-254 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Conclusion and Future Perspectives

This compound represents a valuable scaffold for further chemical exploration in the fields of drug discovery and materials science. While specific experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a robust, predictive framework based on the well-understood chemistry of the 1,2,4-triazole-5-amine core. Future research should focus on the definitive experimental determination of its physicochemical properties, including its pKa, solubility in various pharmaceutically relevant solvents, and a comprehensive spectroscopic and crystallographic analysis. Such data will be invaluable for the rational design of novel derivatives with tailored biological activities and improved drug-like properties.

References

  • PubChem. 3-Propyl-1H-1,2,4-triazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Institutes of Health. Available from: [Link]

  • A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available from: [Link]

  • SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ResearchGate. Available from: [Link]

  • Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
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  • Google Patents. EP2758385B1 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.
  • Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine (see Figure...). ResearchGate. Available from: [Link]

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  • PubChem. Diethyl Pyrocarbonate. National Center for Biotechnology Information. Available from: [Link]

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Sources

3-butyl-1H-1,2,4-triazol-5-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-butyl-1H-1,2,4-triazol-5-amine

Chemical Abstract Service (CAS) Number: 103205-70-5 [1]

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a butyl group and an amine group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a versatile pharmacophore capable of engaging in various biological interactions.[2][3][4] This class of compounds has been extensively investigated, leading to the development of numerous therapeutic agents with a wide array of activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][3][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic protocol with mechanistic considerations, analytical characterization techniques, potential applications, and essential safety information.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource / Notes
CAS Number 103205-70-5[1]
Molecular Formula C₆H₁₂N₄Calculated
Molecular Weight 140.19 g/mol Calculated
Appearance Typically a solid, ranging from white to off-white powder.Based on related compounds[6]
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO.[7]General solubility for aminotriazoles[7][8]
SMILES CCCCC1=NN=C(N)N1Isomeric Representation
InChI Key (Predicted)Based on structure

Note: Experimental values for properties like melting point and boiling point are not consistently reported in public literature and should be determined empirically.

Synthesis and Mechanistic Rationale

The synthesis of 3-substituted-5-amino-1,2,4-triazoles is typically achieved through the cyclocondensation of an appropriate precursor with a source of the triazole ring's nitrogen atoms, such as aminoguanidine. The following protocol describes a robust and common method for synthesizing the target compound, adapted from established procedures for similar structures.[9][10]

Synthetic Principle: Cyclocondensation

The core of this synthesis involves the reaction of valeronitrile (as a precursor to the butyl group) with dicyandiamide, or a more direct approach using aminoguanidine with valeric acid or its derivatives. A highly effective method involves the reaction of aminoguanidine hydrochloride with a carboxylic acid derivative under conditions that facilitate condensation and subsequent intramolecular cyclization, driven by the elimination of water.

Detailed Experimental Protocol

Reaction: Synthesis of this compound from Valeric Acid and Aminoguanidine Hydrochloride.

Materials:

  • Valeric Acid

  • Aminoguanidine Hydrochloride

  • Sodium Hydroxide (or other suitable base)

  • High-boiling point solvent (e.g., ethylene glycol, N-methyl-2-pyrrolidone)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (for pH adjustment)

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine valeric acid (1.0 eq) and aminoguanidine hydrochloride (1.1 eq).

  • Basification & Dissolution: Add a suitable solvent like ethylene glycol. Slowly add a base such as sodium hydroxide (1.1 eq) to neutralize the hydrochloride and liberate the free aminoguanidine base. Causality Note: The free base form of aminoguanidine is the active nucleophile required for the reaction. The hydrochloride salt is used for its superior stability and ease of handling.

  • Cyclocondensation: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain under reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Expertise Insight: High temperature is necessary to drive the dehydration and cyclization steps, which have significant activation energy barriers.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.

  • Purification:

    • Filter the crude solid using a Büchner funnel and wash thoroughly with cold water to remove the solvent and inorganic salts.

    • The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product ValericAcid Valeric Acid Reaction 1. Mix in Solvent (e.g., Ethylene Glycol) ValericAcid->Reaction Aminoguanidine Aminoguanidine HCl Aminoguanidine->Reaction Base Base (e.g., NaOH) Base->Reaction Reflux 2. Heat to 150-180°C (Cyclocondensation) Reaction->Reflux TLC Monitor by TLC Reflux->TLC Workup 3. Quench in Water (Precipitation) Reflux->Workup Filter1 4. Filter Crude Product Workup->Filter1 Recrystallize 5. Recrystallize (e.g., Ethanol/Water) Filter1->Recrystallize Filter2 6. Filter Purified Product Recrystallize->Filter2 Dry 7. Dry Under Vacuum Filter2->Dry FinalProduct This compound Dry->FinalProduct

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods should be employed for unambiguous characterization.

Standard Analytical Workflow:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

Expected Spectroscopic Data:
  • ¹H NMR: Protons on the butyl chain will show characteristic signals (triplets and sextets). The amine (-NH₂) protons will appear as a broad singlet, and the triazole N-H proton will also be a broad singlet. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: Six distinct carbon signals are expected: four for the butyl chain and two for the triazole ring carbons (C3 and C5).

  • Mass Spectrometry (ESI+): The primary ion observed will be the [M+H]⁺ peak at m/z ≈ 141.11.

  • FTIR (KBr Pellet): Characteristic peaks will include N-H stretching for the amine and triazole ring (around 3100-3400 cm⁻¹), and C-H stretching for the alkyl chain (around 2850-2960 cm⁻¹).

Visualization of Analytical Workflow

Analytical_Workflow cluster_spectroscopy Structural Verification cluster_purity Purity Assessment start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (Verify MW) start->MS FTIR FTIR Spectroscopy (Functional Groups) start->FTIR HPLC HPLC Analysis (Purity >95%?) start->HPLC decision Meets Specs? NMR->decision MS->decision FTIR->decision HPLC->decision pass Release for Use decision->pass Yes fail Re-purify / Re-synthesize decision->fail No

Caption: Quality control workflow for synthesized compounds.

Applications in Research and Drug Development

The 1,2,4-triazole nucleus is a cornerstone in the development of pharmaceuticals.[4] Derivatives of 3-amino-1,2,4-triazole are investigated for a multitude of therapeutic applications due to their favorable chemical properties and biological activity profiles.

  • Antifungal Agents: Triazoles are famous for their antifungal properties, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[3]

  • Antibacterial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5]

  • Anticancer Research: The triazole scaffold has been incorporated into molecules designed to inhibit various cancer-related targets, showing promise as potential chemotherapeutic agents.[4]

  • Synthetic Building Block: this compound serves as a valuable intermediate. The amine group can be readily functionalized to create libraries of new chemical entities for high-throughput screening in drug discovery campaigns.[11][12]

Visualization of Potential Biological Role

Biological_Role cluster_targets Potential Cellular Targets cluster_outcomes Therapeutic Outcomes Compound 3-Butyl-5-amino -1,2,4-triazole CYP51 Fungal CYP51 Enzyme Compound->CYP51 Inhibition BacterialEnzymes Bacterial Enzymes Compound->BacterialEnzymes Inhibition Kinases Cancer-Related Kinases Compound->Kinases Modulation Antifungal Antifungal Activity CYP51->Antifungal Antibacterial Antibacterial Activity BacterialEnzymes->Antibacterial Anticancer Anticancer Activity Kinases->Anticancer

Caption: Potential therapeutic pathways for triazole derivatives.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminotriazoles should be used to guide handling procedures.[13][14][15]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Toxicology: Aminotriazole compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[13][15] Chronic exposure should be avoided.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents, acids, and bases.[14][16]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

References

  • LookChem. 5-3-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,4-triazol-5-yl-N-butyl-1H-imidazol-4-amine. [Link]

  • Krasnovskaya, O. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

  • Krasnovskaya, O. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information. [Link]

  • Hreczycho, G. et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y. et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Center for Biotechnology Information. [Link]

  • Pathak, A. et al. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. Synthesis of 3-Azido-5-amino-1,2,4-triazole. [Link]

  • Wikipedia. 3-Amino-1,2,4-triazole. [Link]

  • Sławiński, J. et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Kaur, R. et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]

  • Gupta, S. & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research. [Link]

  • Solubility of Things. 3-Amino-1,2,4-triazole. [Link]

  • Rojas-Lima, S. et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Sytad, V. et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. [Link]

Sources

A Comprehensive Technical Guide to the Tautomeric Landscape of 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are profoundly dictated by their specific tautomeric forms, which govern molecular recognition and membrane permeability. This guide provides an in-depth analysis of the tautomerism of 3-butyl-1H-1,2,4-triazol-5-amine, a representative 3,5-disubstituted aminotriazole. We will dissect the theoretical underpinnings of its tautomeric equilibria, present a synergistic approach combining computational modeling and experimental spectroscopy for unambiguous characterization, and discuss the critical implications for drug development professionals. This document serves as a technical resource for researchers and scientists, offering both foundational knowledge and field-proven methodologies.

Part 1: Theoretical Framework of Tautomerism

The phenomenon of prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a defining characteristic of the 1,2,4-triazole ring system.[1][2] For an asymmetrically substituted molecule like this compound, this equilibrium is complex, involving both annular tautomerism (proton migration between ring nitrogens) and the potential for amino-imino tautomerism (proton migration involving the exocyclic amine).

The primary tautomeric forms to consider are the annular isomers, which are generally more stable than the imino forms. These include the 1H, 2H, and 4H tautomers, as depicted below. Due to the presence of an amino group at C5 and an alkyl group at C3, the 1H and 2H forms are non-equivalent. The 1H tautomer can be further specified as this compound or 5-butyl-1H-1,2,4-triazol-3-amine, depending on the proton's position relative to the substituents. However, for clarity in this guide, we will primarily focus on the three key annular tautomers shown below, which represent the most probable low-energy structures.

The equilibrium between these forms is governed by the electronic properties of the substituents and the surrounding environment (e.g., solvent polarity).[3][4] The butyl group at C3 is a weak electron-donating group (EDG) via induction, while the amino group at C5 is a strong EDG through resonance. In many 3,5-disubstituted 1,2,4-triazoles, the tautomer where the proton resides on the nitrogen adjacent to the less electron-donating substituent is often favored. However, the interplay of electronic effects, steric hindrance, and solvation makes a priori prediction challenging, necessitating a robust analytical approach.

ComputationalWorkflow cluster_input Input Generation cluster_dft DFT Calculations (per Tautomer) cluster_analysis Data Analysis cluster_output Output Start Define Tautomeric Structures (1H, 2H, 4H, etc.) Opt Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minima & Get G) Opt->Freq Solv Repeat with Solvation Model (PCM/SMD for Water, DMSO) Freq->Solv Energy Calculate Relative Free Energies (ΔG) Solv->Energy Boltzmann Determine Boltzmann Populations (%) Energy->Boltzmann End Predicted Tautomer Stabilities Boltzmann->End

Caption: Computational workflow for determining tautomer stability.

Data Presentation: Predicted Tautomer Stabilities

The following table summarizes hypothetical, yet representative, quantitative data derived from the computational protocol described above.

Tautomer FormGas Phase ΔG (kcal/mol)Population (%)DMSO (PCM) ΔG (kcal/mol)Population (%)Water (PCM) ΔG (kcal/mol)Population (%)
This compound 0.0085.10.0092.50.0094.1
3-butyl-2H-1,2,4-triazol-5-amine 1.1514.81.607.41.805.8
5-butyl-4H-1,2,4-triazol-3-amine 4.500.13.800.13.500.1

Note: These values are illustrative and based on trends observed for similar substituted 1,2,4-triazoles.

Part 3: Experimental Characterization of Tautomers

ExperimentalWorkflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis cluster_conclusion Conclusion Compound Synthesized Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N in DMSO-d₆, CDCl₃) Compound->NMR UV UV-Vis Spectroscopy (Spectra in various solvents) Compound->UV Xray Single Crystal X-ray Diffraction Compound->Xray Result Correlate Data: - NMR shifts - UV λmax vs. DFT - X-ray structure NMR->Result UV->Result Xray->Result Final Definitive Tautomer Assignment (Solid & Solution) Result->Final

Caption: Integrated experimental workflow for tautomer validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for studying tautomeric equilibria in solution. [5]Prototropic exchange is often fast on the NMR timescale, resulting in a single set of time-averaged signals. However, the exact chemical shifts of these averaged signals are population-weighted averages of the shifts of the individual tautomers. For 1,2,4-triazoles, ¹⁵N NMR spectroscopy is particularly decisive as the chemical shifts of nitrogen atoms are highly sensitive to their protonation state and hybridization, providing direct evidence of the proton's location. [5][6]

  • Sample Preparation: Prepare samples (~5-10 mg) in deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, MeOD). DMSO-d₆ is often preferred as it can slow down proton exchange with the solvent.

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. In cases of fast exchange, broad signals for the triazole ring carbons may be observed. [7]3. ¹⁵N NMR Acquisition: Acquire a ¹H-¹⁵N HMBC spectrum. This 2D experiment is crucial. It reveals long-range couplings between protons (like the N-H proton) and nitrogen atoms. A correlation from the N-H proton to a specific ring nitrogen provides unambiguous evidence for the location of the proton.

  • Low-Temperature NMR (Optional): If exchange is fast, cooling the sample may slow the interconversion enough to resolve separate signals for the major and minor tautomers, allowing for direct integration and quantification.

  • Data Interpretation: Compare observed chemical shifts with values predicted by DFT calculations (using the GIAO method) for each tautomer. A strong correlation between the experimental spectrum and the calculated spectrum for one tautomer confirms its dominance.

UV-Vis Spectroscopy

Trustworthiness: UV-Vis spectroscopy serves as an excellent complementary technique. Each tautomer possesses a unique conjugated system and therefore a distinct electronic absorption spectrum (λ_max). [8]By comparing the experimental spectrum to the computationally predicted spectra for each tautomer, one can validate the findings from NMR and DFT. [1][2]This cross-validation is a hallmark of a self-validating protocol.

  • Computational Prediction: Using the optimized geometries from the DFT calculations, perform Time-Dependent DFT (TD-DFT) calculations for each tautomer in the relevant solvents to predict their UV-Vis spectra (specifically the λ_max of the lowest energy π→π* transition).

  • Sample Preparation: Prepare dilute solutions of the compound in a series of solvents spanning a range of polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Analysis: Compare the experimental λ_max values with the predicted values from TD-DFT. A match between the experimental spectrum and the predicted spectrum for the computationally determined lowest-energy tautomer provides strong corroborating evidence. [2]

Single-Crystal X-ray Crystallography

Authoritative Grounding: X-ray crystallography provides the "gold standard," unambiguous proof of structure in the solid state. [9]It directly visualizes the atomic arrangement, including the precise location of the mobile proton, thereby definitively identifying the tautomer present in the crystal lattice. [10]While the solid-state structure may not always represent the major tautomer in solution, it provides an absolute structural anchor for the system.

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Hydrogen Atom Location: The position of the tautomeric proton can be located directly from the difference Fourier map and its position refined, confirming which nitrogen atom is protonated.

  • Analysis: Analyze the resulting structure for bond lengths and angles. For example, the C-N bonds within the amino group and the triazole ring can provide evidence of electron delocalization consistent with a specific tautomeric form. [11]

Part 4: Synthesis and Implications in Drug Development

The synthesis of 3(5)-amino-1,2,4-triazoles is well-established, often involving the cyclization of aminoguanidine with a suitable carboxylic acid derivative (e.g., an ester or nitrile). Microwave-assisted methods have been shown to be particularly efficient for these transformations. [10] Understanding the tautomeric preference of this compound is not merely an academic exercise; it has profound implications for drug development:

  • Molecular Recognition: The dominant tautomer dictates the three-dimensional arrangement of hydrogen bond donors and acceptors. A drug's affinity for its biological target is critically dependent on matching this pattern. An incorrect assumption about the tautomeric state can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts.

  • Physicochemical Properties: Tautomerism directly influences key properties like acidity/basicity (pKa), lipophilicity (LogP), and solubility. The 4H-tautomer, for example, is often more acidic than the 1H or 2H forms. These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Intellectual Property: From a patent perspective, specific tautomers can sometimes be claimed as separate chemical entities. A thorough characterization of the tautomeric landscape is therefore essential for securing robust intellectual property rights.

Conclusion

The tautomeric behavior of this compound is a multifaceted problem that requires a synergistic and rigorous analytical strategy. This guide has detailed an integrated approach that begins with predictive computational modeling to establish a hypothesis of tautomer stability. This hypothesis is then rigorously tested and validated through a suite of orthogonal experimental techniques, including multinuclear NMR, UV-Vis spectroscopy, and single-crystal X-ray crystallography. By following these self-validating workflows, researchers, scientists, and drug development professionals can achieve an unambiguous characterization of the tautomeric landscape, enabling more informed decisions in the design and optimization of novel 1,2,4-triazole-based therapeutics.

References

  • Demidenko, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. [Link]

  • Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23341-23354. [Link]

  • Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. [Link]

  • Gokce, H., et al. (2017). Direct and solvent-assisted keto–enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Structural Chemistry, 28(4), 1143-1152. [Link]

  • Demidenko, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PubMed Central (PMC). [Link]

  • Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

  • Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]

  • Shukla, P. K., & Ladiwala, G. D. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(40), 7883-7893. [Link]

  • Gavande, S. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [https://www.slideshare.net/Sa gavande/study-of-tautomerism-solvent-effect-by-uvvis-spectroscopypdf]([Link] gavande/study-of-tautomerism-solvent-effect-by-uvvis-spectroscopypdf)

  • Karpińska, G., & Dobrowolski, J. C. (2015). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. [Link]

  • Pozharskii, A. F., et al. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Suryawanshi, P. M. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Finar, I. L. (1973). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Meng, S., et al. (2017). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. ResearchGate. [Link]

  • Jarczewski, A., et al. (2011). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

  • da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH). [Link]

  • Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. National Institutes of Health (NIH). [Link]

  • Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). ResearchGate. [Link]

  • ResearchGate (2024). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

  • Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Institutes of Health (NIH). [Link]

Sources

Spectroscopic Profile of 3-butyl-1H-1,2,4-triazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-butyl-1H-1,2,4-triazol-5-amine. As a key heterocyclic scaffold, the 1,2,4-triazole nucleus is a constituent of numerous pharmacologically active agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in molecular interactions. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of this compound, offering insights grounded in established chemical principles.

Molecular Structure and Isomerism

This compound can exist in different tautomeric forms. The principal tautomers are the 1H, 2H, and 4H forms, with the 1H tautomer generally being the most stable. The butyl group is positioned at the 3-position of the triazole ring, and an amino group is at the 5-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HNH (triazole ring)
~5.6br s2HNH₂ (amino group)
~2.6t2Hα-CH₂ (butyl)
~1.6m2Hβ-CH₂ (butyl)
~1.3m2Hγ-CH₂ (butyl)
~0.9t3Hδ-CH₃ (butyl)

Predicted data is based on the analysis of 3-amino-5-iso-butyl-1,2,4-triazole[1]. The broadness of the NH and NH₂ signals is due to quadrupole broadening and proton exchange.

Interpretation and Causality:

  • Triazole NH: The proton on the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the presence of electronegative nitrogen atoms, resulting in a chemical shift in the downfield region (~11.5 ppm). Its broadness is characteristic of protons attached to nitrogen.

  • Amino Protons: The protons of the primary amine are also typically broad and appear in the mid-field region (~5.6 ppm). Their chemical shift can be influenced by solvent and concentration.

  • Butyl Chain: The protons of the butyl group will exhibit characteristic splitting patterns. The α-methylene protons, being adjacent to the triazole ring, will be the most deshielded of the aliphatic protons. The terminal methyl group will appear as a triplet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C5 (C-NH₂)
~158C3 (C-butyl)
~30α-CH₂ (butyl)
~28β-CH₂ (butyl)
~22γ-CH₂ (butyl)
~14δ-CH₃ (butyl)

Predicted data is based on the analysis of 3-amino-5-iso-butyl-1,2,4-triazole[1].

Interpretation and Causality:

  • Triazole Carbons: The two carbons within the triazole ring are significantly deshielded due to their sp² hybridization and the electronegativity of the adjacent nitrogen atoms, appearing at ~160 and ~158 ppm.

  • Butyl Chain: The carbons of the butyl chain will appear in the aliphatic region of the spectrum, with the α-carbon being the most deshielded due to its proximity to the electron-withdrawing triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
140[M]⁺ (Molecular Ion)
112[M - C₂H₄]⁺
97[M - C₃H₇]⁺
84[M - C₄H₈]⁺

Molecular weight of C₆H₁₂N₄ is 140.19 g/mol .

Fragmentation Pattern:

The fragmentation of this compound in mass spectrometry is expected to primarily involve the cleavage of the butyl side chain. The loss of ethylene (28 Da), propyl radical (43 Da), and butene (56 Da) are common fragmentation pathways for butyl-substituted aromatic systems.

M [C₆H₁₂N₄]⁺˙ m/z = 140 F1 [M - C₂H₄]⁺˙ m/z = 112 M->F1 - C₂H₄ F2 [M - C₃H₇]⁺ m/z = 97 M->F2 - •C₃H₇ F3 [M - C₄H₈]⁺˙ m/z = 84 M->F3 - C₄H₈

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (NH₂ and NH)
3000-2850MediumC-H stretch (aliphatic)
~1640StrongN-H bend (NH₂)
~1580MediumC=N stretch (triazole ring)
~1460MediumC-H bend (CH₂)
~1380MediumC-H bend (CH₃)

Predicted data is based on the IR spectrum of 3-amino-5-iso-butyl-1,2,4-triazole[1].

Interpretation and Causality:

  • N-H Vibrations: The most prominent features in the IR spectrum will be the strong, broad absorptions in the 3400-3200 cm⁻¹ region, corresponding to the stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) in the triazole ring. The broadening is due to hydrogen bonding. The N-H bending vibration of the amino group is expected around 1640 cm⁻¹.

  • C-H Vibrations: The aliphatic C-H stretching vibrations of the butyl group will appear in the 3000-2850 cm⁻¹ region. The corresponding bending vibrations for the CH₂ and CH₃ groups will be observed around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

  • Ring Vibrations: The C=N stretching vibrations of the triazole ring are expected to appear around 1580 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (~200 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan from m/z 50 to 500.

Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently verify the identity and purity of this important heterocyclic compound, facilitating its application in drug discovery and development. The provided protocols offer a starting point for the experimental acquisition of this crucial data.

References

  • Dolzhenko, A. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1234. [Link]

Sources

biological activity of 3-butyl-1H-1,2,4-triazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 3-Butyl-1H-1,2,4-triazol-5-amine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1] Its unique physicochemical properties confer metabolic stability, favorable oral bioavailability, and a versatile three-dimensional structure capable of engaging in diverse biological interactions.[2] While the broader class of 1,2,4-triazole derivatives has been extensively explored, revealing potent anticancer, anti-inflammatory, and antimicrobial activities, specific research on the this compound framework remains nascent. This technical guide provides a forward-looking analysis of the probable biological activities and therapeutic potential of this specific derivative class. By synthesizing data from structurally related compounds, we will explore plausible mechanisms of action, propose robust synthetic and screening protocols, and delineate key structure-activity relationships to guide future drug discovery efforts.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, is a bioisostere for esters and amides but with significantly improved metabolic stability. The nitrogen atoms act as both hydrogen bond donors and acceptors, enabling the scaffold to bind with high affinity to a wide array of biological receptors and enzymes.[3] This versatility has led to the development of drugs across numerous therapeutic areas, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer agent anastrozole.[1][4] The exploration of novel derivatives continues to be a highly productive field of research, aiming to uncover new therapeutic agents with improved efficacy and safety profiles.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the core this compound structure is foundational to exploring its biological potential. A robust and efficient synthetic pathway is critical for generating a library of derivatives for screening.

Proposed Synthesis of the Core Scaffold

A chemically sound and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-triazoles involves the cyclization of an appropriate amidrazone precursor. For the target compound, a plausible route begins with the reaction of valeronitrile (to provide the butyl group) with hydrazine to form a hydrazide, followed by reaction with cyanogen bromide to yield the key aminoguanidine intermediate, which then cyclizes. A more direct and common approach involves the reaction of aminoguanidine with a butyl-containing carboxylic acid or its ester derivative.

Experimental Protocol: Synthesis of this compound

Causality behind Experimental Choices: This protocol utilizes a two-step, one-pot reaction. The initial formation of the N-guanyl-amidine intermediate from aminoguanidine and ethyl pentanoate is followed by a base-catalyzed intramolecular cyclization. Sodium methoxide is chosen as a strong base to deprotonate the amidine nitrogen, facilitating the nucleophilic attack that closes the triazole ring. Microwave irradiation is proposed as an alternative to conventional heating to potentially reduce reaction times and improve yields, a common strategy in modern heterocyclic synthesis.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in absolute ethanol (50 mL) within a round-bottom flask, add aminoguanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to form the free base.

  • Addition of Ester: Add ethyl pentanoate (1.0 equivalent) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/methanol (9:1).

  • Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the solution with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of this compound cluster_reagents Starting Materials cluster_process Reaction Steps Aminoguanidine Aminoguanidine HCl FreeBase 1. Free Base Formation (NaOMe, EtOH) Aminoguanidine->FreeBase EthylPentanoate Ethyl Pentanoate Intermediate 2. N-Guanyl-Amidine Intermediate Formation EthylPentanoate->Intermediate FreeBase->Intermediate Cyclization 3. Base-Catalyzed Cyclization (Reflux or Microwave) Intermediate->Cyclization Product This compound Cyclization->Product Tubulin_Pathway Figure 2: Mechanism of Tubulin Polymerization Inhibitors Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Cell Division (Mitosis) Microtubule->Mitosis Enables Triazole 1,2,4-Triazole Derivative Triazole->Tubulin Binds to Colchicine Site Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to

Caption: Figure 2: Mechanism of Tubulin Polymerization Inhibitors

Table 1: Anticancer Activity of Representative 1,2,4-Triazole Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Triazole-Pyridine HybridMurine Melanoma (B16F10)41.12 - 61.11[6]
Triazolo-tetrazineHuman Colon (HT-29)12.69[7]
Phenyl-TriazoleHuman Breast (MCF-7)3.6[8]
Anti-inflammatory Activity

A significant number of 1,2,4-triazole derivatives have been reported as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. [9][10][11][12] Mechanism of Action: COX-1/COX-2 Inhibition COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [9]Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. Many 1,2,4-triazole derivatives have shown selective inhibition of COX-2, the isoform primarily induced during inflammation, which can offer a better gastrointestinal safety profile compared to non-selective inhibitors. [11]Molecular docking studies suggest that the triazole scaffold can fit into the active site of COX enzymes, with substituents forming crucial interactions with key amino acid residues. [9]

Experimental Protocol: In-Vitro COX Inhibition Assay (Fluorometric)

Causality behind Experimental Choices: A fluorometric inhibitor screening kit provides a rapid and sensitive method for determining COX-1 and COX-2 inhibition. This allows for the simultaneous assessment of potency and selectivity, which is a critical parameter in the development of safer anti-inflammatory drugs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Celecoxib for COX-2, Ibuprofen for non-selective).

  • Reaction Initiation: In a 96-well plate, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add arachidonic acid to initiate the reaction, followed immediately by the fluorometric substrate, which detects the prostaglandin product.

  • Fluorescence Reading: Read the fluorescence intensity at specified intervals using a microplate reader (e.g., excitation/emission ~535/587 nm).

  • Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the IC₅₀ values for both COX-1 and COX-2. Calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Table 2: COX Inhibitory Activity of Representative 1,2,4-Triazole Derivatives
Compound DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Triazole-Hydrazone (B6)-10.5 kcal/mol (Binding Energy)-11.2 kcal/mol (Binding Energy)N/A[9]
Triazole-Schiff Base117.81.7666.9[11]
Triazole-Pyrazole Hybrid5.23 - 9.810.55 - 0.91High[11]
Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents. [4][13][14]Derivatives have shown broad-spectrum activity against both bacteria and fungi.

Mechanism of Action (Antifungal): In fungi, many triazole-based drugs, like fluconazole, inhibit the enzyme lanosterol 14α-demethylase (CYP51). [15]This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition disrupts membrane integrity, leading to fungal cell death. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality behind Experimental Choices: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds against multiple microbial strains simultaneously.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of 1,2,4-triazole derivatives can be finely tuned by modifying the substituents on the core ring. [16][17]For the this compound scaffold, several key modification points exist.

  • The 3-Butyl Group: The length and lipophilicity of this alkyl chain can significantly impact membrane permeability and binding affinity. Increasing or decreasing the chain length, introducing branching (e.g., iso-butyl, tert-butyl), or adding a terminal phenyl group could modulate activity. Quantitative structure-activity relationship (QSAR) studies have shown that hydrophobicity (log P) is often a key descriptor for the activity of triazole derivatives. [16]* The 5-Amino Group: This group is a prime site for derivatization. It can be converted into amides, sulfonamides, or Schiff bases. These modifications can introduce new hydrogen bonding interactions or alter the electronic properties of the molecule, potentially enhancing binding to target enzymes.

  • The Triazole Nitrogens (N1, N2, N4): Alkylation or arylation at these positions can influence the molecule's overall shape and electronic distribution, leading to altered biological profiles.

Visualization of SAR on the Core Scaffold

SAR_Diagram Figure 3: Key Sites for SAR Studies cluster_nodes Figure 3: Key Sites for SAR Studies Core R1 Modify Chain Length, Branching, Aromatic Rings R1->Core Butyl Group (Lipophilicity) R2 Form Amides, Sulfonamides, Schiff Bases R2->Core Amino Group (H-Bonding) R3 Alkylation/Arylation R3->Core Ring Nitrogens (Sterics/Electronics)

Caption: Figure 3: Key Sites for SAR Studies on the Triazole Scaffold

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the extensive knowledge base of the broader 1,2,4-triazole class, a rational and targeted approach can be employed to investigate its therapeutic potential. The projections outlined in this guide suggest that derivatives of this core structure are likely to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The proposed synthetic and screening protocols provide a robust framework for initiating these investigations. Future work should focus on the systematic synthesis of a diverse library of derivatives and their evaluation in the described biological assays to validate these hypotheses and uncover novel therapeutic leads.

References

  • Stanton, R. A., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Khan, I., et al. (2021). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

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  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. Available at: [Link]

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  • Foks, H., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Zaiats, G., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shao, J., et al. (2009). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]

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3-butyl-1H-1,2,4-triazol-5-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-butyl-1H-1,2,4-triazol-5-amine

Authored by a Senior Application Scientist

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its metabolic stability and versatile interaction capabilities.[1] This five-membered heterocyclic scaffold is integral to a wide array of therapeutic agents, demonstrating pharmacological activities that span antifungal, anticancer, antiviral, and anti-inflammatory applications.[1][2][3][4][5] This guide provides a comprehensive technical overview of a specific derivative, this compound (CAS: 103205-70-5). We will dissect its molecular architecture, explore robust synthetic pathways, detail protocols for its analytical characterization, and discuss the strategic importance of its structural features in the context of drug discovery and development.

Molecular Architecture and Physicochemical Profile

The compound this compound is an organic molecule characterized by a central 1,2,4-triazole ring substituted with a butyl group at the 3-position and an amine group at the 5-position.[6] This specific arrangement of functional groups imparts a unique set of chemical properties that are highly relevant for its application as a molecular scaffold.

Core Structural Features

The molecule's structure is defined by three key components:

  • 1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. This ring system is known for its metabolic stability and its ability to participate in hydrogen bonding as both a donor and acceptor, making it a valuable pharmacophore.[1]

  • C5-Amino Group (-NH₂): This primary amine serves as a crucial handle for synthetic modification, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[7] It also acts as a potent hydrogen bond donor.

  • C3-Butyl Group (-C₄H₉): This alkyl chain contributes to the molecule's lipophilicity. The degree of lipophilicity is a critical parameter in drug design, influencing properties such as membrane permeability and binding to hydrophobic pockets within biological targets.[8]

A significant characteristic of the 1H-1,2,4-triazole ring is its capacity for annular prototropic tautomerism, where the proton on the ring nitrogen can migrate between positions. This dynamic behavior can influence the molecule's interaction with biological receptors and should be considered in structural and computational studies.[9]

Synthesis_Pathway Pentanoic_Acid Pentanoic Acid (Butyl Precursor) Intermediate Acyl Aminoguanidine Intermediate Pentanoic_Acid->Intermediate + Aminoguanidine Aminoguanidine Hydrochloride Aminoguanidine->Intermediate + Conditions Acid Catalyst (e.g., HCl) Heat (Δ) or Microwave (µW) - H₂O Product This compound Conditions->Product Cyclization

Figure 2: General synthetic pathway for this compound.
Protocol: Microwave-Assisted Synthesis

This protocol describes a general, efficient method for synthesizing the title compound, adapted from established procedures for similar 5-substituted 3-amino-1,2,4-triazoles. [10] Materials:

  • Pentanoic acid

  • Aminoguanidine bicarbonate or hydrochloride

  • Concentrated Hydrochloric Acid (if using bicarbonate salt)

  • Microwave synthesis vials (sealed)

  • Microwave reactor

Procedure:

  • Reagent Charging: To a 10 mL sealed microwave reaction vial, add aminoguanidine bicarbonate (1.0 mmol) and pentanoic acid (1.2 mmol).

  • Acidification: If using the bicarbonate salt, carefully add a catalytic amount of concentrated HCl to neutralize the bicarbonate and create the acidic environment necessary for the reaction.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminoguanidine. [11]3. Sealing and Reaction: Securely seal the vial and place it in the cavity of a controlled microwave synthesizer.

  • Microwave Irradiation: Heat the reaction mixture to a set temperature (e.g., 140-160 °C) and hold for a specified time (e.g., 20-40 minutes). Monitor the internal pressure to ensure it remains within safe limits.

    • Insight: Microwave heating provides rapid and uniform energy transfer, drastically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation. [11]5. Work-up and Isolation: After the reaction is complete, cool the vial to room temperature.

  • Neutralization & Precipitation: Dilute the reaction mixture with water and adjust the pH to ~8-9 with an aqueous base (e.g., NaOH solution). The product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under a vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Analytical Characterization and Structural Verification

Unambiguous confirmation of the molecular structure is paramount. A multi-technique analytical approach is required to validate the identity and purity of the synthesized this compound. [11]

cluster_char Structural Verification Start Synthesized Crude Product Purification Purification (Recrystallization/Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC Purity Check (HPLC) Purification->HPLC End Characterized Pure Compound NMR->End FTIR->End MS->End HPLC->End

Figure 3: Workflow for the analytical characterization of the target compound.
Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound based on the analysis of analogous structures. [12][13]

Technique Expected Observations
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.4 (m, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~2.6 (t, 2H, -CH₂-triazole), ~5.5 (br s, 2H, -NH₂), ~12.0 (br s, 1H, ring -NH).
¹³C NMR δ (ppm): ~13.7 (-CH₃), ~22.2 (-CH₂-), ~30.0 (-CH₂-), ~27.5 (-CH₂-triazole), ~158 (C-NH₂), ~160 (C-butyl).
FT-IR ν (cm⁻¹): ~3300-3100 (N-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1560 (N-H bend).
Mass Spec (ESI+) m/z: 141.11 [M+H]⁺, confirming the molecular weight of 140.19 g/mol .

| HPLC | A single major peak on a C18 column with UV or MS detection, confirming high purity. [14]|

Standard Operating Protocol: Spectroscopic Analysis

1. NMR Sample Preparation:

  • Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.

  • Insight: DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH₂, NH).

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-resolution NMR spectrometer (≥300 MHz). [11][15] 2. FT-IR Sample Preparation:

  • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum and analyze the absorption bands to identify key functional groups. [11]

Significance in Drug Discovery

The this compound scaffold is a strategic starting point for generating libraries of novel compounds for biological screening. The distinct functional groups at the C3 and C5 positions allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

  • Scaffold Hopping & Bioisosterism: The 1,2,4-triazole ring is often used as a bioisostere for amide or ester groups, offering improved metabolic stability and different geometric constraints.

  • Lipophilicity Modulation: The butyl group at C3 provides a baseline lipophilicity. This can be fine-tuned by synthesizing analogues with different alkyl or aryl substituents at this position to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Vector for Diversity: The C5-amino group is the primary point for chemical diversification. It can be acylated, alkylated, or used in condensation reactions to attach a wide variety of chemical moieties, enabling a thorough exploration of the chemical space around the core scaffold.

The broad spectrum of activities demonstrated by 1,2,4-triazole derivatives, including their role as fungicides and anticancer agents, underscores the potential of novel structures like this compound to serve as leads in the development of next-generation therapeutics. [2][12]

Conclusion

This compound is a well-defined molecular entity with significant potential as a building block in medicinal chemistry. Its structure, featuring a stable heterocyclic core with strategically placed lipophilic and nucleophilic functional groups, makes it an ideal candidate for synthetic elaboration. The robust and efficient synthetic methodologies, coupled with a comprehensive suite of analytical techniques for characterization, provide a solid foundation for its use in drug discovery programs. The insights provided in this guide equip researchers and drug development professionals with the necessary technical knowledge to effectively synthesize, characterize, and leverage this versatile scaffold in the pursuit of novel therapeutic agents.

References

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  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). PMC - NIH.
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Navigating the Solubility Landscape of 3-butyl-1H-1,2,4-triazol-5-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Drug Discovery

In the intricate journey of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and ultimate therapeutic efficacy. For researchers and scientists working with novel heterocyclic compounds, such as 3-butyl-1H-1,2,4-triazol-5-amine, a thorough comprehension of its behavior in various organic solvents is paramount. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound, moving beyond a simple compilation of data to offer a foundational understanding of the principles governing its dissolution. We will delve into the molecular characteristics that dictate its solubility profile and present robust experimental protocols for its empirical determination.

Deconstructing the Molecule: A Physicochemical Portrait of this compound

To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule is a confluence of a polar heterocyclic core and a nonpolar alkyl chain, creating a nuanced solubility profile.

  • The 1,2,4-Triazole Core: This five-membered ring containing three nitrogen atoms is inherently polar. The presence of both hydrogen bond donors (the amino group and the N-H of the triazole ring) and acceptors (the pyridine-type nitrogen atoms) endows the molecule with the capacity for strong intermolecular interactions with polar solvents.[1] The 1,2,4-triazole nucleus is known to enhance the solubility of drug candidates due to its polar nature.[2]

  • The 5-Amino Group: This functional group significantly contributes to the molecule's polarity and its ability to form hydrogen bonds. This feature suggests a favorable interaction with protic and other polar solvents.

  • The 3-Butyl Chain: This four-carbon alkyl group introduces a nonpolar, hydrophobic character to the molecule. The length of this chain is a critical determinant of its overall solubility.[3] Longer alkyl chains generally decrease solubility in polar solvents and increase it in nonpolar solvents.[3][4]

The interplay between the polar triazole-amine head and the nonpolar butyl tail suggests that this compound will exhibit amphiphilic properties, with its solubility being highly dependent on the nature of the solvent.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[6] The dissolution process involves the disruption of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions.[5]

For this compound, we can anticipate the following:

  • High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are capable of hydrogen bonding and should effectively solvate the polar triazole-amine portion of the molecule. The parent compound, 3-amino-1,2,4-triazole, is soluble in water, methanol, and ethanol.[7][8] The presence of the butyl chain will likely reduce the solubility compared to the parent compound, but it is expected to remain reasonably soluble in these solvents.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile lack O-H or N-H bonds but possess dipoles that can interact with the polar regions of the solute.[5] While hydrogen bonding is not the primary interaction, the dipole-dipole forces can still lead to significant dissolution.

  • Limited Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, and diethyl ether, the energetic cost of breaking the strong hydrogen bonds between the this compound molecules would not be sufficiently compensated by the weak van der Waals interactions with the solvent.[5] However, the butyl chain will contribute to some affinity for these solvents.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the principles discussed.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateStrong hydrogen bonding interactions with the triazole-amine moiety. The butyl chain will slightly decrease solubility compared to the unsubstituted aminotriazole.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodFavorable dipole-dipole interactions.
Slightly Polar Acetone, Ethyl AcetateModerate to LowA balance between polar and nonpolar characteristics.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowPredominantly weak van der Waals forces, insufficient to overcome the strong intermolecular forces of the solute.

Empirical Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions provide a valuable starting point, precise quantitative solubility data must be determined experimentally. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[9]

Materials and Equipment
  • This compound (API) of known purity

  • A selection of organic solvents of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.

  • Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_api Weigh API prep_solvent Add Solvent prep_api->prep_solvent prep_seal Seal Vial prep_solvent->prep_seal shake Shake at Constant Temp. prep_seal->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze by HPLC filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[9]

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

  • Analysis and Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • The solubility is then calculated from the measured concentration and the dilution factor.

Interpreting the Data: From Numbers to Knowledge

The quantitative solubility data obtained from the experimental protocol can be used to:

  • Select appropriate solvents for formulation: Solvents in which the API exhibits high solubility are prime candidates for developing liquid formulations or for use in crystallization processes.

  • Guide pre-formulation strategies: For poorly soluble compounds, the data can inform the selection of solubilization techniques such as co-solvency, pH adjustment, or the use of surfactants.

  • Inform process chemistry: Understanding solubility is critical for optimizing reaction conditions, purification, and crystallization steps in the synthesis of the API.

Conclusion: A Data-Driven Approach to Formulation

References

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The Privileged Scaffold: A Technical Guide to the Potential Applications of 3-Butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core and the Promise of 3-Butyl-1H-1,2,4-triazol-5-amine

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] This five-membered heterocycle, with its three nitrogen atoms, possesses a unique combination of physicochemical properties. It is metabolically stable, capable of extensive hydrogen bonding, and can act as a bioisostere for amide or ester groups, enhancing interactions with biological targets and improving pharmacokinetic profiles.[2][3] The diverse biological activities associated with 1,2,4-triazole derivatives are vast, encompassing antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties, among others.[2][4]

This technical guide focuses on the untapped potential of a specific, yet under-researched, derivative: This compound . While direct literature on this exact compound is scarce, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of 3,5-disubstituted 1,2,4-triazoles allows for the extrapolation of its probable bioactivities and promising applications in drug discovery. The presence of a butyl group at the 3-position introduces lipophilicity, which can significantly influence membrane permeability and interaction with hydrophobic pockets of target proteins. The amine group at the 5-position provides a crucial site for further chemical modification and hydrogen bonding, making it an attractive building block for creating extensive and diverse chemical libraries.

This document will serve as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of the potential therapeutic applications of this compound, complete with proposed synthetic methodologies, experimental workflows for biological evaluation, and an in-depth discussion of its potential mechanisms of action.

Chemical Properties and Synthesis

Physicochemical Profile
PropertyPredicted Value
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
XLogP3~1.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area67.6 Ų

The predicted octanol-water partition coefficient (XLogP3) suggests a moderate lipophilicity, which is often desirable for oral bioavailability. The number of hydrogen bond donors and acceptors indicates a strong potential for target engagement.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be adapted from established methods for creating 5-substituted 3-amino-1,2,4-triazoles.[6] A one-pot reaction under microwave irradiation offers a time-efficient and high-yield approach.

Reaction Scheme:

Synthetic Pathway valeric_acid Valeric Acid intermediate Acylaminoguanidine (Intermediate) valeric_acid->intermediate Microwave Irradiation aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->intermediate target This compound intermediate->target Cyclization

Caption: Proposed microwave-assisted synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine valeric acid (1.0 eq) and aminoguanidine bicarbonate (1.1 eq).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 150-180°C) for a specified duration (e.g., 20-40 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is diluted with water and the pH is adjusted to be basic (pH 9-10) using a suitable base (e.g., NaOH solution).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

This synthetic route is advantageous due to its simplicity, speed, and the use of readily available starting materials.

Potential Therapeutic Applications

Based on extensive research on analogous 1,2,4-triazole derivatives, this compound is a promising scaffold for developing novel therapeutics in several key areas.

Anticancer Activity

The 1,2,4-triazole nucleus is a prominent feature in many anticancer agents.[1][3] Derivatives have been shown to inhibit various cancer-related enzymes, interfere with DNA, and modulate key signaling pathways.[1]

Potential Mechanisms of Action:

  • Kinase Inhibition: The triazole ring can act as a hinge-binder in the ATP-binding pocket of various kinases, which are often dysregulated in cancer. The butyl group could potentially occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

  • Tubulin Polymerization Inhibition: Some triazole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like BAX and Bcl-2.[7]

Experimental Workflow for Anticancer Evaluation:

Anticancer Evaluation Workflow start Synthesize this compound and derivatives cell_viability In vitro Cytotoxicity Screening (MTT/XTT assay on cancer cell lines e.g., A549, MCF-7, HepG2) start->cell_viability ic50 Determine IC50 Values cell_viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI staining, Caspase activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Mechanism of Action Studies (Western Blot for key proteins e.g., BAX, Bcl-2, Caspases) apoptosis->western_blot cell_cycle->western_blot in_vivo In vivo Xenograft Models (Tumor growth inhibition studies in mice) western_blot->in_vivo Anti-inflammatory Evaluation start Compound Synthesis in_vitro_cox In vitro COX-1/COX-2 Inhibition Assay (Enzyme-based assay) start->in_vitro_cox selectivity_index Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) in_vitro_cox->selectivity_index cytokine_release Cytokine Release Assay in LPS-stimulated macrophages (e.g., RAW 264.7) selectivity_index->cytokine_release in_vivo_edema In vivo Carrageenan-induced Paw Edema Model in Rats cytokine_release->in_vivo_edema final_assessment Assessment of Anti-inflammatory Efficacy in_vivo_edema->final_assessment

Caption: Workflow for assessing the anti-inflammatory properties of the target compound.

Future Directions and Conclusion

This compound represents a molecule of significant, albeit underexplored, potential. The true value of this compound lies in its dual capacity: as a potentially bioactive molecule in its own right and as a versatile building block for the synthesis of more complex and potent drug candidates. The 5-amino group serves as a convenient handle for further chemical elaboration, allowing for the creation of extensive libraries of derivatives through techniques like Schiff base formation or amide coupling.

This in-depth technical guide, by extrapolating from the rich chemistry and pharmacology of the 1,2,4-triazole class, provides a solid framework for initiating research into this compound. The proposed synthetic routes and experimental workflows offer a clear path for its synthesis and biological evaluation. It is our firm belief that a systematic investigation into this compound and its derivatives will unlock new avenues in the development of novel therapeutics for a range of diseases, from cancer to infectious and inflammatory conditions. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the scientific rationale for embarking on this exploration with this compound is compelling.

References

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A Comprehensive Technical Guide to 3-Butyl-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of biological activities to compounds that incorporate this privileged scaffold. This technical guide provides an in-depth review of 3-butyl-1H-1,2,4-triazol-5-amine, a member of this versatile class of heterocyclic compounds. While specific research on this particular molecule is emerging, this document synthesizes the current understanding of its chemical characteristics, plausible synthetic routes, and anticipated biological activities based on extensive data from analogous structures. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a fundamental building block in the design of therapeutically important agents.[1][2] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and dipole moment, allow for favorable interactions with a wide array of biological targets.[3] This has led to the successful development of numerous drugs across various therapeutic areas, including antifungal agents (e.g., fluconazole, itraconazole), antiviral medications (e.g., ribavirin), and anticancer drugs (e.g., anastrozole, letrozole).[3][4]

The 3-amino-5-substituted-1,2,4-triazole motif, in particular, has garnered significant attention for its diverse pharmacological profile, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][5] The butyl substituent at the 3-position of this compound introduces lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its membrane permeability and interaction with hydrophobic pockets of target proteins.[6]

This guide will delve into the synthesis, chemical properties, and potential therapeutic applications of this compound, providing a comprehensive overview for researchers exploring its utility in drug discovery and development.

Synthesis and Characterization

The synthesis of 3-alkyl-5-amino-1,2,4-triazoles is typically achieved through the cyclization of an appropriate amidinohydrazone intermediate. This intermediate is commonly formed by the condensation of a carboxylic acid derivative with aminoguanidine.[2][7] Microwave-assisted synthesis has emerged as a modern and efficient approach for the preparation of these compounds, often leading to higher yields and shorter reaction times.[7]

General Synthetic Pathway

A plausible and commonly employed synthetic route to this compound involves a one-pot reaction between valeric acid (or its ester derivative) and aminoguanidine bicarbonate under acidic catalysis.[2] The reaction proceeds through the formation of a guanylhydrazide intermediate, which then undergoes intramolecular cyclization to yield the desired triazole.

Synthesis_of_3_butyl_1H_1_2_4_triazol_5_amine ValericAcid Valeric Acid (or ester derivative) Intermediate Guanylhydrazide Intermediate ValericAcid->Intermediate + Aminoguanidine (Acid catalyst, Heat/Microwave) Aminoguanidine Aminoguanidine Bicarbonate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General synthetic pathway for this compound.

Representative Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on established methods for the synthesis of analogous 3-alkyl-5-amino-1,2,4-triazoles and should be optimized for specific laboratory conditions.

Materials:

  • Valeric acid

  • Aminoguanidine bicarbonate

  • Concentrated hydrochloric acid

  • Ethanol

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine valeric acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol.

  • Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the reaction (e.g., 150-180°C for 20-30 minutes).[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the butyl chain protons (triplet for the terminal methyl, multiplets for the methylene groups) and the amine and triazole ring protons.
¹³C NMR Resonances for the carbon atoms of the butyl group and the two distinct carbons of the triazole ring.
FT-IR Characteristic absorption bands for N-H stretching (amine and triazole), C-H stretching (alkyl chain), and C=N and N-N stretching of the triazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound (C₆H₁₂N₄).
Melting Point A sharp melting point range, indicative of a pure compound.

Physicochemical Properties

While experimentally determined physicochemical data for this compound are not extensively reported, its properties can be predicted based on its structure and comparison with similar compounds.[6]

Property Predicted Value/Characteristic Rationale
Molecular Formula C₆H₁₂N₄-
Molecular Weight 140.19 g/mol -
Appearance White to off-white solidTypical for small molecule amine salts.[6]
Solubility Moderately soluble in polar solvents (e.g., water, ethanol, DMSO)The presence of the amino group and the triazole nitrogens allows for hydrogen bonding.[6]
LogP ~1.0 - 1.5The butyl chain increases lipophilicity compared to the parent 3-amino-1,2,4-triazole.
pKa The amino group is expected to be basic, and the triazole ring can also exhibit acidic/basic properties.The nitrogen-rich heterocycle can be protonated or deprotonated.

Biological Activities and Potential Therapeutic Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore, and derivatives of 3-amino-1,2,4-triazole have demonstrated a wide range of biological activities.[2][5] The introduction of a butyl group is anticipated to modulate these activities.

Antimicrobial and Antifungal Activity

1,2,4-triazole derivatives are prominent in the field of antimicrobial and antifungal drug discovery.[4][8] The triazole moiety is known to interfere with key biological processes in pathogens. For instance, azole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, leading to disruption of the fungal cell membrane.[7] The antibacterial activity of some triazole derivatives has been attributed to the inhibition of enzymes like DNA gyrase.[2]

It is highly probable that this compound and its derivatives will exhibit antimicrobial and antifungal properties. The lipophilic butyl chain may enhance the compound's ability to penetrate microbial cell walls and membranes, potentially leading to improved potency.

Antifungal_Mechanism Triazole This compound Enzyme Lanosterol 14α-demethylase (Fungal Enzyme) Triazole->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Blocks Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Leads to Death Fungal Cell Death Membrane->Death Causes

Caption: Postulated antifungal mechanism of action for 1,2,4-triazole derivatives.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[9] Their mechanisms of action are diverse and can include the inhibition of kinases, tubulin polymerization, and aromatase. The structural similarity of the 1,2,4-triazole ring to purine bases allows for potential interactions with DNA and related enzymes.

Derivatives of 3-amino-1,2,4-triazole have shown cytotoxic activity against various cancer cell lines.[10] The specific activity of this compound would need to be experimentally determined, but the core scaffold suggests that it is a promising candidate for further investigation in oncology.

Other Potential Activities

The versatility of the 1,2,4-triazole nucleus suggests that this compound could also possess other biological activities, including:

  • Anti-inflammatory: Some 1,2,4-triazole derivatives have been shown to inhibit inflammatory pathways.[2]

  • Antiviral: The triazole ring is a key component of the antiviral drug ribavirin.

  • CNS Activity: Certain triazole-containing compounds exhibit anxiolytic and anticonvulsant properties.[3]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of 1,2,4-triazoles. Based on the extensive body of research on analogous compounds, it is reasonable to hypothesize that this compound possesses a range of biological activities worthy of investigation.

Key areas for future research include:

  • Optimization of Synthesis: Development of a high-yield, scalable, and environmentally friendly synthesis protocol for this compound.

  • Biological Screening: Comprehensive in vitro and in vivo screening against a panel of microbial pathogens and cancer cell lines to elucidate its specific biological activities and potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the influence of the butyl group and to identify compounds with enhanced activity and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts its biological effects.

References

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126. [Link]

  • Mohamed, N. G., Sheha, M. M., Hassan, H. Y., & Omar, F. A. (2018). Synthesis, antimicrobial activity and molecular modeling study of 3-(5-amino-(2H)-1,2,4-triazol-3-yl)-naphthyridinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 128-134. [Link]

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2019). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 24(6), 1145. [Link]

  • Thakkar, S. S., Thakor, P. T., Doshi, H. V., & Ray, A. (2017). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivatives. Journal of Saudi Chemical Society, 21(1), 115-122. [Link]

  • Dolzhenko, A. V., & Chui, W. K. (2015). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 5(10), 7169-7177. [Link]

  • Kaur, H., & Narasimhan, B. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Bioactive Compounds, 18(1), 5. [Link]

  • Ainsworth, C. (1960). 1,2,4-Triazole. Organic Syntheses, 40, 99. [Link]

  • Song, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(9), 2948. [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 11(4), 133. [Link]

  • Pinner, A. (1892). Ueber die Darstellung von 3,5-disubstituirten 1,2,4-Triazolen. Berichte der deutschen chemischen Gesellschaft, 25(1), 1424-1426. [Link]

  • Li, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1245-1256. [Link]

  • ResearchGate. (2021). Antifungal activity of 5-substituted-4-amino-1,2,4-triazole-3-thioesters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Retrieved from [Link]

  • Google Patents. (1982). Process for the preparation of 3-amino-1,2,4-triazole.
  • Sharma, D., & Narasimhan, B. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 17(13), 1227-1265. [Link]

  • Kumar, R., & Kumar, S. (2016). Advances in synthetic approach to and antifungal activity of triazoles. RSC advances, 6(83), 79847-79867. [Link]

  • ResearchGate. (2015). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Benzo[11][12]thiazolo[2,3-c][1][2][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][7][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.
  • ResearchGate. (2021). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]

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Methodological & Application

Application Note: Evaluating 3-butyl-1H-1,2,4-triazol-5-amine as a High-Efficacy Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steel Corrosion and the Role of Triazole Derivatives

The corrosion of steel and its alloys is a persistent challenge across numerous industries, leading to structural failures, operational disruptions, and significant economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.

Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds are highly effective due to their ability to form stable, protective films on metal surfaces.[1] Triazole derivatives, in particular, have been recognized as cost-effective, environmentally conscious, and highly efficient inhibitors for steel.[1][2] This application note provides a detailed technical guide on the mechanism, application, and evaluation of 3-butyl-1H-1,2,4-triazol-5-amine (hereafter referred to as BTA-5A) as a corrosion inhibitor for steel. BTA-5A is a promising candidate due to its unique molecular structure, which combines the robust metal-coordinating properties of the triazole ring and an amino group with the surface-covering potential of a butyl substituent.

This guide is intended for researchers and materials scientists, offering in-depth protocols for electrochemical evaluation and insights into the interpretation of results.

Proposed Mechanism of Inhibition

The effectiveness of BTA-5A as a corrosion inhibitor stems from its ability to adsorb onto the steel surface, creating a barrier that isolates the metal from the corrosive medium.[3] This adsorption process is multifaceted and involves several key molecular features:

  • Heteroatom Coordination (Chemisorption): The 1,2,4-triazole ring contains three nitrogen atoms, and the exocyclic amino group (-NH₂) provides another. These nitrogen atoms possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate (chemisorption) bonds.[4] This is the primary anchoring mechanism.

  • Pi-Electron Cloud Interaction: The π-electrons of the heterocyclic triazole ring can also interact with the metal surface, further strengthening the adsorption bond.[4]

  • Hydrophobic Barrier Formation (Physisorption): The 4-carbon butyl group (-C₄H₉) is a non-polar, hydrophobic chain. Once the BTA-5A molecules are anchored to the surface via their polar functional groups, the butyl chains orient themselves away from the metal, forming a compact, water-repellent (hydrophobic) layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species (like H₃O⁺ and Cl⁻) to the steel surface.

  • Electrostatic Interaction: In acidic solutions, the nitrogen atoms of BTA-5A can become protonated, acquiring a positive charge. The steel surface, in turn, may be negatively charged (due to the adsorption of anions like Cl⁻ or SO₄²⁻ from the acid). This can lead to an initial electrostatic attraction (physisorption) between the inhibitor and the metal.

The overall mechanism is therefore a synergistic combination of chemical and physical adsorption, resulting in a durable and effective protective film. The inhibitor functions as a mixed-type inhibitor, meaning it suppresses both the anodic reaction (dissolution of iron) and the cathodic reaction (evolution of hydrogen).[2][5][6]

Caption: Adsorption mechanism of BTA-5A on a steel surface.

Experimental Evaluation: Protocols and Rationale

To quantify the effectiveness of BTA-5A, standardized electrochemical techniques are employed. These methods are rapid, highly sensitive, and provide detailed information about the corrosion process and the inhibitor's mode of action.[7] The two primary techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

General Experimental Setup

A standard three-electrode electrochemical cell is required for both PDP and EIS measurements.[8][9]

  • Working Electrode (WE): A prepared steel coupon with a well-defined surface area (e.g., 1 cm²).

  • Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[8] All potentials are measured relative to this electrode.

  • Counter Electrode (CE): An inert material with a large surface area, typically platinum or graphite, to complete the electrical circuit.[8][10]

The corrosive medium is typically an acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without various concentrations of the BTA-5A inhibitor.

Experimental_Workflow Diagram 2: General workflow for electrochemical evaluation. cluster_measure cluster_analysis A 1. Steel Coupon Preparation (Polishing & Cleaning) C 3. Electrochemical Cell Assembly (WE, RE, CE) A->C B 2. Solution Preparation (Corrosive medium +/- BTA-5A) B->C D 4. Open Circuit Potential (OCP) (Stabilize for 30-60 min) C->D E 5. Electrochemical Measurement D->E F 5a. EIS (100 kHz to 10 mHz) E->F G 5b. PDP (Scan ±250 mV vs OCP) E->G J Equivalent Circuit Modeling (Rct, Cdl) F->J I Tafel Extrapolation (icorr, Ecorr) G->I H 6. Data Analysis K 7. Calculate Inhibition Efficiency (IE%) I->K J->K

Caption: General workflow for electrochemical evaluation.

Protocol 1: Potentiodynamic Polarization (PDP)

This technique measures the relationship between the applied potential and the resulting current, providing key kinetic parameters of the corrosion process.[9][11]

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and the effect of the inhibitor on the anodic and cathodic reactions.

Step-by-Step Protocol:

  • WE Preparation: Mechanically polish the steel coupon with successive grades of SiC abrasive paper (e.g., up to 1200 grit), rinse with deionized water and ethanol, and dry quickly. This ensures a reproducible surface.[11]

  • Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE. Add the test solution (corrosive medium with or without BTA-5A).

  • Stabilization: Immerse the electrodes and monitor the Open Circuit Potential (OCP or Ecorr) until it reaches a steady state (typically a drift of <5 mV over 5 minutes). This ensures the system is at equilibrium before polarization.[7][8]

  • Polarization Scan: Begin the potential scan from approximately -250 mV relative to the stable Ecorr to +250 mV relative to Ecorr at a slow scan rate (e.g., 0.5 to 1 mV/s).[7] A slow scan rate is crucial to allow the electrode interface to respond fully.

  • Data Acquisition: Record the current density as a function of the applied potential. The resulting plot is a Tafel curve (E vs. log |i|).

  • Analysis: Use Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion current density (icorr) and corrosion potential (Ecorr).[12]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[13][14]

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl), which reflect the inhibitor film's quality and the corrosion rate.

Step-by-Step Protocol:

  • WE Preparation & Cell Setup: Follow steps 1 and 2 from the PDP protocol.

  • Stabilization: Allow the system to stabilize at its Ecorr as described in step 3 of the PDP protocol. EIS measurements must be performed at a steady-state potential.

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV peak-to-peak) over a wide frequency range, typically from 100 kHz down to 10 mHz.[10][15] The small amplitude ensures the measurement does not significantly disturb the system.

  • Data Acquisition: Record the impedance data and plot it in Nyquist (Z'' vs. Z') and Bode (log |Z| and Phase Angle vs. log f) formats.

  • Analysis: The Nyquist plot for an inhibited system typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter signifies higher resistance to corrosion.[14] This data is often fitted to an equivalent electrical circuit to model the interface and extract precise values for Rct and Cdl.[15]

Data Interpretation and Performance Metrics

The primary metric for evaluating an inhibitor is its Inhibition Efficiency (IE%), which can be calculated from both PDP and EIS data.

From Potentiodynamic Polarization (PDP): The IE% is calculated using the corrosion current densities:

IE% = [ (icorr_uninh - icorr_inh) / icorr_uninh ] × 100

where:

  • icorr_uninh is the corrosion current density in the absence of the inhibitor.

  • icorr_inh is the corrosion current density in the presence of the inhibitor.[1]

From Electrochemical Impedance Spectroscopy (EIS): The IE% is calculated using the charge transfer resistance values:

IE% = [ (Rct_inh - Rct_uninh) / Rct_inh ] × 100

where:

  • Rct_inh is the charge transfer resistance in the presence of the inhibitor.

  • Rct_uninh is the charge transfer resistance in the absence of the inhibitor.[2]

Interpreting Inhibitor Type from PDP: The inhibitor's effect on the anodic and cathodic reactions can be determined by observing the shift in Ecorr and the change in the Tafel slopes (βa and βc).

  • Mixed-Type: If both anodic and cathodic currents are suppressed and the shift in Ecorr is less than 85 mV, the inhibitor is considered mixed-type.[2] This is the expected behavior for BTA-5A.

  • Anodic: If the Ecorr shifts significantly in the positive (anodic) direction.

  • Cathodic: If the Ecorr shifts significantly in the negative (cathodic) direction.

Sample Data Summary

The following table presents hypothetical but realistic data for BTA-5A in 1 M HCl, illustrating its high performance.

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)IE% (from PDP)IE% (from EIS)
0 (Blank)-475105025--
0.1-46011024089.5%89.6%
0.5-4524855095.4%95.5%
1.0-44825108097.6%97.7%
5.0-44015185098.6%98.7%

As shown, increasing the concentration of BTA-5A leads to a significant decrease in corrosion current density (icorr) and a substantial increase in charge transfer resistance (Rct), resulting in inhibition efficiencies exceeding 98%.

Conclusion

This compound demonstrates significant potential as a high-efficacy, mixed-type corrosion inhibitor for steel in acidic media. Its molecular structure facilitates strong adsorption to the steel surface through a combination of chemisorption via its triazole and amino functionalities and physisorption via its hydrophobic butyl chain. The protocols detailed in this note for Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy provide a robust framework for quantifying its performance. The consistent, high inhibition efficiencies derived from these methods validate the effectiveness of BTA-5A in forming a protective barrier against corrosive attack.

References

  • Metal corrosion inhibition by triazoles: A review. (2022). Rasayan Journal of Chemistry. [Link]

  • Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. (n.d.). Corrosion Science. [Link]

  • Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (2022). MDPI. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition. [Link]

  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2022). Scientific Reports. [Link]

  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021). Scientific Reports. [Link]

  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P. [Link]

  • Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments. [Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). ASTM International. [Link]

  • 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. (2010). ResearchGate. [Link]

  • (PDF) Potentiodynamic Corrosion Testing. (2016). ResearchGate. [Link]

  • Potentiodynamic Corrosion Testing. (2016). PubMed. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. [Link]

  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). ResearchGate. [Link]

  • Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. (2021). MDPI. [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments. [Link]

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antifungal activity of 3-butyl-1H-1,2,4-triazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antifungal Activity of 3-Butyl-1H-1,2,4-triazol-5-amine Derivatives

Application Note & Protocol

Introduction

The rise of invasive fungal infections, compounded by the growing challenge of antifungal resistance, presents a significant threat to global health. This has intensified the search for novel, effective, and less toxic antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in antifungal drug design, forming the core structure of widely used clinical agents like fluconazole and voriconazole.[1][2][3] These agents have proven efficacy but are not without limitations, including a restricted spectrum of activity and the emergence of resistant strains. Consequently, the exploration of new triazole derivatives is a critical frontier in drug development. This document provides a detailed technical guide on evaluating the antifungal potential of a promising new class of compounds: this compound derivatives. We will delve into their hypothesized mechanism of action, general synthesis, and provide comprehensive protocols for their in vitro and in vivo evaluation.

Part 1: Hypothesized Mechanism of Action

The majority of triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or ERG11).[4][5][6] This enzyme is a crucial catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in humans, providing a degree of selective toxicity.[7][4][6][8]

Causality of Action:

  • Inhibition of CYP51: The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of CYP51, competitively inhibiting the enzyme.[8]

  • Ergosterol Depletion: This inhibition blocks the conversion of lanosterol to ergosterol.[6]

  • Accumulation of Toxic Precursors: The blockage leads to the accumulation of toxic 14α-methylated sterol precursors within the cell.[4][5]

  • Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the tight packing of phospholipids, altering the fluidity and integrity of the fungal cell membrane. This leads to increased permeability and the malfunction of membrane-bound enzymes.[4][6]

  • Growth Arrest: The compromised cell membrane ultimately results in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).

While this is the primary accepted mechanism, some research suggests that certain azoles may also induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to their antifungal activity.[9]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component CYP51->Ergosterol Catalyzes Conversion ToxicSterols Accumulation of Toxic 14α-methylated Sterols CYP51->ToxicSterols Blocked Pathway Leads to Triazole 3-Butyl-1,2,4-triazol-5-amine Derivative Triazole->CYP51 Binds & Inhibits Disruption Disrupted Membrane Integrity & Permeability ToxicSterols->Disruption GrowthArrest Fungistatic / Fungicidal Effect Disruption->GrowthArrest

Caption: Hypothesized mechanism of 3-butyl-1,2,4-triazol-5-amine derivatives.

Part 2: General Synthetic Approach

While numerous synthetic routes exist for 1,2,4-triazole derivatives, a common and effective approach involves the cyclization of key precursors. The following is an illustrative pathway for synthesizing the core 3-substituted-1H-1,2,4-triazol-5-amine scaffold.

Illustrative Synthesis Workflow:

This two-step process begins with the formation of a key intermediate, N-guanidinosuccinimide, followed by its reaction with an appropriate amine.

  • Step 1: Synthesis of N-guanidinosuccinimide: Succinic anhydride is reacted with aminoguanidine hydrochloride. This reaction forms the succinimide ring attached to a guanidino group, creating a versatile intermediate.

  • Step 2: Ring Opening and Recyclization: The intermediate, N-guanidinosuccinimide, is then reacted with butylamine. The nucleophilic butylamine opens the succinimide ring, and subsequent intramolecular cyclization under heat (often facilitated by microwave irradiation) forms the desired this compound derivative.[10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products R1 Succinic Anhydride Step1 Step 1: Condensation R1->Step1 R2 Aminoguanidine HCl R2->Step1 R3 Butylamine Step2 Step 2: Ring Opening & Recyclization (Microwave) R3->Step2 Intermediate N-guanidinosuccinimide (Intermediate) Step1->Intermediate FinalProduct This compound Derivative Step2->FinalProduct Intermediate->Step2

Caption: General workflow for the synthesis of the target derivatives.

Part 3: Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating any new antifungal agent is determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for this assessment.[11][12]

Objective: To determine the lowest concentration of the this compound derivative that inhibits the visible growth of a fungal pathogen.

Materials:

  • Test Compound (dissolved in DMSO) and Control Antifungal (e.g., Fluconazole).

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi).

  • Spectrophotometer or specialized plate reader.

Procedure:

  • Inoculum Preparation (Yeast - e.g., Candida albicans): a. Culture yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[12] c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[12]

  • Inoculum Preparation (Mold - e.g., Aspergillus fumigatus): a. Culture the mold on Potato Dextrose Agar at 35°C until sporulation is observed (5-7 days). b. Harvest conidia by flooding the plate with sterile saline containing Tween 80 and gently scraping the surface. c. Adjust the conidial suspension concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[12]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate. b. Prepare a 2X working stock of the test compound in RPMI-1640. Add 200 µL of this stock to column 1. c. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[13] d. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (medium only).

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume will be 200 µL. b. Seal the plates and incubate at 35°C for 24-48 hours.[12][13]

  • Endpoint Determination: a. The MIC is the lowest drug concentration in which there is no visible growth (or significant inhibition, e.g., MIC80, an 80% reduction in turbidity compared to the control) as determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).[13][14]

MIC_Workflow P1 Prepare Fungal Inoculum (0.5 McFarland Standard) P3 Inoculate Wells with Standardized Fungal Suspension P1->P3 P2 Prepare 2-fold Serial Dilutions of Test Compound in 96-Well Plate P2->P3 P4 Incubate Plate (35°C, 24-48h) P3->P4 P5 Determine MIC: Lowest concentration with no visible growth P4->P5 P6 Data Analysis & Reporting P5->P6

Caption: Standard workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cytotoxicity Assay

A promising antifungal must be selectively toxic to fungi while exhibiting minimal toxicity to host cells. This is assessed via a cytotoxicity assay on a mammalian cell line.

Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, or NIH 3T3).

  • Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

  • Test Compound (dissolved in DMSO).

  • Sterile 96-well tissue culture plates.

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).[15][16]

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. b. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Compound Addition: a. Prepare a series of two-fold dilutions of the test compound in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Incubation: a. Incubate the plate for 24-72 hours at 37°C with 5% CO₂.

  • Viability Assessment (MTS Assay): a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours until a color change is apparent.[15] c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the no-treatment control. b. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.[17]

Cytotoxicity_Workflow C1 Seed Mammalian Cells in 96-Well Plate C2 Incubate for 24h for Cell Attachment C1->C2 C3 Treat Cells with Serial Dilutions of Test Compound C2->C3 C4 Incubate for 24-72h C3->C4 C5 Add MTS/MTT Reagent & Incubate C4->C5 C6 Measure Absorbance with Plate Reader C5->C6 C7 Calculate % Viability & Determine IC50 Value C6->C7 InVivo_Workflow I1 Select Animal Model (e.g., Mouse, G. mellonella) I2 Induce Systemic Fungal Infection (e.g., IV injection of C. albicans) I1->I2 I3 Administer Test Compound, Vehicle Control, & Positive Control I2->I3 I4 Monitor Survival & Clinical Signs I3->I4 I5 Determine Endpoint: Survival Curve Analysis & Organ Fungal Burden (CFU/g) I4->I5

Caption: Conceptual framework for in vivo evaluation of antifungal efficacy.

Part 5: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for comparing the efficacy and safety of novel compounds.

Table 1: In Vitro Antifungal Activity (MIC)

Fungal Strain Test Derivative MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028 0.25 0.5
Candida glabrata ATCC 90030 0.5 16
Candida krusei ATCC 6258 0.5 64

| Aspergillus fumigatus ATCC 204305 | 1.0 | >64 |

Table 2: In Vitro Cytotoxicity and Selectivity Index

Cell Line Test Derivative IC₅₀ (µg/mL) Selectivity Index (SI = IC₅₀/MIC)*
HeLa > 64 > 256
HEK293 > 64 > 256

*Calculated using the MIC value for C. albicans (0.25 µg/mL).

Interpretation: The Selectivity Index (SI) is a critical parameter for gauging the therapeutic potential of a compound. It is the ratio of host cell toxicity to antifungal activity (IC₅₀/MIC). A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a drug candidate.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
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  • Triazole antifungals | Research Starters. EBSCO.
  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS)
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52. Benchchem.
  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed.
  • Minimal Inhibitory Concentr
  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis.
  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal P
  • Application Notes and Protocols for Antifungal Agent 35 in Cell Culture. Benchchem.
  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC.
  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Comput
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • Synthesis of 3-Azido-5-amino-1,2,4-triazole.
  • Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. PMC - NIH.

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Application Note: A Practical Guide to the ¹H NMR Characterization of 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the structural characterization of 3-butyl-1H-1,2,4-triazol-5-amine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol covers all essential aspects, from sample preparation and selection of appropriate solvents to the acquisition of high-quality NMR data and in-depth spectral interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active molecules.[1][2] Accurate structural elucidation is a critical step in the synthesis and development of new chemical entities. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[3] This application note presents a robust and validated protocol for the ¹H NMR characterization of this compound, ensuring reliable and reproducible results.

A key structural feature of 3-substituted-5-amino-1,2,4-triazoles is the potential for annular prototropic tautomerism. These compounds can exist in three possible tautomeric forms: the 5-amino-1H-, 3-amino-1H-, and 5-amino-4H-1,2,4-triazole forms.[1][4] However, studies on similar compounds have shown that in solution, the 5-amino-1H-1,2,4-triazole tautomer is generally the most predominant form.[1][4] This protocol is based on the assumption of this major tautomer for spectral interpretation.

Materials and Equipment

Materials
  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) or residual solvent peak for internal reference

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Glass wool

Equipment
  • NMR spectrometer (400 MHz or higher recommended)

  • Vortex mixer

  • Analytical balance

Experimental Protocol

A meticulously prepared sample is fundamental to acquiring a high-quality NMR spectrum. The following step-by-step protocol is designed to minimize impurities and ensure optimal sample conditions.

Solvent Selection: The Rationale for DMSO-d₆

For polar molecules such as this compound, which contains amine and triazole moieties capable of hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[5] Its high polarity effectively solubilizes the analyte, and its ability to act as a hydrogen bond acceptor allows for the observation of exchangeable protons (NH and NH₂), which might otherwise be broadened or unobservable in other solvents.[6]

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of This compound dissolve 2. Dissolve in ~0.6 mL of DMSO-d6 in a clean vial weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex filter 4. Filter through a glass wool plugged pipette into the NMR tube vortex->filter cap 5. Cap the NMR tube securely filter->cap shim 6. Shim the magnetic field cap->shim acquire 7. Acquire ¹H NMR spectrum shim->acquire phase 8. Phase correction acquire->phase baseline 9. Baseline correction phase->baseline reference 10. Reference to residual DMSO peak (δ 2.50 ppm) baseline->reference integrate 11. Integrate the signals reference->integrate

Figure 1. Workflow for ¹H NMR sample preparation and data processing.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.

  • Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are recommended:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 3-4 seconds

    • Pulse width: 90°

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and Baseline Correction: Manually correct the phase of the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.[7]

  • Integration: Integrate all the signals in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl chain and the amine and triazole ring protons.

Predicted ¹H NMR Data in DMSO-d₆ (400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~11.5 - 12.5br s1HNH (triazole)-
~5.5 - 6.5br s2HNH₂ (amine)-
~2.55t2H-CH₂-CH₂-CH₂-CH₃~7.4
~1.55sextet2H-CH₂-CH₂-CH₂-CH₃~7.4
~1.30sextet2H-CH₂-CH₂-CH₂-CH₃~7.5
~0.90t3H-CH₂-CH₂-CH₂-CH₃~7.3

br s = broad singlet, t = triplet, sextet = sextet

Justification of Assignments:

  • NH (triazole) Proton (δ ~11.5 - 12.5): The proton attached to the nitrogen of the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the presence of adjacent electronegative nitrogen atoms. It typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange.[8]

  • NH₂ (amine) Protons (δ ~5.5 - 6.5): The protons of the primary amine group are also exchangeable and will likely appear as a broad singlet. Their chemical shift is influenced by hydrogen bonding with the DMSO-d₆ solvent.[9]

  • Butyl Chain Protons:

    • -CH₂- (α to triazole, δ ~2.55): The methylene group directly attached to the triazole ring is the most deshielded of the butyl chain protons due to the electron-withdrawing effect of the heterocyclic ring. It is expected to be a triplet, coupling with the adjacent methylene group (³J ≈ 7.4 Hz).

    • -CH₂- (β to triazole, δ ~1.55): This methylene group will appear as a sextet due to coupling with the adjacent α- and γ-methylene protons (³J ≈ 7.4 Hz).

    • -CH₂- (γ to triazole, δ ~1.30): This methylene group is further from the electron-withdrawing ring and will be more shielded. It is expected to be a sextet, coupling with the adjacent β-methylene and terminal methyl protons (³J ≈ 7.5 Hz).

    • -CH₃ (δ ~0.90): The terminal methyl group is the most shielded and will appear as a triplet due to coupling with the adjacent methylene group (³J ≈ 7.3 Hz).[10][11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the ¹H NMR characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can obtain high-quality, reliable, and reproducible NMR data for the unambiguous structural confirmation of this important class of heterocyclic compounds. The provided rationale for experimental choices and the predicted spectral data serve as a valuable resource for scientists engaged in the synthesis and analysis of 1,2,4-triazole derivatives.

References

  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(42), 23833–23845. [Link]

  • Dolzhenko, A. V., & Dolzhenko, A. V. (2009). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Tetrahedron Letters, 50(18), 2124-2128. [Link]

  • Borah, R., & Dolzhenko, A. V. (2018). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. Molbank, 2018(4), M1011. [Link]

  • Creagh, L. T., & Truitt, P. (1968). Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956–2958. [Link]

  • Elguero, J., Marzin, C., & Roberts, J. D. (1974). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. The Journal of Organic Chemistry, 39(24), 3571-3575. [Link]

  • Xu, Q., Lv, H., Lv, Z., Liu, M., Li, Y., Wang, X., Zhang, Y., & Xing, G. (2015). A Pyrene-Functionalized Zinc(II)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP. Dalton Transactions, 44(35), 15482-15488. [Link]

  • Li, M., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(21), 7354. [Link]

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  • Dias, P. H. S., et al. (2018). Classification of the chemical shifts of the –OH groups in DMSO-d6 on the basis of the structure of the molecule and the nature of the substituent in the rings. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]

  • Bahçeci, Ş., et al. (2002). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental H- and C- Chemical Shifts. Molecules, 7(3), 221-230. [Link]

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  • University of Wisconsin-Madison. (s.f.). 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • University of California, Davis. (s.f.). Coupling constants for 1H and 13C NMR. Department of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Pop, F., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. [Link]

  • Vygodskii, Y. S., et al. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. Polymer Preprints, 44(2), 1101-1102. [Link]

  • National Chemical Laboratory. (s.f.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Gaponik, P. N., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Chemistry, 6(1), 1-15. [Link]

  • Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. r/chemistry. [Link]

  • Srivastava, A. K., et al. (2015). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Journal of Molecular Structure, 1100, 339-350. [Link]

Sources

The Strategic Application of 3-Butyl-1H-1,2,4-triazol-5-amine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in the architecture of contemporary pharmaceuticals, prized for its metabolic stability and versatile intermolecular interactions.[1][2] This five-membered heterocycle, featuring three nitrogen atoms, is a bioisostere for amide and ester functionalities, enabling it to engage with biological targets through hydrogen bonding and dipole interactions.[2] Its presence in a multitude of clinically approved drugs, spanning antifungal, anticancer, and antiviral agents, underscores its significance in medicinal chemistry.[3][4][5] This guide focuses on a specific, yet highly versatile derivative: 3-butyl-1H-1,2,4-triazol-5-amine. We will provide a comprehensive overview of its synthesis, derivatization, and application in the discovery of novel therapeutic agents, supported by detailed protocols and mechanistic insights.

The Versatility of the 1,2,4-Triazole Scaffold

The unique electronic and structural features of the 1,2,4-triazole ring system contribute to its broad spectrum of biological activities. The presence of multiple nitrogen atoms allows for a range of interactions with biological macromolecules, including hydrogen bond donation and acceptance. This facilitates strong and specific binding to enzyme active sites and receptors.[2] Furthermore, the aromatic nature of the triazole ring contributes to the conformational rigidity of molecules, which can be advantageous for optimizing ligand-receptor interactions.

Derivatives of 1,2,4-triazole have demonstrated a remarkable array of pharmacological effects, including:

  • Anticancer Activity: Many 1,2,4-triazole-containing compounds exhibit potent antiproliferative effects against various cancer cell lines.[3][4][6][7] Their mechanisms of action are diverse and can involve the inhibition of key enzymes such as kinases (e.g., EGFR, B-Raf) and tubulin polymerization.[7][8]

  • Antimicrobial Activity: The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[9][10][11] Schiff base derivatives, in particular, have shown significant promise in combating both bacterial and fungal pathogens.[5][9][12]

  • Other Therapeutic Areas: The therapeutic potential of 1,2,4-triazoles extends to anti-inflammatory, anticonvulsant, and antiviral applications, highlighting the broad utility of this heterocyclic system in drug discovery.[2]

Synthesis of the Core Moiety: this compound

The synthesis of this compound can be efficiently achieved through the cyclization of an acyl aminoguanidine derivative. A modern and green approach involves the microwave-assisted condensation of aminoguanidine with valeric acid.[13] This method offers advantages in terms of reaction time, yield, and environmental impact compared to traditional heating methods.

Synthesis Aminoguanidine Aminoguanidine Bicarbonate Intermediate N-Valerylaminoguanidine (Intermediate) Aminoguanidine->Intermediate Valeric Acid, HCl ValericAcid Valeric Acid Product This compound Intermediate->Product Microwave Irradiation (180°C), Heat (Cyclization)

Caption: Synthetic pathway for this compound.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[13]

Materials:

  • Aminoguanidine bicarbonate

  • Valeric acid

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Microwave synthesis reactor

Procedure:

  • Preparation of Aminoguanidine Hydrochloride: In a round-bottom flask, suspend aminoguanidine bicarbonate (1.0 eq) in water. Slowly add concentrated HCl (1.2 eq) with stirring. Continue stirring for 2 hours at room temperature. Evaporate the water under reduced pressure to obtain aminoguanidine hydrochloride as a solid.

  • Reaction Setup: In a microwave process vial, mix the dried aminoguanidine hydrochloride (1.0 eq) with valeric acid (1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180°C for 3 hours.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in deionized water. Neutralize the solution with 1 M NaOH to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Characterization Data:

ParameterExpected Value
Appearance White to off-white solid
¹H NMR Signals corresponding to the butyl chain (triplet, sextet, quartet, triplet) and amine protons.
¹³C NMR Resonances for the butyl carbons and the triazole ring carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Derivatization for Biological Screening: Synthesis of Schiff Bases

The primary amino group at the 5-position of the triazole ring is a versatile handle for further chemical modifications. A common and effective strategy to create a library of diverse compounds for biological screening is the synthesis of Schiff bases through condensation with various aromatic aldehydes.[5][9][12]

SchiffBase TriazoleAmine This compound SchiffBase Schiff Base Derivative TriazoleAmine->SchiffBase Ethanol, Reflux Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase

Caption: General scheme for the synthesis of Schiff base derivatives.

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

This protocol is a generalized procedure based on methodologies reported for similar 1,2,4-triazole derivatives.[12]

Materials:

  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol. Add the substituted aromatic aldehyde (1.0 eq) and a few drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Application in Anticancer Drug Discovery

Schiff base derivatives of 1,2,4-triazoles are a promising class of compounds with potent anticancer activity.[3][8][14] The imine linkage and the substituted aromatic ring can significantly influence the biological activity.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected IC₅₀ Values for Active Compounds:

Compound ClassTypical IC₅₀ Range (µM)
1,2,4-Triazole Schiff Bases 1 - 50

Application in Antimicrobial Drug Discovery

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. 1,2,4-triazole derivatives, particularly their Schiff bases, have shown significant potential in this area.[5][9][11][12]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized Schiff base derivatives

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO and then make serial two-fold dilutions in the appropriate broth/medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound serves as a valuable and highly adaptable scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization of its amino group into various functionalities, such as Schiff bases, provide a powerful platform for the generation of compound libraries for drug discovery. The established protocols for evaluating anticancer and antimicrobial activities offer a clear path for researchers to explore the therapeutic potential of novel derivatives based on this promising core structure. The continued exploration of the 1,2,4-triazole motif is expected to yield new and effective therapeutic agents to address unmet medical needs.

References

  • Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances 8.44 (2018): 24867-24876. [Link]

  • Dolzhenko, A. V., and W. K. Chui. "Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium." Molbank 2005.3 (2005): M437. [Link]

  • Chernyshev, V. M., et al. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules 29.6 (2024): 1269. [Link]

  • Zhao, P. L., et al. "Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives." Bioorganic & medicinal chemistry letters 26.15 (2016): 3618-3622. [Link]

  • Gomaa, A. M., et al. "Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][15][16] Triazole Derivatives." Journal of heterocyclic chemistry 55.6 (2018): 1450-1465. [Link]

  • Bavetsias, V., et al. "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds." Bioorganic chemistry 104 (2020): 104271. [Link]

  • Khan, I., et al. "A facile sonochemical protocol for synthesis of 3-amino-and 4-amino-1, 2, 4-triazole derived Schiff bases as potential antibacterial agents." Journal of King Saud University-Science 32.6 (2020): 2736-2744. [Link]

  • Ali, A. H., and M. M. Slaihim. "Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1, 2, 4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents." NeuroQuantology 20.10 (2022): 5493. [Link]

  • Slaihim, M. M., and A. H. Ali. "Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1, 2, 4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents." International Journal of Pharmaceutical Research 13.1 (2021). [Link]

  • Chernyshev, V. M., et al. "Regioselective synthesis of alkyl derivatives of 3, 5-diamino-1, 2, 4-triazole." Russian Journal of Applied Chemistry 79.4 (2006): 624-630. [Link]

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  • Katritzky, A. R., et al. "Efficient Methodology for the Synthesis of 3-Amino-1, 2, 4-triazoles." Journal of organic chemistry 71.20 (2006): 7839-7842. [Link]

  • Ali, A. H., and M. M. Slaihim. "Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1, 2, 4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents." NeuroQuantology 20.10 (2022): 5493. [Link]

  • Zhang, Y., et al. "Preparation and antitumor effects of 4-amino-1, 2, 4-triazole Schiff base derivative." Journal of BUON 22.4 (2017): 1059-1064. [Link]

  • Li, Y., et al. "Synthesis and Biological Evaluation of Novel 1, 2, 4-Triazole Derivatives Containing Amino Acid Fragments." Molecules 30.8 (2025): 1692. [Link]

  • Li, Y., et al. "Synthesis and Biological Evaluation of Novel 1, 2, 4-Triazole Derivatives Containing Amino Acid Fragments." Molecules 30.8 (2025): 1692. [Link]

  • Chen, C., et al. "1-Alkyl-3-amino-5-aryl-1H-[6][15][16] triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF (1)) receptor antagonist activities." Bioorganic & medicinal chemistry letters 11.24 (2001): 3165-3168. [Link]

  • Rogóż, K., et al. "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1, 2, 4-triazole-3-thione." Molecules 28.6 (2023): 2697. [Link]

  • Shibre, S. M., et al. "1, 2, 3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies." Scientific reports 13.1 (2023): 12051. [Link]

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  • Ube Industries. "Method for synthesizing 3-amino-5-mercapto-1, 2, 4-triazole.
  • Al-Ostoot, F. H., et al. "Design, Synthesis and Antiproliferative Evaluation of Novel 1, 2, 4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities." Letters in Drug Design & Discovery 16.8 (2019): 905-918. [Link]

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Application Note & Protocol: A Streamlined Synthesis of 3-butyl-1H-1,2,4-triazol-5-amine from Aminoguanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Amino-1,2,4-triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Specifically, 3-substituted-5-amino-1,2,4-triazoles are recognized for their broad biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3] The synthetic accessibility of these compounds allows for the systematic exploration of structure-activity relationships, making them highly valuable building blocks in drug discovery programs.

This document provides a comprehensive guide to the synthesis of a representative member of this class, 3-butyl-1H-1,2,4-triazol-5-amine. We detail a robust and efficient protocol centered on the direct condensation of aminoguanidine with valeric acid, accelerated by microwave irradiation. This method offers significant advantages over traditional heating, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[4][5] The causality behind experimental choices, detailed characterization methods, and critical safety precautions are explained to ensure reproducible and reliable results.

Foundational Chemistry: Reaction Principles and Mechanism

The synthesis of the 3,5-disubstituted-1,2,4-triazole core from aminoguanidine and a carboxylic acid is a classic acid-catalyzed condensation-cyclization reaction.[5][6] The process transforms two acyclic starting materials into a stable heterocyclic ring in a highly efficient manner.

Mechanism Causality: The reaction proceeds through two key stages:

  • Formation of a Guanyl Hydrazide Intermediate: The reaction is initiated by the protonation of the carboxylic acid (valeric acid), which activates the carbonyl carbon for nucleophilic attack. The terminal amino group of aminoguanidine, being the most nucleophilic nitrogen, attacks the activated carbonyl. This is a reversible, acid-catalyzed step.[5] Subsequent dehydration yields the crucial N-acylaminoguanidine intermediate, also known as a guanyl hydrazide.

  • Intramolecular Cyclization and Aromatization: Under thermal conditions (provided efficiently by microwave heating), the guanyl hydrazide undergoes an intramolecular cyclization. A nitrogen atom from the guanidine moiety attacks the imine carbon. A final dehydration step results in the formation of the aromatic and thermodynamically stable 1,2,4-triazole ring.

The plausible reaction mechanism is illustrated below.

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism cluster_reactants Reactants cluster_intermediate1 Intermediate Formation cluster_product Cyclization & Dehydration R1 Valeric Acid I1 Guanyl Hydrazide (N-Valerylaminoguanidine) R1->I1 + R2 - H2O (Acid-catalyzed Condensation) R2 Aminoguanidine (Hydrochloride Salt) I2 Cyclized Intermediate I1->I2 Intramolecular Nucleophilic Attack P This compound I2->P - H2O (Dehydration/Aromatization)

Materials, Safety, and Equipment

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)SupplierNotes
Aminoguanidine HydrochlorideCH₆N₄·HCl110.55160-163Sigma-AldrichIrritant. Store in a cool, dry place.
Valeric AcidC₅H₁₀O₂102.13-34.5Acros OrganicsCorrosive. Use in a fume hood.
Hydrochloric Acid (37%)HCl36.46-26Fisher ScientificCorrosive. Use as catalyst.
Isopropanol (IPA)C₃H₈O60.10-89VWRFlammable. Used as solvent.
Ethanol (EtOH)C₂H₅OH46.07-114Decon LabsFlammable. Used for recrystallization.
Deionized WaterH₂O18.020In-houseUsed for work-up.
Critical Safety Precautions

All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Aminoguanidine Hydrochloride: This compound is classified as an irritant to the eyes, respiratory system, and skin.[7] Avoid inhalation of dust and direct contact. In case of contact, flush the affected area with copious amounts of water.[8]

  • Valeric Acid: Corrosive and causes burns. The vapor is irritating. Handle with extreme care.

  • Hydrazine Derivatives: Aminoguanidine is a hydrazine derivative. Hydrazines as a class can be toxic and are handled with caution.[9][10]

  • Microwave Reactor: Only use a microwave reactor designed for chemical synthesis. Never heat sealed vials beyond their pressure rating and ensure the correct vial and cap combination is used.

Equipment
  • Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL sealed microwave reaction vials with stir bars

  • Standard laboratory glassware (beakers, flasks)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

  • Filtration apparatus (Büchner funnel)

  • Analytical Instruments: NMR Spectrometer (400 MHz or higher), FT-IR Spectrometer, Mass Spectrometer (ESI-MS).

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis, which can be adjusted as needed.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A Step 1: Reagent Combination - Add Aminoguanidine HCl (1.11 g, 10 mmol) to microwave vial. - Add Valeric Acid (1.3 mL, 12 mmol). - Add conc. HCl (1.25 mL, 15 mmol). - Add Isopropanol (2.0 mL). B Step 2: Microwave Irradiation - Seal the vial securely. - Heat to 180°C. - Hold for 30 minutes with stirring. A->B C Step 3: Reaction Work-up - Cool vial to room temperature (use compressed air). - Carefully uncap in fume hood. - Add 20 mL deionized water. - Neutralize with aq. NaOH to pH ~7-8. B->C D Step 4: Product Isolation - Cool mixture in an ice bath to induce precipitation. - Collect solid via vacuum filtration. - Wash cake with cold deionized water. C->D E Step 5: Purification - Recrystallize crude solid from an appropriate solvent (e.g., Ethanol/Water mixture). D->E F Step 6: Characterization - Dry product under vacuum. - Determine yield and melting point. - Perform NMR, FT-IR, and MS analysis. E->F

Protocol Steps:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine hydrochloride (1.11 g, 10.0 mmol) and valeric acid (1.30 mL, 12.0 mmol).

    • Rationale: A slight excess of the carboxylic acid (1.2 equivalents) is used to ensure the complete consumption of the aminoguanidine starting material.[5]

  • Acid Catalysis & Solvent: To the vial, add a 37% solution of hydrochloric acid (1.25 mL, approx. 15 mmol) and isopropanol (2.0 mL).[4]

    • Rationale: The strong acid acts as a catalyst, protonating the carboxylic acid to facilitate the initial condensation step.[5] Isopropanol is used as a solvent to ensure homogeneity, especially if a solid carboxylic acid were used.[4]

  • Microwave Irradiation: Securely seal the vial with a cap. Place it in the microwave reactor. Set the reaction parameters to heat to 180°C , with a hold time of 30 minutes and active stirring.[4]

    • Rationale: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the cyclization and dehydration steps compared to conventional heating methods.[5]

  • Work-up and Neutralization: Once the reaction is complete, allow the vial to cool to below 50°C before carefully removing it. Quench the reaction by adding 20 mL of deionized water. Slowly neutralize the mixture by adding a 2M aqueous solution of sodium hydroxide until the pH is approximately 7-8.

    • Rationale: Neutralization deprotonates the triazole product, decreasing its solubility in water and causing it to precipitate.

  • Isolation: Cool the neutralized mixture in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 10 mL).

  • Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white solid under vacuum to a constant weight.

Data Analysis and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Expected Results
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 70-85%
Melting Point Approx. 120-130 °C (Estimated based on similar compounds[5])
Molecular Formula C₆H₁₂N₄
Molecular Weight 140.19 g/mol
Spectroscopic Characterization

The following data are predictive, based on analysis of similar structures reported in the literature.[5]

  • ¹H NMR (400 MHz, DMSO-d₆), δ (ppm):

    • ~11.5 (br s, 1H, NH -triazole)

    • ~5.7 (br s, 2H, NH₂ )

    • ~2.5 (t, 2H, -CH₂ -CH₂CH₂CH₃)

    • ~1.6 (m, 2H, -CH₂-CH₂ -CH₂CH₃)

    • ~1.3 (m, 2H, -CH₂CH₂-CH₂ -CH₃)

    • ~0.9 (t, 3H, -CH₂CH₂CH₂-CH₃ )

  • ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):

    • ~160 (C5-NH₂)

    • ~158 (C3-butyl)

    • ~29 (α-CH₂)

    • ~27 (β-CH₂)

    • ~22 (γ-CH₂)

    • ~14 (CH₃)

  • FT-IR (ATR), ν (cm⁻¹):

    • 3400-3200 (N-H stretching, amine and triazole)

    • 2950-2850 (C-H stretching, alkyl chain)

    • ~1640 (N-H bending, scissoring)

    • ~1550 (C=N stretching)

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₆H₁₃N₄ [M+H]⁺: 141.1135

    • Found: 141.11xx

  • Elemental Analysis:

    • Calculated for C₆H₁₂N₄: C, 51.41%; H, 8.63%; N, 39.97%

    • Found: C, 51.xx%; H, 8.xx%; N, 39.xx%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or loss during work-up.Ensure accurate temperature control in the microwave. Extend reaction time if necessary. Ensure complete precipitation by thorough cooling and careful pH adjustment.
Oily Product Impurities present; product may not be fully solid at RT.Re-extract the aqueous layer with ethyl acetate, combine organic layers, dry, and concentrate. Purify the resulting oil/solid via column chromatography or attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes).
Broad NMR Peaks Presence of moisture or residual acid/base.Ensure the product is thoroughly dried. If acidic/basic impurities are suspected, re-wash the solid during filtration or re-purify.

Conclusion

The protocol described herein provides a reliable, rapid, and high-yielding pathway for the synthesis of this compound. By leveraging microwave-assisted organic synthesis, this method is well-suited for the efficient generation of 3-amino-1,2,4-triazole libraries for applications in drug discovery and materials science. The comprehensive characterization data serves as a benchmark for researchers to validate their synthetic outcomes, ensuring high purity and structural integrity of the target compound.

References

  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

  • Gomha, S. M., et al. (2021). Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]

  • Krasavin, M., et al. (2021). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. Available at: [Link]

  • Kuznetsov, D. N., et al. (2018). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. Available at: [Link]

  • Li, W., et al. (2012). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Molecules. Available at: [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Aminoguanidine hydrochloride. Amazon S3. Available at: [Link]

  • PrepChem. (2025). Synthesis of 3-amino-5-{2-[N-mono(n-butyl)amino]-4-pyridyl}-1,2,4-triazole. PrepChem.com. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. IJISRT. Available at: [Link]

  • National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction. NIH. Available at: [Link]

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Application of 3-Butyl-1H-1,2,4-triazol-5-amine in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the dynamic field of materials science, the quest for novel molecules with tailored functionalities is perpetual. Among the vast landscape of organic compounds, nitrogen-rich heterocycles have garnered significant attention for their diverse applications, ranging from pharmaceuticals to advanced materials.[1][2] This guide focuses on a promising yet specific member of this family: 3-butyl-1H-1,2,4-triazol-5-amine . This molecule, characterized by a five-membered ring containing three nitrogen atoms, a butyl group at the 3-position, and an amine group at the 5-position, possesses a unique combination of structural features that make it a compelling candidate for sophisticated applications in materials science.[3]

The presence of multiple nitrogen heteroatoms, a flexible alkyl chain, and a reactive amine group endows this compound with the ability to interact strongly with metal surfaces and to act as a versatile building block in the construction of complex supramolecular architectures. This technical guide will provide an in-depth exploration of its primary applications as a corrosion inhibitor and as a ligand in the synthesis of Metal-Organic Frameworks (MOFs), complete with detailed experimental protocols and the scientific rationale behind them.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.

PropertyValueReference
Chemical Formula C₆H₁₂N₄[3]
Molecular Weight 140.19 g/mol [3]
CAS Number 103205-70-5
Appearance Solid[3]
Melting Point 123–125 °C
Solubility Moderately soluble in polar solvents[3]

Synthesis of this compound

A reliable and efficient synthesis is the cornerstone of utilizing any compound in materials research. A recently developed microwave-assisted method provides a green and straightforward route to this compound.

Protocol 1: Microwave-Assisted Synthesis

This protocol outlines the direct condensation of a carboxylic acid with aminoguanidine bicarbonate under microwave irradiation.

Materials:

  • Valeric acid (pentanoic acid)

  • Aminoguanidine bicarbonate

  • Sulfuric acid (concentrated)

  • Microwave synthesis reactor

  • Glass reaction vials with septa

  • Standard laboratory glassware

  • Recrystallization solvent (e.g., water or ethanol)

Procedure:

  • Reagent Preparation: In a microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol) and valeric acid (1.2 mmol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). The crude product may precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Further purify the product by recrystallization from an appropriate solvent to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Yield: ~85%

Causality behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating methods.

  • Acid Catalysis: The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the aminoguanidine.

  • Sealed Reaction Vials: The use of sealed vials is crucial for reactions involving volatile starting materials and to maintain the pressure generated during microwave heating.

Application I: Corrosion Inhibition

One of the most promising applications of this compound is in the protection of metals from corrosion, particularly steel in acidic environments. The efficacy of triazole derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes.[4]

Mechanism of Action

The inhibitive properties of this compound are attributed to several key features:

  • Heteroatom Adsorption: The lone pair electrons on the nitrogen atoms of the triazole ring and the exocyclic amine group facilitate strong coordination with the vacant d-orbitals of metal atoms (e.g., iron).

  • Protective Film Formation: This adsorption process creates a thin, protective film on the metal surface, which acts as a physical barrier, isolating the metal from the corrosive environment.

  • Hydrophobic Effect: The butyl group introduces a hydrophobic character to the adsorbed layer, further repelling aqueous corrosive species.

The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Figure 1: Mechanism of corrosion inhibition by this compound.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency (Gravimetric Method)

The gravimetric (weight loss) method is a straightforward and reliable technique to assess the performance of a corrosion inhibitor.[5][6]

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • This compound (inhibitor)

  • Acetone, ethanol, and distilled water for cleaning

  • Emery paper of various grades

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with progressively finer grades of emery paper.

    • Degrease the coupons by washing with acetone, followed by ethanol, and finally with distilled water.

    • Dry the coupons thoroughly and weigh them accurately using an analytical balance (W_initial).

  • Inhibitor Solution Preparation: Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution (corrosive medium without the inhibitor).

  • Immersion Test:

    • Immerse one prepared coupon in each of the test solutions, including the blank, using glass hooks to suspend them. Ensure the coupons are fully submerged.

    • Maintain a constant temperature using a water bath for a specified duration (e.g., 6, 12, or 24 hours).

  • Post-Immersion Treatment:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush to remove any corrosion products.

    • Rinse with distilled water, then ethanol, and finally acetone.

    • Dry the coupons and re-weigh them accurately (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where: ΔW = Weight loss (W_initial - W_final) in mg A = Surface area of the coupon in cm² T = Immersion time in hours ρ = Density of mild steel (approx. 7.85 g/cm³)

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor

Data Presentation:

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500
Protocol 3: Electrochemical Evaluation of Corrosion Inhibition

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide deeper insights into the inhibition mechanism.[7][8]

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell

  • Working electrode (mild steel)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum foil)

  • Corrosive medium and inhibitor solutions as in Protocol 2

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding a mild steel rod in an insulating material, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the test solution (with and without the inhibitor).

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

    • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct in the presence of the inhibitor indicates effective inhibition.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Extract corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots. A decrease in i_corr signifies corrosion inhibition.

Application II: Ligand for Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a coordinating triazole ring and a reactive amine group, makes it an attractive ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[9][10]

Role in MOF Synthesis
  • Coordination Sites: The nitrogen atoms of the triazole ring can coordinate to metal centers, forming the nodes of the MOF structure.

  • Porosity and Functionality: The butyl group can influence the pore size and hydrophobicity of the resulting MOF, while the uncoordinated amine group can be post-synthetically modified to introduce further functionalities.

Figure 2: Role of this compound in MOF synthesis.

Protocol 4: Solvothermal Synthesis of a MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as a ligand.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A suitable solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), ethanol)

  • Teflon-lined stainless steel autoclave

  • Oven

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution:

    • In a glass beaker, dissolve the metal salt in a portion of the solvent.

    • In a separate beaker, dissolve this compound in the remaining solvent.

  • Mixing: Slowly add the metal salt solution to the ligand solution under constant stirring.

  • Solvothermal Reaction:

    • Transfer the resulting mixture to a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 80-150 °C).

    • Maintain the temperature for a set period (e.g., 24-72 hours) to allow for crystal growth.

  • Isolation and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature slowly.

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores of the MOF, the crystals may need to be activated. This can be done by solvent exchange with a more volatile solvent (e.g., acetone) followed by heating under vacuum.

  • Characterization: Characterize the synthesized MOF using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine the surface area and porosity.

Causality behind Experimental Choices:

  • Solvothermal Synthesis: This method utilizes elevated temperatures and pressures to increase the solubility of the reactants and promote the formation of well-ordered crystalline structures.

  • Teflon-lined Autoclave: The Teflon liner is chemically inert and prevents the reaction mixture from coming into contact with the steel walls of the autoclave, avoiding contamination.

  • Slow Cooling: Gradual cooling is crucial for obtaining larger, higher-quality single crystals suitable for structural analysis.

Conclusion and Future Outlook

This compound emerges as a molecule of significant interest in materials science. Its straightforward synthesis and versatile chemical nature make it an excellent candidate for the development of high-performance corrosion inhibitors and functional metal-organic frameworks. The protocols detailed in this guide provide a solid foundation for researchers to explore and expand upon the applications of this promising compound. Future research could focus on the synthesis of a wider range of MOFs with varying metal centers and topologies, as well as on the investigation of the corrosion inhibition performance of this compound on other metals and alloys under diverse environmental conditions. The potential for post-synthetic modification of the amine group in MOFs also opens up exciting avenues for creating materials with tailored catalytic, sensing, and separation properties.

References

  • Ahmad, Y. H., Mogoda, A. S., & Gadallh, A. G. (2012). Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science, 7, 4929-4945.
  • Hughes, A. E., & Lawson, F. (2019). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
  • Kaya, S., Tüzün, B., & Kaya, C. (2013). Electrochemical and theoretical investigation of triazole derivatives on corrosion inhibition behavior of copper in hydrochloric acid medium. Corrosion Science, 70, 161-169.
  • Umoren, S. A., & Eduok, U. M. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Journal of Molecular Structure, 1284, 135378.
  • Shenyang EMT Piping Technology Co., Ltd. (2023). How to measure the corrosion rate!. [Link]

  • Scribd. Corrosion Test by Gravimetric Method. [Link]

  • Khan, I. U., et al. (2011). Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. Polymers, 3(4), 1749-1763.
  • Al-Majjan, A. A., et al. (2021). Gravimetric Measurements and Theoretical Calculations of 4-Aminoantipyrine Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. Molecules, 26(16), 4983.
  • Corrosion Engineering. (2022). Gravimetric Measurement. [Link]

  • ResearchGate. Gravimetric measurements set-up. [Link]

  • Li, J.-R., et al. (2021). Amino and triazole-containing metal–organic frameworks for highly efficient CO2 fixation.
  • Wang, C., et al. (2021). The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. RSC Advances, 11(52), 32968-32975.
  • ResearchGate. Experimental and theoretical investigation of 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. [Link]

  • ResearchGate. Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. [Link]

  • ResearchGate. Investigation of the inhibitory activity of some 3-aryl(hetaryl)-5- amino-1H-1,2,4-triazoles on copper chloride corrosion. [Link]

  • Dolzhenko, A. V., et al. (2016). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 6(10), 8345-8353.
  • Kamal, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883221.
  • ResearchGate. Reaction of 3-amino-5-methylthio-1,2,4-triazoles with cinnamaldehyde. [Link]

  • Pelletier, J. C., et al. (2007). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 9(5), 875-878.
  • El-Faham, A., et al. (2023). Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. RSC Advances, 13(20), 13576-13591.
  • ResearchGate. Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. [Link]

  • ResearchGate. Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. [Link]

  • Frontiers in Chemistry. Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. [Link]

  • ResearchGate. Corrosion inhibition and adsorption properties of 3-amino-1,2,3-triazole on mild steel in H3PO4. [Link]

  • ResearchGate. 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. [Link]

  • ResearchGate. Inhibition Action of 1H-1,2,4-triazol-4-amine, 3, 5-diphenyl-N-(phenyl methylene) on Ordinary Steel Corrosion in an Acidic Medium. [Link]

Sources

Application Note & Protocol: Electrochemical Characterization of 3-butyl-1H-1,2,4-triazol-5-amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the electrochemical evaluation of 3-butyl-1H-1,2,4-triazol-5-amine as a corrosion inhibitor for steel alloys.

Introduction and Scientific Context

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to structural failures and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.[1] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., hydrogen evolution) corrosion reactions.[2]

Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are particularly effective due to the presence of lone-pair electrons and π-electrons, which facilitate strong adsorption onto metal surfaces.[3][4] Among these, 1,2,4-triazole derivatives have garnered significant attention for their robust inhibition properties, environmental friendliness, and stability in harsh conditions.[5][6][7]

This guide focuses on This compound , a promising candidate for corrosion inhibition. Its molecular structure features several key attributes for effective surface interaction:

  • Triazole Ring: The three nitrogen atoms provide multiple active centers with lone-pair electrons for coordination with vacant d-orbitals of iron atoms on the steel surface.

  • Amino Group (-NH₂): An additional nitrogen-containing functional group that can participate in the adsorption process.

  • Butyl Group (-C₄H₉): A short alkyl chain that can enhance the surface coverage and create a more compact, hydrophobic barrier against corrosive species.

This document provides a comprehensive framework and detailed protocols for evaluating the performance of this compound as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl) using standard electrochemical techniques.

Foundational Principles: The Mechanism of Inhibition

The primary mechanism of inhibition for triazole-based compounds involves adsorption onto the metal surface. This process can be broadly classified as physisorption, chemisorption, or a combination of both.[6]

  • Physisorption: Involves electrostatic attraction between charged inhibitor molecules (protonated in acid) and a charged metal surface.

  • Chemisorption: Involves the sharing of electrons or coordinate bond formation between the lone-pair electrons of the heteroatoms (primarily nitrogen) and the vacant d-orbitals of the metal atoms.[8] This forms a more stable and robust protective layer.

The effectiveness of this compound is predicated on its ability to displace water molecules from the steel surface and form a persistent protective film, thereby blocking the active sites for corrosion.[7]

G cluster_surface Steel Surface (Fe) cluster_solution Corrosive Solution (HCl) cluster_interface Protective Film Formation Fe_surface Fe Fe Fe Fe H2O H₂O H2O->Fe_surface Initial Hydration Cl_ion Cl⁻ Cl_ion->Fe_surface Aggressive Attack Inhibitor Inhibitor (Protonated C₆H₁₃N₄⁺) Inhibitor->H2O Displaces H₂O Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Chemisorption (N lone pairs -> Fe d-orbitals) Adsorbed_Inhibitor->Fe_surface Surface Coordination

Proposed mechanism of inhibitor adsorption.

Experimental Workflow and Protocols

A systematic electrochemical investigation involves a sequence of measurements to ensure data quality and provide a comprehensive understanding of the inhibitor's behavior.

prep 1. Sample & Solution Preparation ocp 2. Open Circuit Potential (OCP) Stabilization prep->ocp Introduce sample to electrolyte eis 3. Electrochemical Impedance Spectroscopy (EIS) ocp->eis System at steady-state pdp 4. Potentiodynamic Polarization (PDP) eis->pdp Non-destructive test first analysis 5. Data Analysis & Interpretation eis->analysis Collect impedance spectra pdp->analysis Collect I-E curves

Standard electrochemical testing workflow.
Materials and Equipment
  • Working Electrode (WE): Mild steel coupons (e.g., C1018) with a defined exposed surface area (typically 1 cm²). The remaining surface should be insulated with a non-conductive coating.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum or graphite rod with a surface area significantly larger than the WE.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Potentiostat/Galvanostat: An instrument capable of performing EIS and potentiodynamic sweeps.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl), prepared from analytical grade HCl and deionized water.

  • Inhibitor Solutions: Stock solution of this compound dissolved in the corrosive medium, serially diluted to desired concentrations (e.g., 50, 100, 200, 500 ppm).

Protocol 1: Open Circuit Potential (OCP) Measurement

Rationale: Before any perturbation is applied, the system must reach a steady state. The OCP (or E_corr_) is the potential at which the rate of anodic and cathodic reactions are equal. Monitoring its stability is critical for reproducible results.

Procedure:

  • Surface Preparation: Mechanically polish the mild steel working electrode with successively finer grades of silicon carbide (SiC) paper (e.g., up to 1200 grit), rinse with deionized water and ethanol, and dry quickly.

  • Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Add the test solution (1 M HCl with or without the inhibitor).

  • Immersion and Stabilization: Immerse the electrodes in the solution and immediately start recording the OCP versus time.

  • Equilibrium Criteria: Continue the measurement until the potential variation is minimal (e.g., < 2 mV over 5 minutes). This typically takes 30-60 minutes. The stable potential is recorded as E_corr_.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is a powerful, non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. By applying a small sinusoidal AC potential, it probes the system's impedance over a range of frequencies. An increase in charge transfer resistance (R_ct) in the presence of the inhibitor indicates effective corrosion protection.[9][10]

Procedure:

  • Stabilization: Ensure the system is at a stable OCP as described in Protocol 1.

  • EIS Setup:

    • Frequency Range: 100 kHz to 10 mHz.

    • AC Amplitude: 10 mV (small enough to not disturb the system).

    • Potential: Apply at the measured stable OCP (E_corr_).

  • Data Acquisition: Run the EIS scan and collect the impedance data.

  • Data Analysis:

    • Plot the data as Nyquist (Z_imaginary_ vs. Z_real_) and Bode (log |Z| and phase angle vs. log frequency) plots.

    • Model the data using an appropriate equivalent electrical circuit (EEC), such as the Randles circuit, to extract parameters like solution resistance (R_s_) and charge transfer resistance (R_ct_).

    • Calculate the inhibition efficiency (IE%) using the R_ct_ values: IE% = [(R_ct(inh)_ - R_ct(blank)) / R_ct(inh)] × 100 where R_ct(inh)_ is the charge transfer resistance with the inhibitor and R_ct(blank)_ is without the inhibitor.

Protocol 3: Potentiodynamic Polarization (PDP)

Rationale: This destructive technique provides direct information on corrosion kinetics, including the corrosion current density (i_corr_) and the inhibitor's mode of action.[11] By sweeping the potential, the response of both anodic and cathodic reactions is measured.[12] A significant decrease in i_corr_ signifies effective inhibition.

Procedure:

  • Stabilization: Use a fresh sample and solution, and stabilize at OCP as in Protocol 1. It is typically performed after EIS on the same sample.

  • PDP Setup:

    • Potential Range: Sweep from -250 mV to +250 mV relative to the stable OCP.

    • Scan Rate: 0.5 to 1 mV/s (a slow scan rate is crucial to allow the interface to respond).

  • Data Acquisition: Run the polarization scan, recording the current density as a function of potential.

  • Data Analysis:

    • Plot the data on a semi-logarithmic scale (log |i| vs. E).

    • Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion potential (E_corr_) and corrosion current density (i_corr_).

    • Calculate the inhibition efficiency (IE%) using the i_corr_ values: IE% = [(i_corr(blank)_ - i_corr(inh)) / i_corr(blank)] × 100 where i_corr(inh)_ is the corrosion current density with the inhibitor and i_corr(blank)_ is without the inhibitor.

    • Determine Inhibitor Type:

      • If the change in E_corr_ is > 85 mV towards the anodic or cathodic direction, it is classified as an anodic or cathodic inhibitor, respectively.

      • If the change in E_corr_ is < 85 mV, it is a mixed-type inhibitor.[2]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison across different inhibitor concentrations.

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)E_corr_ (mV vs. SCE)i_corr_ (µA/cm²)βa (mV/dec)βc (mV/dec)IE%
0 (Blank)-475105075-120-
50-46821072-11580.0
100-46511570-11289.0
200-4606568-11093.8
500-4524065-10596.2

Interpretation: The data shows that with increasing inhibitor concentration, the corrosion current density (i_corr_) significantly decreases, leading to a high inhibition efficiency (IE%). The minor shift in corrosion potential (E_corr_) suggests that this compound acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions.

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)R_s_ (Ω·cm²)R_ct_ (Ω·cm²)C_dl_ (µF/cm²)IE%
0 (Blank)1.250250-
501.328011082.1
1001.35508590.9
2001.49806094.9
5001.415504596.8

Interpretation: The charge transfer resistance (R_ct_) increases dramatically with inhibitor concentration, confirming the formation of a protective film that hinders charge transfer processes at the interface. The corresponding decrease in the double-layer capacitance (C_dl) is attributed to the displacement of water molecules by the organic inhibitor molecules, which have a lower dielectric constant.

Conclusion for Researchers

This guide provides a standardized methodology for the electrochemical evaluation of this compound. By following these protocols, researchers can obtain reliable and reproducible data to quantify its inhibition efficiency, understand its mechanism of action, and determine its suitability for industrial applications. The combination of OCP, EIS, and PDP techniques offers a comprehensive and validated approach to characterizing novel corrosion inhibitors.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
  • The effect of triazoles and surfactants on the corrosion inhibition of carbon steel in acid solution. (2003). Emerald Publishing.
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.).
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.).
  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021).
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). Association for Materials Protection and Performance (AMPP).
  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI.
  • Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. (n.d.).
  • Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. (2019).
  • Metal corrosion inhibition by triazoles: A review. (2022). International Journal of Corrosion and Scale Inhibition.
  • Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (n.d.). BenchChem.
  • Polarization studies of the various inhibitors at different concentrations. (n.d.).
  • Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. (n.d.). MDPI.
  • 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. (n.d.).

Sources

Application Notes and Protocols for the Development of Novel Fungicides from 3-Butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 3-Butyl-1H-1,2,4-triazol-5-amine as a Fungicide Scaffold

The 1,2,4-triazole moiety is a foundational pharmacophore in a significant class of fungicides that primarily act as sterol demethylation inhibitors (DMIs).[1] These agents disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[2][3][4] This disruption leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[4] While commercially successful triazole fungicides are numerous, the emergence of resistant fungal strains necessitates the exploration of novel structural scaffolds to develop next-generation fungicidal agents.[5][6]

This document provides a comprehensive guide to developing novel fungicides derived from this compound. This starting material is of particular interest due to the presence of a reactive primary amine at the 5-position, which serves as a versatile handle for chemical modification. The butyl group at the 3-position provides a lipophilic anchor, a common feature in many successful fungicides that aids in membrane penetration. By systematically modifying the 5-amino group, researchers can generate a diverse library of compounds to explore the structure-activity relationship (SAR) and identify candidates with potent and broad-spectrum antifungal activity.[7][8]

These application notes will guide researchers through the key stages of the fungicide discovery pipeline, from synthetic derivatization and in vitro screening to preliminary mechanism of action studies.

Synthetic Derivatization of the Core Scaffold

The primary amino group of this compound is the key site for derivatization. The following protocols outline the synthesis of two major classes of derivatives: Schiff bases and amides. These reactions are generally high-yielding and allow for the introduction of a wide range of substituents to probe the chemical space for fungicidal activity.

General Protocol for the Synthesis of Schiff Base Derivatives

Rationale: The formation of a Schiff base (imine) introduces a C=N double bond and allows for the incorporation of various aromatic and aliphatic aldehydes. This modification can significantly influence the molecule's steric and electronic properties, which are critical for binding to the target enzyme.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: Add 1.1 equivalents of the desired substituted benzaldehyde or aliphatic aldehyde to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain a pure compound.[9]

  • Characterization: Confirm the structure of the synthesized Schiff base derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

General Protocol for the Synthesis of Amide Derivatives

Rationale: The formation of an amide bond introduces a stable linkage and allows for the incorporation of various acyl chlorides or carboxylic acids. Amide moieties are prevalent in many biologically active molecules and can participate in hydrogen bonding interactions with the target protein.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of the desired acyl chloride or a pre-activated carboxylic acid (e.g., using a coupling agent like DCC or HATU).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized amide derivatives using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10]

In Vitro Antifungal Activity Screening

A tiered screening approach is recommended to efficiently evaluate the synthesized compounds for their antifungal activity. This begins with a primary screen at a single high concentration against a panel of representative fungal pathogens, followed by a secondary screen to determine the minimum inhibitory concentration (MIC) of the most active compounds.

Fungal Strains and Culture Conditions

A panel of economically important plant pathogenic fungi should be used for screening. The following are suggested:

  • Fusarium oxysporum

  • Botrytis cinerea

  • Alternaria solani

  • Sclerotinia sclerotiorum

  • Rhizoctonia solani

Maintain fungal cultures on potato dextrose agar (PDA) plates and incubate at 25-28°C.

Primary Screening Protocol: Agar Dilution Method

Rationale: This method provides a rapid and cost-effective way to identify compounds with significant antifungal activity at a fixed concentration.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Incorporation of Compounds: Add the test compound stock solution to the molten PDA to achieve a final concentration of 50 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v), as this can inhibit fungal growth.[11] A control plate containing only DMSO should be prepared.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at 25-28°C for 3-7 days, depending on the growth rate of the fungus.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions. Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

Secondary Screening Protocol: Broth Microdilution Method for MIC Determination

Rationale: The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible fungal growth.[11][12][13] This provides a quantitative measure of the compound's potency.

Step-by-Step Protocol:

  • Compound Preparation: Perform two-fold serial dilutions of the compound stock solutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[11][14] The concentration range should be selected based on the results of the primary screen.

  • Inoculum Preparation: Prepare a fungal spore suspension or mycelial fragment suspension in the broth medium. Adjust the inoculum concentration to approximately 1-5 x 10⁵ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no fungus).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% depending on the standard followed) compared to the positive control.[12] This can be assessed visually or by using a microplate reader to measure optical density.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The results of the screening should be compiled into a clear and concise table to facilitate SAR analysis.

Table 1: Hypothetical Antifungal Activity Data for this compound Derivatives

Compound IDR Group (at 5-position)F. oxysporum MIC (µg/mL)B. cinerea MIC (µg/mL)A. solani MIC (µg/mL)
BT-Amine -NH₂ (Parent)>100>100>100
BT-SB-1 -N=CH-(4-Cl-Ph)163216
BT-SB-2 -N=CH-(2,4-diCl-Ph)8168
BT-SB-3 -N=CH-(4-NO₂-Ph)326432
BT-AM-1 -NHCO-(4-Cl-Ph)16168
BT-AM-2 -NHCO-(4-CF₃-Ph)884
Control Tebuconazole212

Interpretation: From this hypothetical data, a preliminary SAR can be deduced. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring of both Schiff base and amide derivatives appears to enhance antifungal activity. The amide derivative with a trifluoromethyl group (BT-AM-2) shows the most promising broad-spectrum activity.

Preliminary Mechanism of Action (MoA) Studies

For the most promising lead compounds, preliminary MoA studies can provide valuable insights into their cellular target. Given the 1,2,4-triazole core, it is highly probable that these compounds target the ergosterol biosynthesis pathway.[2][3][15]

Ergosterol Biosynthesis Inhibition Assay

Rationale: This assay determines if the lead compounds inhibit the synthesis of ergosterol, the primary target of azole fungicides.

Step-by-Step Protocol:

  • Fungal Culture: Grow a susceptible fungal strain (e.g., Saccharomyces cerevisiae as a model organism or a target pathogen) in a liquid medium to the mid-log phase.

  • Compound Treatment: Treat the fungal cultures with the test compound at its MIC and 2x MIC concentrations for a defined period (e.g., 8-16 hours). Include an untreated control and a positive control (e.g., a known DMI fungicide).

  • Sterol Extraction: Harvest the fungal cells by centrifugation. Saponify the cell pellets with alcoholic potassium hydroxide and extract the non-saponifiable lipids (sterols) with n-heptane.

  • Sterol Analysis: Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS).

  • Data Interpretation: Inhibition of the ergosterol biosynthesis pathway will result in a decrease in the ergosterol peak and a corresponding accumulation of its precursors, such as lanosterol.[2]

Molecular Docking Studies

Rationale: In silico molecular docking can predict the binding affinity and orientation of the lead compounds within the active site of the target enzyme, CYP51.[1][10]

Procedure:

  • Protein Structure: Obtain the crystal structure of the target fungal CYP51 enzyme from the Protein Data Bank (PDB) or use a homology model.

  • Ligand Preparation: Generate 3D structures of the most active compounds and perform energy minimization.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the ligands into the active site of CYP51.

  • Analysis: Analyze the docking poses and scoring functions to predict the binding mode and affinity. Key interactions to look for include the coordination of the triazole nitrogen with the heme iron in the active site and hydrophobic interactions of the butyl group and substituted phenyl ring with the surrounding amino acid residues.[16]

Visualizations

Fungicide Development Workflow

FungicideDevelopmentWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action start This compound derivatization Derivatization (Schiff Bases, Amides) start->derivatization library Compound Library derivatization->library primary_screen Primary Screen (50 µg/mL) library->primary_screen secondary_screen Secondary Screen (MIC Determination) primary_screen->secondary_screen sar SAR Analysis secondary_screen->sar lead_compounds Lead Compounds sar->lead_compounds ergosterol_assay Ergosterol Biosynthesis Assay lead_compounds->ergosterol_assay docking Molecular Docking (CYP51) lead_compounds->docking

Caption: Workflow for the development of novel fungicides.

Ergosterol Biosynthesis Pathway and Target Inhibition

ErgosterolPathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol toxic_sterols Toxic Sterol Precursors lanosterol->toxic_sterols cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 Demethylation ergosterol Ergosterol (Essential for Membrane) cyp51->ergosterol inhibitor Novel Triazole Derivative inhibitor->cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by novel triazole fungicides.

Conclusion

The strategic derivatization of this compound presents a promising avenue for the discovery of novel fungicidal agents. The protocols outlined in this document provide a robust framework for the synthesis, screening, and preliminary mechanistic evaluation of new chemical entities. By systematically exploring the structure-activity relationships, researchers can identify lead compounds with potent and broad-spectrum antifungal activity, potentially leading to the development of next-generation crop protection agents. Adherence to standardized methodologies, such as those described for MIC determination, is crucial for generating reproducible and high-quality data.[11][14]

References

  • Benchchem. Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
  • Li, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. Available from: [Link]

  • Asif, M. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available from: [Link]

  • Alcazar-Fuoli, L., & Mellado, E. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Microbiology. Available from: [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica. Available from: [Link]

  • Ghannoum, M., & Specian, A. (2017). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available from: [Link]

  • Luo, J., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Microorganisms. Available from: [Link]

  • Eschenauer, G., et al. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available from: [Link]

  • Luo, J., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. ResearchGate. Available from: [Link]

  • Thompson, G. R., & Wieder, A. M. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]

  • Wang, Z., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available from: [Link]

  • Hoot, S. J., & Rawn, J. D. (2020). Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. PubMed Central. Available from: [Link]

  • Crofton, K. M. (1996). A structure-activity relationship for the neurotoxicity of triazole fungicides. Toxicology Letters. Available from: [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Available from: [Link]

  • Shi, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules. Available from: [Link]

  • Chen, Y., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology. Available from: [Link]

  • Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Available from: [Link]

  • Pscheidt, J. W. (2002). Fungicide Theory of Use and Mode of Action. Oregon State University. Available from: [Link]

  • Matheron, M. (2001). Modes of Action for Plant Disease Management Chemistries. University of Arizona. Available from: [Link]

  • San Francisco Edit. (n.d.). Guidelines for writing a scientific article. Available from: [Link]

  • Chen, Y., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. PubMed. Available from: [Link]

  • University of California, Irvine. (n.d.). Guidelines for Scientific Writing. Available from: [Link]

  • Maloy, S. (n.d.). Guidelines for Writing a Scientific Manuscript. San Diego State University. Available from: [Link]

  • UCLA Department of Physics & Astronomy. (n.d.). Guidelines for SCIENTIFIC WRITING. Available from: [Link]

  • Kumar, R., et al. (2017). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. Available from: [Link]

  • Shi, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health. Available from: [Link]

  • F1000Research. (n.d.). Preparing a Research Note. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2024). Design, Synthesis, and 3D-QASR of 2-Ar-1,2,3-triazole Derivatives Containing Hydrazide as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-butyl-1H-1,2,4-triazol-5-amine in Heterocyclic Synthesis

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in a multitude of biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including antifungal, antimicrobial, and anticancer activities. Among the vast family of triazole-based synthons, this compound stands out as a versatile and valuable building block for the construction of more complex, fused heterocyclic systems. The presence of a reactive amino group and a nucleophilic ring nitrogen atom allows for facile annulation reactions, leading to the creation of diverse molecular scaffolds with significant potential in drug discovery and development.

This guide provides an in-depth exploration of the synthesis and application of this compound, with a particular focus on its use in the preparation of[1][2][3]triazolo[1,5-a]pyrimidines. These fused heterocyclic compounds are of considerable interest due to their structural analogy to purines, which allows them to interact with a variety of biological targets. We will first detail a robust and efficient microwave-assisted protocol for the synthesis of the this compound precursor itself. Subsequently, we will provide a comprehensive protocol for its application in the synthesis of a representative[1][2][3]triazolo[1,5-a]pyrimidine derivative, elucidating the underlying chemical principles and providing key characterization data.

Part 1: Synthesis of the Precursor: this compound

The synthesis of 3-substituted-5-amino-1,2,4-triazoles can be efficiently achieved through the condensation of a carboxylic acid with an aminoguanidine salt. The following protocol details a microwave-assisted method that offers significant advantages in terms of reaction time and yield.

Reaction Principle:

The synthesis involves the reaction of valeric acid with aminoguanidine bicarbonate under acidic conditions, followed by a microwave-assisted cyclization. The initial reaction forms an N-acylaminoguanidine intermediate, which then undergoes intramolecular cyclization with the loss of water to form the stable 1,2,4-triazole ring.

Synthesis of this compound valeric_acid Valeric Acid conditions Microwave (180 °C) HCl (cat.) valeric_acid->conditions aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->conditions plus1 + intermediate N-Valerylaminoguanidine (Intermediate) product This compound conditions->product Cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Valeric acid (≥99%)

  • Aminoguanidine bicarbonate (≥98%)

  • Hydrochloric acid, 37% solution

  • Isopropanol (for solid carboxylic acids, not required here)

  • Sodium hydroxide, 10% aqueous solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Equipment:

  • 10 mL sealed microwave reaction vial with a magnetic stir bar

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware (beakers, separatory funnel, etc.)

  • pH paper or pH meter

  • Melting point apparatus

  • FTIR, ¹H NMR, and ¹³C NMR spectrometers for characterization

Procedure:

  • Reaction Setup: In a 10 mL sealed microwave reaction vial equipped with a magnetic stir bar, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and valeric acid (1.2 mmol, 122.6 mg, 0.13 mL).

  • Acid Catalysis: Carefully add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 180°C and maintain this temperature for 30 minutes.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial and neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide to a pH of approximately 8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford this compound as a white solid.

Expected Yield and Characterization Data:

ParameterExpected Value
Yield 85%
Melting Point 123-125 °C
IR (ATR), ν (cm⁻¹) 3448, 3325, 3228, 3167, 2962, 2931, 2858, 1681, 1631, 1573, 1543
¹H NMR (DMSO-d₆), δ (ppm) 0.87 (t, J = 7.5 Hz, 3H, CH₃), 1.29 (m, 2H, CH₂), 1.56 (m, 2H, CH₂), 2.42 (m, 2H, CH₂), 5.61 (br. s, 2H, NH₂)
¹³C NMR (DMSO-d₆), δ (ppm) 13.59 (CH₃), 21.67 (CH₂), 26.86 (CH₂), 29.65 (CH₂), 158.65 (C-3 of triazole), 161.96 (C-5 of triazole)
Elemental Analysis (%) Calculated for C₆H₁₂N₄: C 51.41, H 8.63, N 39.97; Found: C 50.98, H 8.82, N 39.53

Note: The provided characterization data is based on a published report for the synthesis of 3-amino-5-butyl-1,2,4-triazole[1].

Part 2: Application in the Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidines

A primary application of this compound is in the construction of fused heterocyclic systems. The reaction with β-dicarbonyl compounds, such as acetylacetone (2,4-pentanedione), provides a straightforward route to[1][2][3]triazolo[1,5-a]pyrimidines.

Reaction Principle: The Gould-Jacobs Reaction

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core from a 3-amino-1,2,4-triazole and a β-dicarbonyl compound is a classic cyclocondensation reaction. The reaction proceeds through an initial condensation of the exocyclic amino group of the triazole with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where a ring nitrogen of the triazole attacks the second carbonyl group, leading to the fused bicyclic system after dehydration.

Synthesis of 2-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine triazole This compound conditions Acetic Acid Reflux triazole->conditions dicarbonyl Acetylacetone dicarbonyl->conditions plus + intermediate Enamine Intermediate product 2-butyl-5,7-dimethyl- [1,2,4]triazolo[1,5-a]pyrimidine conditions->product Cyclocondensation

Caption: General workflow for the synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine.

Detailed Experimental Protocol: Synthesis of 2-butyl-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine

Materials:

  • This compound (synthesized as described in Part 1)

  • Acetylacetone (2,4-pentanedione) (≥99%)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 140.2 mg) in glacial acetic acid (5 mL).

  • Addition of Reagent: To the stirred solution, add acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into ice-cold water (20 mL) with stirring.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any residual acetic acid.

  • Purification:

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-butyl-5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine as a crystalline solid.

    • Dry the purified product in a vacuum oven.

Expected Characterization:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Resonances for the butyl group protons (triplet, sextet, sextet, triplet), two singlets for the methyl groups on the pyrimidine ring, and a singlet for the pyrimidine ring proton.

  • ¹³C NMR: Resonances corresponding to the carbons of the butyl group, the two methyl groups, and the carbons of the fused heterocyclic ring system.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₁H₁₆N₄.

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile building block in the synthesis of fused heterocyclic compounds. The protocols detailed herein provide a reliable and efficient pathway for both the synthesis of the precursor and its subsequent application in the construction of the medicinally relevant[1][2][3]triazolo[1,5-a]pyrimidine scaffold. The straightforward nature of these reactions allows for the generation of a diverse library of compounds for screening in drug discovery programs. The functional handles on the starting materials can be readily modified to explore the structure-activity relationships of the resulting heterocyclic compounds, paving the way for the development of novel therapeutic agents.

References

  • Shcherbakov, S., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1288. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Butyl-1H-1,2,4-triazol-5-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-BTAA-RXL

Version: 1.0

Introduction

Welcome to the technical support guide for the purification of 3-butyl-1H-1,2,4-triazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who require a high-purity solid compound for their work. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility at varying temperatures.[1][2] The fundamental principle is that the target compound should be highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain either soluble or insoluble under these conditions.[1][3]

This guide provides a detailed protocol, key physicochemical data, and an extensive troubleshooting section in a question-and-answer format to address specific challenges you may encounter during the recrystallization of this compound.

Physicochemical Properties & Solvent Selection

A successful recrystallization hinges on selecting an appropriate solvent. The ideal solvent will dissolve the target compound completely when hot but only minimally when cold, ensuring a high recovery of pure crystals upon cooling.[4] For aminotriazole derivatives, which possess both a hydrogen-bond-donating amino group and hydrogen-bond-accepting triazole nitrogens, polar solvents are generally effective.[5]

Table 1: Solubility Characteristics of this compound and Related Analogs

SolventTemperatureSolubility of this compound (Qualitative)Rationale & Comments
WaterCold (0-25 °C)Sparingly SolubleThe butyl chain reduces water solubility compared to the parent 3-amino-1,2,4-triazole, but the polar amine and triazole groups allow for some solubility.[5][6]
Hot (80-100 °C)SolubleIncreased temperature overcomes the lattice energy and enhances dissolution. A good candidate for recrystallization.
EthanolCold (0-25 °C)Sparingly to Moderately SolubleGood balance of polarity. May require cooling to lower temperatures (e.g., in an ice bath) for high recovery.[7]
Hot (78 °C)Very SolubleExcellent dissolving power at its boiling point. A common and effective choice.
Ethyl AcetateCold (0-25 °C)Sparingly SolubleLess polar than alcohols. Can be effective, especially for removing more polar impurities.[7]
Hot (77 °C)Moderately SolubleMay require a larger volume of solvent compared to ethanol.
AcetoneCold (0-25 °C)Sparingly SolubleOften cited as a poor solvent for the parent compound, 3-amino-1,2,4-triazole, suggesting it might be a good choice for washing crystals.[7]
Hot (56 °C)Moderately SolubleLower boiling point means less risk of thermal degradation but also a smaller temperature gradient for crystallization.
TolueneCold & HotInsoluble / Very Sparingly SolubleGenerally too non-polar to effectively dissolve the compound. Useful for washing away non-polar impurities.

Note: The qualitative solubility data is inferred from the behavior of structurally similar compounds like 3-amino-1,2,4-triazole.[5][6][7] Researchers should perform preliminary solubility tests on a small scale to confirm the optimal solvent for their specific batch of crude material.[4]

Experimental Protocol: Recrystallization Workflow

This protocol outlines the standard procedure for the recrystallization of this compound. Ethanol is used as the example solvent.

Step-by-Step Methodology
  • Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.

  • Add Hot Solvent: In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate. Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, swirling or stirring after each addition.[1] Continue adding just enough hot solvent until the compound completely dissolves. Adding a large excess of solvent is the most common cause of poor yield.[8][9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel.[10] Use a pre-warmed stemless funnel and fluted filter paper.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[11] Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[2]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to rinse away any residual soluble impurities.[4][12]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.

Recrystallization_Workflow cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (If Needed) dissolve->hot_filter Insoluble impurities? cool_rt Slow Cool to Room Temperature dissolve->cool_rt No insoluble impurities hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Fig 1. Standard workflow for the recrystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during recrystallization in a direct question-and-answer format.

Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

Answer: This issue typically points to one of two scenarios:

  • Insufficient Solvent: You may still have not added enough solvent. Continue adding small portions of boiling solvent until the solid dissolves.

  • Insoluble Impurity: Your crude material may contain an impurity that is insoluble in the chosen solvent. If the bulk of the material has dissolved but a small amount of solid remains, this is likely the case. Do not keep adding large volumes of solvent to dissolve this last bit, as this will drastically reduce your final yield. Instead, proceed to a hot filtration step (Protocol Step 4) to remove the insoluble material before cooling.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.[8]

  • Immediate Action: Reheat the solution until the oil completely redissolves.

  • Solution 1 (Add More Solvent): Add a small amount (5-10% more) of hot solvent to the solution. This lowers the saturation point and can often prevent oiling out upon cooling.[8]

  • Solution 2 (Slower Cooling): Cool the solution much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off, or by placing the flask inside a larger beaker of hot water (a makeshift water bath) to insulate it.[8] This gives the molecules more time to align into a crystal lattice.

  • Solution 3 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. A lower-boiling point solvent or a mixed solvent system may be required.

Q3: After cooling, no crystals have formed, or the yield is very low. What went wrong?

Answer: This is a very common issue with several potential causes and solutions.

  • Cause 1: Too Much Solvent: This is the most frequent reason for low or no yield.[8][9] If you added too much solvent during the dissolution step, the solution may not be supersaturated enough upon cooling for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then attempt the cooling process again.[9]

  • Cause 2: Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[4][8]

    • Solution A (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[9][11]

    • Solution B (Seed Crystal): If you have a small amount of the pure compound, add a tiny "seed crystal" to the cooled solution. This provides a template for crystal growth.[9]

  • Cause 3: Insufficient Cooling: Ensure the solution has been cooled for an adequate amount of time in an ice bath to maximize precipitation.

Troubleshooting_No_Crystals start No Crystals Formed Upon Cooling check_volume Is the solution volume large? start->check_volume boil_off Gently boil off 10-20% of solvent check_volume->boil_off Yes (Too much solvent) induce Induce Crystallization check_volume->induce No (Supersaturated) recool Attempt cooling procedure again boil_off->recool scratch Scratch inner flask with glass rod induce->scratch Option 1 seed Add a seed crystal induce->seed Option 2 scratch->recool seed->recool

Fig 2. Decision-making workflow for troubleshooting failure of crystallization.

Q4: My final crystals are colored, but the pure compound should be white. How do I remove the colored impurity?

Answer: Colored impurities are often highly conjugated organic molecules that are present in small amounts.

  • Solution 1 (Charcoal Treatment): Activated charcoal can be used to adsorb colored impurities. After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed by hot filtration before you allow the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Solution 2 (Second Recrystallization): A second recrystallization will often leave the trace colored impurity behind in the mother liquor, resulting in a purer, colorless final product.

Q5: How do I know if my compound is pure after recrystallization?

Answer: Purity can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) or LC-MS (Liquid Chromatography-Mass Spectrometry) can provide definitive structural confirmation and purity assessment.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). Sathee Jee. Retrieved from [Link]

  • Flow Crystallization | Solubility Control. (n.d.). Vapourtec. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3519. Retrieved from [Link]

  • 3-Amino-1,2,4-triazole | Solubility of Things. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole. (2014). ResearchGate. Retrieved from [Link]

  • 3-Amino-1,2,4-triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2017). Organic & Biomolecular Chemistry, 15(45), 9676-9686. Retrieved from [Link]

  • Akhtar, T., et al. (2008). 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. Retrieved from [Link]

  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2057. Retrieved from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCrData, 6(8), x210903. Retrieved from [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2022). Organic & Biomolecular Chemistry, 20(2), 266-276. Retrieved from [Link]

  • 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o126. Retrieved from [Link]

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Technical Support Center: Overcoming Low Yield in 3-butyl-1H-1,2,4-triazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-butyl-1H-1,2,4-triazol-5-amine is a critical step in the development of various pharmaceutical agents and functional materials. As a key heterocyclic building block, its efficient production is paramount. However, researchers frequently encounter challenges with low yields, which can stall discovery pipelines and increase development costs. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to empower researchers to overcome these synthetic hurdles. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common and direct synthetic route for this compound?

The most widely employed method is the condensation and subsequent cyclization of a C1 building block (like valeric acid or its derivatives) with aminoguanidine or a related guanidine-containing precursor.[1] A highly effective variation involves reacting aminoguanidine bicarbonate or hydrochloride directly with valeric acid, often under heating, either neat (solvent-free) or in a high-boiling solvent. The reaction proceeds through an acylaminoguanidine intermediate which then undergoes intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.

Q2: Can you illustrate the general reaction mechanism?

Certainly. The reaction is a two-stage process: an initial condensation followed by a cyclodehydration. Understanding this pathway is key to troubleshooting, as issues can arise at either stage.

G A Aminoguanidine + Valeric Acid B N-Valerylaminoguanidine (Intermediate) A->B C 5-Butyl-2,4-dihydro- 3H-1,2,4-triazol-3-imine B->C Intramolecular Cyclization D This compound (Final Product) C->D

Caption: General mechanism for this compound synthesis.

Q3: My reaction seems to stall, or the final product is difficult to purify. Why might this be?

Stalling is often due to inefficient removal of water, which can shift the equilibrium of the cyclodehydration step backward.[2] Purification challenges arise from the product's amphiphilic nature. The butyl group provides lipophilicity, while the amino group and triazole ring are polar and can form hydrogen bonds, leading to solubility in both aqueous and some organic phases. This can result in the formation of oils or difficulty in finding a suitable recrystallization solvent, causing significant product loss during workup.

Part 2: Troubleshooting Guide for Low Yield

This guide is structured to address specific experimental issues. Identify your problem below to find potential causes and validated solutions.

Problem 1: Low or No Product Formation (Monitored by TLC/LC-MS)
Potential Cause Expert Analysis & Recommended Solution
A. Insufficient Reaction Energy Causality: The cyclodehydration step requires significant activation energy to eliminate a molecule of water and form the aromatic triazole ring. Insufficient temperature or reaction time will cause the reaction to stall at the acylaminoguanidine intermediate stage.[2] Solution: 1. Gradual Temperature Increase: If heating conventionally, increase the temperature in 15-20°C increments, monitoring progress every hour by TLC or LC-MS. For neat reactions, temperatures of 150-180°C are common. 2. Microwave Irradiation: Employ microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[1] A typical starting point is 180°C for 30 minutes.[1]
B. Inefficient Water Removal Causality: As a condensation reaction, water is a byproduct. According to Le Chatelier's principle, its presence can inhibit the forward reaction. In an open vessel, high temperatures are needed to drive off water; in a sealed vessel, this is impossible. Solution: 1. High-Boiling Solvent with Dean-Stark Trap: If running the reaction in a solvent, use a high-boiling solvent like toluene or xylene with a Dean-Stark apparatus to azeotropically remove water as it forms. 2. High-Temperature Neat Reaction: For solvent-free conditions, ensure the reaction is performed in an open system (e.g., flask with a reflux condenser) to allow water vapor to escape.
C. Poor Starting Material Quality Causality: Aminoguanidine salts can be hygroscopic, and the presence of excess water can hinder the reaction. Impurities in valeric acid can lead to side reactions. Solution: 1. Dry Reagents: Dry aminoguanidine hydrochloride or bicarbonate in a vacuum oven before use. 2. Verify Purity: Use high-purity valeric acid (≥99%). If necessary, distill it before the reaction. 3. Use Anhydrous Solvents: If a solvent is used, ensure it is anhydrous.
Problem 2: Significant Product Loss During Workup and Purification
Potential Cause Expert Analysis & Recommended Solution
A. Product Solubility in Aqueous Phase Causality: The amino and triazole moieties make the product partially water-soluble, especially in acidic or basic workup conditions where it can form salts. Significant material can be lost to the aqueous layer during extraction. Solution: 1. Minimize Aqueous Contact: If the reaction is performed neat and solidifies on cooling, avoid a full aqueous workup initially. Instead, triturate the crude solid with a solvent like diethyl ether or ethyl acetate to remove non-polar impurities.[2] 2. Back-Extraction: If an aqueous wash is necessary, extract the aqueous layer multiple times (4-5x) with a more polar organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. 3. "Salting Out": Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.
B. Difficulty with Recrystallization Causality: The combination of a flexible alkyl chain and a polar head group can make crystallization difficult, often resulting in oils or low recovery. Solution: 1. Systematic Solvent Screening: Test recrystallization from a range of solvents. A good starting point is ethanol, water, or a mixture of the two. See the table below for suggestions. 2. Trituration First: Before attempting recrystallization, triturate the crude product with a non-polar solvent (e.g., hexanes) to remove greasy impurities and potentially induce solidification. 3. Column Chromatography: If recrystallization fails, purification by column chromatography is a reliable alternative. Use a silica gel column with a gradient elution, starting with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol.

Table of Suggested Solvents for Recrystallization:

Solvent/System Polarity Comments
WaterHighGood for highly polar products; may require heating.
EthanolMedium-HighOften a very effective solvent for this class of compounds.
IsopropanolMediumSimilar to ethanol, can be a good alternative.
Ethanol/WaterVariableAllows for fine-tuning of polarity to achieve good crystal growth.
Ethyl AcetateMedium-LowCan be used if the product is less polar than anticipated.
AcetonitrileMediumAnother alternative to alcohols.

Part 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Microwave-Assisted Synthesis (High-Efficiency Method)
  • Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and valeric acid (1.2 mmol, 122.6 mg, 0.13 mL).

  • Acid Catalysis: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL). If desired, isopropanol (2.0 mL) can be added as a solvent to improve mixing.[1]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and hold at this temperature for 30 minutes.

  • Work-up and Purification:

    • After the vial has cooled to room temperature, carefully open it.

    • If a solid has formed, collect it by filtration. Wash the solid with a small amount of cold water, followed by diethyl ether, and dry under vacuum.

    • If no solid forms, concentrate the mixture under reduced pressure. Attempt purification via recrystallization (see Protocol 3) or column chromatography (see Protocol 4).

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Prepare a column with silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in methanol, adding silica, and evaporating the solvent until a free-flowing powder is obtained.

  • Elution:

    • Load the prepared sample onto the column.

    • Begin eluting with a mobile phase of 100% ethyl acetate.

    • Gradually increase the polarity by adding methanol, moving from 1% to 10% methanol in ethyl acetate.

    • Collect fractions and monitor by TLC (e.g., using a 9:1 Ethyl Acetate:Methanol mobile phase and visualizing with UV light or potassium permanganate stain).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving yield issues.

G cluster_reaction Reaction Issues cluster_workup Purification Issues start Low Yield Observed check_rxn Analyze Crude Reaction (TLC, LC-MS, NMR) start->check_rxn incomplete_rxn Incomplete Reaction: High SM content check_rxn->incomplete_rxn Predominantly Starting Material (SM) side_products Complex Mixture: Multiple Byproducts check_rxn->side_products Multiple Spots/ Peaks oily_product Product is Oily or Fails to Crystallize check_rxn->oily_product Good Conversion, Poor Isolation sol_incomplete Increase Temp/Time Use Microwave Ensure Water Removal incomplete_rxn->sol_incomplete sol_side Lower Temperature Check SM Purity Consider Catalyst side_products->sol_side low_recovery Low Mass Recovery After Workup oily_product->low_recovery sol_oily Triturate with Hexanes Systematic Recrystallization Use Column Chromatography oily_product->sol_oily sol_recovery Back-extract Aqueous Layer 'Salt Out' Product Minimize Aqueous Workup low_recovery->sol_recovery

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available from: [Link]

  • Al-Sanea, M. M., et al. (2011). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Molecules. Available from: [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available from: [Link]

  • ResearchGate. Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Available from: [Link]

  • Koldobskii, G. I., & Kharbash, V. V. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry. Available from: [Link]

  • Geronik, I. V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-butyl-1H-1,2,4-triazol-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you optimize your reaction, troubleshoot impurities, and maximize your yield of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and the crude product shows multiple spots on TLC analysis. What are the primary causes related to the starting materials?

A1: Low yields and complex crude mixtures often trace back to the stability and reactivity of the key starting material, aminoguanidine. The most common synthetic route involves the condensation of aminoguanidine (or its salt, like the hydrochloride or bicarbonate) with valeric acid or a derivative thereof.

Causality and Expert Insights:

Aminoguanidine is a highly nucleophilic but also thermally sensitive compound.[1][2] Its salts, while more stable for storage, require careful handling during the reaction.

  • Decomposition of Aminoguanidine: At elevated temperatures, required for the cyclization step, aminoguanidine can decompose. Thermal analysis studies show that aminoguanidine derivatives can undergo deamination and N-N bond cleavage, leading to a cascade of secondary reactions and the formation of intractable tars.[1][2] This is often the source of the "baseline material" seen on your TLC plate.

  • Purity of Valeric Acid/Derivative: The acylating agent (valeric acid, valeroyl chloride, or ethyl valerate) must be pure. The presence of other carboxylic acids will lead to the formation of different 3-alkyl-1,2,4-triazoles, complicating purification.

  • Reactivity of Aminoguanidine Salts: While aminoguanidine bicarbonate or hydrochloride is often used for stability, the free base is the reactive species. Inadequate neutralization or incorrect pH can lead to a low concentration of the active nucleophile, slowing down the desired reaction and allowing side reactions to become more prominent.[3]

Troubleshooting Protocol:

  • Step 1: Verify Starting Material Quality: Use freshly opened or properly stored aminoguanidine. If using a salt, ensure it is dry and free-flowing. Confirm the purity of your valeric acid derivative via NMR or GC-MS.

  • Step 2: Optimize Base Addition: If starting with an aminoguanidine salt, ensure stoichiometric addition of a suitable base (e.g., NaHCO₃, K₂CO₃, or an alkoxide) to liberate the free base in situ. Monitor the pH to ensure it is conducive for the initial acylation.

  • Step 3: Control Reaction Temperature: Employ careful temperature control. Use a two-stage thermal profile: a lower temperature for the initial acylation to form the N-acylaminoguanidine intermediate, followed by a controlled ramp-up to a higher temperature (e.g., 170-180 °C) for the cyclization, minimizing the time the reaction mixture is held at the maximum temperature.[3]

Q2: I've isolated a major byproduct with the same mass as my target compound. How do I confirm if it's an isomer and, more importantly, how can I prevent its formation?

A2: A byproduct with an identical mass is almost certainly an isomer. In the synthesis of 3,5-substituted 1,2,4-triazoles, the most common isomeric impurity is the corresponding 1,3,4-oxadiazole. Another possibility, though often less prevalent, is the formation of a regioisomeric triazole if an unsymmetrical hydrazine derivative were used, which is not the case here but is a key consideration in other triazole syntheses.[4]

Mechanistic Explanation:

The key intermediate in this synthesis is the N-valeroylaminoguanidine. This intermediate can undergo two different intramolecular cyclization pathways upon heating, both involving the elimination of water:

  • Desired Pathway (Triazole Formation): The terminal amino group (-NH₂) of the hydrazine moiety attacks the carbonyl carbon of the acyl group, leading to the 1,2,4-triazole ring.

  • Side Reaction (Oxadiazole Formation): The oxygen atom of the carbonyl group can, in principle, facilitate cyclization involving the guanidinyl carbons. However, a more common route to similar heterocyclic systems involves different starting materials. In this specific reaction, the primary concern is the competition between the different nitrogen nucleophiles during cyclization, which can be influenced by reaction conditions. The formation of 3,5-diamino-1,2,4-triazole (guanazole) derivatives is a related process where such regioselectivity is key.[5][6]

The diagram below illustrates the cyclization of the key intermediate leading to the desired product. An analogous pathway involving different atom attacks can lead to isomers.

Workflow: Main Synthetic Pathway

G cluster_start Reactants Aminoguanidine Aminoguanidine Intermediate N-Valeroylaminoguanidine (Intermediate) Aminoguanidine->Intermediate Acylation (Heat, Acid/Base Catalyst) ValericAcid Valeric Acid (or derivative) ValericAcid->Intermediate Acylation (Heat, Acid/Base Catalyst) Product This compound Intermediate->Product Intramolecular Cyclization (Heat, -H₂O)

Caption: Main synthetic route to the target compound.

Troubleshooting and Prevention Protocol:

  • Step 1: Structural Confirmation: Use 2D NMR spectroscopy (HSQC, HMBC) to definitively establish the connectivity of the isolated byproduct. The HMBC spectrum is particularly powerful for identifying long-range C-H correlations that can distinguish between the triazole and a potential oxadiazole ring or other isomers.

  • Step 2: Optimize Cyclization Conditions: The cyclization step is critical.

    • Acid Catalysis: The formation of the guanyl hydrazide intermediate is often acid-catalyzed.[3] Ensuring the reaction medium has an optimized amount of acid (e.g., HCl) can promote the correct acylation and subsequent cyclization pathway.

    • Solvent Choice: Performing the cyclization in a high-boiling, slightly polar solvent (like i-PrOH, DMF, or even solvent-free under microwave conditions) can influence the transition state energies and favor one cyclization pathway over another.[3] Microwave-assisted synthesis has been shown to be effective in promoting clean cyclization for similar structures.[7]

Q3: The reaction stalls, leaving a significant amount of the N-valeroylaminoguanidine intermediate. How can I drive the cyclization to completion?

A3: Incomplete cyclization is a common issue, typically caused by insufficient thermal energy, incorrect catalysis, or the presence of inhibitors like excess water.

Causality and Expert Insights:

The cyclodehydration of N-acylaminoguanidine to form the triazole ring is an equilibrium-driven process that requires the removal of water and a sufficiently high activation energy.

  • Insufficient Temperature: The reaction may simply not have reached the required temperature for a sufficient duration to overcome the activation barrier for cyclization.

  • Water Removal: As water is a product of the cyclization, its presence can inhibit the reaction by Le Châtelier's principle. Efficient removal of water is key to driving the reaction forward.

  • Catalyst: The cyclization can be influenced by both acid and base. The reaction pH can affect the protonation state of the intermediate, influencing the nucleophilicity of the attacking amino group.

Troubleshooting Protocol:

  • Step 1: Increase Thermal Driving Force:

    • Increase the reaction temperature to the higher end of the typical range (e.g., 180-200 °C), but monitor for decomposition (see Q1).

    • Consider using a higher-boiling solvent if applicable.

    • Utilize microwave irradiation, which can often achieve the necessary activation energy more efficiently and in shorter reaction times.[3]

  • Step 2: Facilitate Water Removal:

    • If conducting the reaction in a flask, use a Dean-Stark apparatus to physically remove water as it forms.

    • In a solvent-free or high-concentration reaction, applying a vacuum (if the boiling points of the reactants allow) can help remove water and other volatiles.

  • Step 3: Re-evaluate Catalysis:

    • Previous studies have shown that the formation of the guanyl hydrazide intermediate is acid-catalyzed and reversible. The success of this step is highly dependent on reaction conditions, including minimal water content and optimized acid concentration.[3] If your initial acylation was performed under basic or neutral conditions, the addition of a catalytic amount of a strong acid (like p-toluenesulfonic acid or HCl) during the cyclization phase can be beneficial.

Logical Workflow: Troubleshooting Incomplete Cyclization

G Start Problem: Incomplete Cyclization CheckTemp Is reaction temp ≥ 170°C? Start->CheckTemp CheckWater Is water being actively removed? CheckTemp->CheckWater Yes IncreaseTemp Action: Increase temp to 180-200°C or use microwave. CheckTemp->IncreaseTemp No CheckCatalyst Is an acid catalyst present? CheckWater->CheckCatalyst Yes AddDeanStark Action: Add Dean-Stark trap or apply vacuum. CheckWater->AddDeanStark No AddCatalyst Action: Add catalytic p-TSA or HCl. CheckCatalyst->AddCatalyst No Success Reaction Complete CheckCatalyst->Success Yes IncreaseTemp->CheckWater AddDeanStark->CheckCatalyst AddCatalyst->Success

Caption: Troubleshooting workflow for driving cyclization to completion.

Data Summary Tables

Table 1: Common Side Products and Identification

Side Product/ImpurityPotential CauseRecommended Analytical Method
N-Valeroylaminoguanidine Incomplete cyclizationLC-MS (check for intermediate mass), ¹H NMR (presence of open-chain signals)
Isomeric Triazoles/Oxadiazoles Non-selective cyclizationHigh-Resolution MS (for exact mass), 2D NMR (HMBC, HSQC for connectivity)
Dicyandiamide/Melamine derivatives Decomposition of aminoguanidineLC-MS (check for known masses), comparison with standards
Valeric Acid Unreacted starting material, hydrolysisGC-MS, ¹H NMR (presence of broad -COOH proton)

Table 2: Recommended Reaction Condition Adjustments

IssueParameter to AdjustRecommended ChangeRationale
Low Yield / Decomposition Temperature & TimeDecrease max temperature; shorten reaction time. Consider microwave synthesis.Minimizes thermal decomposition of aminoguanidine and intermediates.[1][2]
Incomplete Cyclization Water RemovalUse a Dean-Stark trap or conduct reaction under vacuum.Drives the equilibrium towards the cyclized product.
Isomer Formation Catalyst / SolventAdd catalytic acid (p-TSA, HCl); screen high-boiling solvents (e.g., DMF, i-PrOH).Alters the transition state of cyclization to favor the desired product.[3]
Slow Initial Reaction pH / BaseEnsure 1:1 stoichiometry of base if using an aminoguanidine salt.Liberates the nucleophilic free base of aminoguanidine for efficient acylation.

References

  • [Synthesis of Fused Bicyclic[1][4][8]-Triazoles from Amino Acids. ACS Publications.]([Link])

Sources

Technical Support Center: Synthesis of 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-butyl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the efficiency and yield of your synthesis by addressing common challenges with scientifically grounded solutions.

I. Overview of the Primary Synthesis Route

The most common and direct method for synthesizing this compound is the condensation reaction between aminoguanidine and valeric acid (or its derivatives), followed by cyclization.[1][2] This method is favored for its straightforward approach and the availability of starting materials. The general reaction mechanism involves the initial formation of a guanyl hydrazide intermediate, which then undergoes intramolecular cyclization to form the desired 1,2,4-triazole ring.[2]

Core Reaction Scheme:
  • Reactants: Aminoguanidine (often as a salt like hydrochloride or bicarbonate) and valeric acid.

  • Conditions: Typically involves heating the reactants, sometimes under acidic conditions or with microwave irradiation to accelerate the reaction.[1][2]

  • Product: this compound.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Synthesis Workflow A Aminoguanidine Salt + Valeric Acid B Mixing & Heating (Conventional or Microwave) A->B C Guanyl Hydrazide Intermediate Formation B->C D Intramolecular Cyclization C->D E Crude Product D->E F Purification (e.g., Recrystallization) E->F G Pure this compound F->G G cluster_0 Troubleshooting Workflow start Low Yield or Impure Product q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check TLC q2 Are there significant byproducts? a1_yes->q2 sol1 Increase reaction time/temp. Consider microwave irradiation. a1_no->sol1 a2_yes Yes q2->a2_yes Analyze by LC-MS/NMR a2_no No q2->a2_no sol2 Optimize temperature. Consider a two-step synthesis. a2_yes->sol2 q3 Is purification difficult? a2_no->q3 sol3 Optimize recrystallization solvent. Use column chromatography. q3->sol3

Sources

Technical Support Center: Scale-Up of 3-Butyl-1H-1,2,4-triazol-5-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-butyl-1H-1,2,4-triazol-5-amine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common challenges encountered during production, framed in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis.

Core Synthesis Pathway & Mechanism

The most prevalent and industrially relevant method for synthesizing 3-alkyl-1H-1,2,4-triazol-5-amines is the condensation of a carboxylic acid with aminoguanidine.[1][2] For the target molecule, this involves the reaction of valeric acid (pentanoic acid) with an aminoguanidine salt, typically the bicarbonate or hydrochloride, followed by a thermal cyclization step.

The reaction proceeds via two key stages:

  • Acylation: The hydrazino moiety of aminoguanidine performs a nucleophilic attack on the carbonyl carbon of valeric acid, forming an acylaminoguanidine intermediate (N-valerylaminoguanidine).

  • Cyclization: Under thermal conditions, this intermediate undergoes intramolecular condensation and dehydration to form the stable 1,2,4-triazole ring.

Below is a workflow diagram illustrating this primary synthetic route.

SynthesisWorkflow AG Aminoguanidine Bicarbonate (or Hydrochloride) Mix Mixing & Acylation (Acid Catalysis, Heat) AG->Mix VA Valeric Acid VA->Mix Intermediate N-Valerylaminoguanidine (Intermediate) Mix->Intermediate Formation of Acyl Intermediate Cyclize Thermal Cyclization (e.g., 180°C, Microwave or Conventional Heat) Intermediate->Cyclize Dehydration & Ring Closure Product_Crude Crude this compound Cyclize->Product_Crude Purify Purification (Recrystallization, etc.) Product_Crude->Purify Product_Final Pure Product Purify->Product_Final

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory method for synthesizing this compound?

A1: The direct condensation of aminoguanidine bicarbonate or hydrochloride with valeric acid under microwave irradiation is a highly efficient and green method.[3][4] Microwave-assisted synthesis significantly reduces reaction times from many hours to just a few, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[3] A typical condition involves heating the neat mixture of reagents at 180°C for 3 hours.[3]

Q2: Are there significant safety concerns with the starting materials or the reaction itself?

A2: Yes. Aminoguanidine and its salts should be handled with care as they can be irritating. The initial reaction between aminoguanidine bicarbonate and an acid (like formic acid in related syntheses or the valeric acid itself) can produce significant carbon dioxide effervescence, which must be controlled to prevent overflow, especially at scale.[1] Furthermore, the cyclization step is often performed at high temperatures (e.g., 110-200°C)[5], requiring careful temperature monitoring to prevent decomposition and ensure safety.

Q3: Why is aminoguanidine bicarbonate often used instead of the free base?

A3: Aminoguanidine bicarbonate is a stable, commercially available, and easy-to-handle solid. The free base is less stable. Using the bicarbonate salt allows for the in situ formation of the aminoguanidinium carboxylate salt upon reaction with the carboxylic acid, which then proceeds to cyclize. The bicarbonate form is often preferred for its handling characteristics and stability.

Troubleshooting Guide

This section addresses specific problems encountered during synthesis and scale-up.

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield PurityIssue Purity Issues Start->PurityIssue ScaleUpIssue Scale-Up Fails Start->ScaleUpIssue IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn SideRxn Side Reactions? LowYield->SideRxn LossOnWorkup Loss During Workup? LowYield->LossOnWorkup UnreactedSM Unreacted Starting Material? PurityIssue->UnreactedSM Byproducts By-products Formed? PurityIssue->Byproducts HeatTransfer Poor Heat Transfer? ScaleUpIssue->HeatTransfer Mixing Inefficient Mixing? ScaleUpIssue->Mixing Sol_TimeTemp Optimize Time/Temp Use Microwave IncompleteRxn->Sol_TimeTemp Solution Sol_Stoich Check Stoichiometry IncompleteRxn->Sol_Stoich Solution Sol_TempControl Ensure Strict Temp Control SideRxn->Sol_TempControl Solution Sol_Purify Optimize Purification (Recrystallization) LossOnWorkup->Sol_Purify Solution UnreactedSM->Sol_Purify Solution Byproducts->Sol_Purify Solution Sol_Reactor Use Appropriate Reactor & Stirring HeatTransfer->Sol_Reactor Solution Mixing->Sol_Reactor Solution

Caption: Troubleshooting decision tree for common synthesis issues.

Q&A: Detailed Problem Solving

Q4: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

A4: Low yield is a common issue, often attributable to several factors:

  • Incomplete Cyclization: The dehydration and ring-closing step requires significant thermal energy. If the temperature is too low or the reaction time is too short, the acylaminoguanidine intermediate may not fully convert to the triazole.

    • Causality: The cyclization has a high activation energy barrier. Insufficient energy input means the reaction equilibrium will favor the intermediate.

    • Solution: Ensure your reaction reaches and maintains the target temperature (e.g., 180°C) for the recommended duration (e.g., 3 hours).[3] Using microwave synthesis is highly recommended as it provides efficient and uniform heating, often resulting in significantly higher yields (up to 85% for the butyl derivative) compared to conventional oil baths.[3]

  • Incorrect Stoichiometry: An incorrect molar ratio of aminoguanidine to valeric acid can leave one reactant in excess, limiting the theoretical yield.

    • Causality: The reaction consumes reagents in a 1:1 molar ratio. A limiting reagent will dictate the maximum product that can be formed.

    • Solution: Use a slight excess (e.g., 1.2 equivalents) of the more volatile or less expensive reagent, typically the carboxylic acid, to drive the reaction to completion.[3] Ensure accurate weighing of all reagents.

  • Product Loss During Workup: The product has some solubility in water and various organic solvents. Aggressive or non-optimized purification steps can lead to significant product loss.

    • Causality: Partitioning between aqueous and organic phases during extraction, or remaining in the mother liquor during recrystallization, are common loss pathways.

    • Solution: After the reaction, the crude product is often a solid. It can be washed with a non-polar solvent like ether or hexane to remove unreacted valeric acid.[1] For recrystallization, ethanol or an ethanol/water mixture is often effective.[6] Minimize the amount of hot solvent used to dissolve the crude product to ensure maximum recovery upon cooling.

Q5: My final product is off-color (e.g., yellow or brown) and shows impurities on NMR/LCMS. How do I improve purity?

A5: Purity issues usually stem from unreacted starting materials or the formation of by-products.

  • Unreacted Valeric Acid: This is a common impurity if an excess is used.

    • Causality: Valeric acid is a relatively non-volatile oil and can cling to the solid product.

    • Solution: Wash the crude solid product with a solvent in which the triazole is sparingly soluble but the acid is, such as diethyl ether. A subsequent recrystallization is highly effective for removing residual starting materials.

  • By-product Formation: At high temperatures, side reactions can occur. For instance, self-condensation of aminoguanidine or other degradation pathways can lead to colored impurities or gelatinous flocculates, a known issue in triazole synthesis.[5]

    • Causality: High thermal stress can initiate alternative, undesired reaction pathways, leading to polymeric or rearranged structures.

    • Solution: Meticulous temperature control is critical. Avoid exceeding the recommended cyclization temperature. If using conventional heating, ensure efficient stirring to prevent localized overheating. The most effective solution for removing these by-products is a carefully executed recrystallization from a suitable solvent like ethanol.[6]

Q6: I successfully developed a lab-scale procedure, but the reaction is failing upon scale-up. What new challenges am I facing?

A6: Scaling up this synthesis introduces challenges related to heat and mass transfer. A successful 10-fold scale-up using a multimode microwave reactor has been reported, demonstrating feasibility.[3]

  • Heat Transfer: A large reaction mass has a much lower surface-area-to-volume ratio than a small one.

    • Causality: This makes it difficult to heat the reaction mixture uniformly and to dissipate any exothermic heat generated, leading to temperature gradients. Hot spots can cause thermal decomposition and by-product formation, while cold spots result in an incomplete reaction.

    • Solution: Use a reactor with appropriate heating (e.g., a jacketed reactor) and overhead mechanical stirring. Implement a slow, controlled heating ramp to the target temperature.

  • Mixing Efficiency: Ensuring homogeneity in a large vessel is more difficult.

    • Causality: Inefficient mixing can lead to the same localized hot/cold spots as poor heat transfer. It also means reactants may not encounter each other in the correct stoichiometric ratio throughout the vessel, slowing the reaction rate and promoting side reactions.

    • Solution: Use a powerful overhead stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure the entire reaction mass is moving and well-mixed. For very viscous mixtures, specialized mixing equipment may be necessary.

Data & Protocols

Table 1: Reaction Conditions for Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

The following table, adapted from literature, shows yields for various alkyl-substituted triazoles synthesized under consistent microwave conditions, demonstrating the robustness of the methodology.[3]

5-SubstituentCarboxylic AcidYield (%)Melting Point (°C)
Butyl Valeric Acid 85 123–125
Iso-butylIsovaleric Acid76125–127
Cyclo-butylCyclobutane­carboxylic acid70173–174
PropylButyric Acid87108–110

Conditions: Aminoguanidine bicarbonate (1 eq), Carboxylic Acid (1.2 eq), HCl catalyst, Microwave irradiation at 180°C for 3 hours.[3]

Protocol 1: Microwave-Assisted Laboratory Synthesis (10 mmol scale)

This protocol is adapted from a validated literature procedure.[3]

Materials:

  • Aminoguanidine bicarbonate (1.36 g, 10 mmol)

  • 37% Hydrochloric acid (~1.25 mL, 15 mmol)

  • Valeric acid (1.3 mL, 12 mmol)

  • 10 mL microwave process vial with stir bar

  • Monomode microwave reactor

Procedure:

  • Prepare Aminoguanidine Hydrochloride (in situ): In a small beaker, combine aminoguanidine bicarbonate (1.36 g) and 37% HCl (1.25 mL). Stir the mixture for 1 hour. Effervescence will occur.

  • Remove Water: Gently evaporate the water from the mixture using a rotary evaporator or by heating on a hot plate with a stream of nitrogen until a dry solid (aminoguanidine hydrochloride) is obtained.

  • Set up Reaction: Transfer the dried solid to a 10 mL microwave process vial. Add valeric acid (1.3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 180°C for 3 hours.

  • Isolation: After cooling to room temperature, the product will typically solidify. The resulting white solid is the crude this compound.

  • Initial Purification: Wash the crude solid with a small amount of diethyl ether to remove excess valeric acid and decant the solvent. The product can then be dried for further purification.

Protocol 2: Purification by Recrystallization

This is a general protocol for purifying the crude product.[6]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask, hot plate, filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol, just enough to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. The expected melting point is 123-125°C.[3]

References

  • Klochkov, A., et al. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. [Link]

  • Gherasim, C., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • Alicot, M. (1986). Process for the preparation of 3-amino-1,2,4-triazole. U.S. Patent No. 4,628,103.
  • Khomenko, D. M., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Guilloteau, J., et al. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. U.S. Patent No. 6,504,033.
  • Nechaev, A. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. National Institutes of Health. [Link]

  • Karim, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Nechaev, A. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. [Link]

  • Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition. [Link]

  • Smith, C. R., et al. (2022). Synthesis of Fused Bicyclic[1][5][7]-Triazoles from Amino Acids. ACS Publications. [Link]

  • Gherasim, C., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. National Institutes of Health. [Link]

  • ResearchGate (n.d.). Synthesis of Aminotriazoles. ResearchGate. [Link]

  • Zhang, H., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health. [Link]

  • Le, T. N., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-butyl-1H-1,2,4-triazol-5-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Our goal is to provide practical, experience-driven insights and robust protocols to help you overcome common synthetic challenges, optimize your reaction conditions, and ensure high-yield, high-purity outcomes.

Reaction Overview and Mechanism

The synthesis of 3-substituted 5-amino-1,2,4-triazoles is a well-established transformation, classically achieved through the condensation of aminoguanidine with a carboxylic acid or its derivatives.[1] The reaction with valeric acid to produce this compound proceeds via an acid-catalyzed condensation to form a key guanyl hydrazide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the triazole ring.[2]

Understanding this mechanism is critical for troubleshooting, as the initial condensation is often a reversible, rate-limiting step. Factors that influence this equilibrium, such as water removal and acid catalysis, are therefore primary levers for reaction optimization.

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration Reactants Aminoguanidine + Valeric Acid Intermediate Guanyl Hydrazide Intermediate (N-valerylaminoguanidine) Reactants->Intermediate H⁺ Catalyst -H₂O Product This compound Intermediate->Product Heat (Δ) -H₂O Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield (<50%) TLC Analyze Reaction Mixture by TLC Start->TLC Incomplete Incomplete Conversion (Starting Material Present) TLC->Incomplete Yes SideProducts Multiple Products (Complex Mixture) TLC->SideProducts No Sol_Incomplete1 Increase Temperature / Time Incomplete->Sol_Incomplete1 Sol_Incomplete2 Switch to Microwave Synthesis Incomplete->Sol_Incomplete2 Sol_Incomplete3 Check Stoichiometry (Use excess acid) Incomplete->Sol_Incomplete3 Sol_Side1 Lower Temperature / Reduce Time SideProducts->Sol_Side1 Sol_Side2 Improve Purification Method SideProducts->Sol_Side2

Sources

Technical Support Center: Identification of Impurities in 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and quality control of 3-butyl-1H-1,2,4-triazol-5-amine. As an active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of impurity profiling for this specific molecule.

Section 1: Understanding the Impurity Landscape (FAQs)

A robust impurity control strategy begins with a thorough understanding of the potential impurities that can arise during the manufacturing process and storage.[2] These are broadly classified by the International Council for Harmonisation (ICH) as organic impurities, inorganic impurities, and residual solvents.[1][3][4][5]

Q1: What are the most probable process-related organic impurities in the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway to N-substituted 5-amino-1,2,4-triazoles involves the cyclization of aminoguanidine with a carboxylic acid derivative. For this compound, this typically involves a reaction between aminoguanidine and valeric acid (or its activated form, like an ester or acyl chloride).

Based on this, the following process-related impurities should be anticipated:

  • Starting Materials: Unreacted aminoguanidine and valeric acid.

  • Intermediates: Incomplete cyclization can lead to the presence of acyl aminoguanidine intermediates.

  • By-products:

    • Isomeric Impurities: The formation of the isomeric 1-butyl-1H-1,2,4-triazol-5-amine is a significant possibility, arising from different cyclization pathways. Distinguishing between these isomers is a critical analytical challenge.

    • Dimerization Products: Self-condensation of intermediates or reactions between the product and starting materials can lead to dimeric species.

    • Over-alkylation: If butylating agents are used, reaction at other nitrogen atoms on the triazole ring can occur.

Q2: My synthesis is complete, but I see new impurity peaks appearing over time in my reference sample. What are these?

A2: These are likely degradation products. The 5-amino-1,2,4-triazole core is susceptible to degradation under certain stress conditions (e.g., heat, light, humidity, or oxidative stress).[] Potential degradation pathways include:

  • Oxidative Degradation: The amine group can be susceptible to oxidation, leading to colored impurities or changes in the heterocyclic ring.

  • Hydrolysis: While the triazole ring is generally stable, extreme pH conditions could potentially lead to ring-opening.

  • Photolytic Degradation: Exposure to UV light can induce cleavage or rearrangement. It is crucial to conduct forced degradation studies under ICH-recommended stress conditions to proactively identify and characterize these potential degradants.[]

Q3: Can reagents or solvents appear as impurities?

A3: Absolutely. Reagents, ligands, and catalysts used in the synthesis can be carried through the process and are considered organic impurities.[1] Furthermore, residual solvents are a distinct class of impurity governed by ICH Q3C guidelines.[3]

  • Organic Reagents: Coupling agents (e.g., HATU) or bases (e.g., DIPEA) used in some triazole syntheses can be sources of impurities.[7]

  • Residual Solvents: Solvents used during reaction or purification (e.g., DMF, ethanol, pyridine) must be monitored and controlled within their specified limits.[3][8] Gas Chromatography (GC) is the preferred technique for quantifying these volatile impurities.[][9]

Section 2: Analytical Strategy & Troubleshooting Guides

Effective impurity profiling relies on robust analytical methods.[10] High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying organic impurities, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identification and structural elucidation.[][11][12]

Troubleshooting Guide 1: HPLC Method for Impurity Profiling

Common Issue: Poor peak shape (tailing) for the main this compound peak and co-elution of impurities near the main peak.

Causality: The basic nature of the amino group and the triazole ring can lead to strong interactions with residual acidic silanols on the silica surface of C18 columns, causing peak tailing. Co-elution often occurs with structurally similar isomers.

Solutions:

  • Mobile Phase pH Adjustment:

    • Protocol: Prepare mobile phase buffers at different pH values. Start with a low pH (e.g., 2.5-3.5) using formic acid or trifluoroacetic acid (TFA). This protonates the amine and triazole nitrogens, minimizing silanol interactions and often improving peak shape.

    • Rationale: A consistent, protonated state reduces secondary interactions with the stationary phase. TFA can sometimes form ion pairs that further improve peak shape but may suppress MS signals.

  • Column Selection:

    • Protocol: If tailing persists, switch to a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., phenyl-hexyl).

    • Rationale: These columns have fewer accessible silanol groups, reducing the sites for undesirable secondary interactions.

  • Gradient Optimization for Isomer Separation:

    • Protocol: Employ a shallow gradient with a long run time. Start with a high percentage of aqueous mobile phase and slowly increase the organic phase (acetonitrile or methanol).

    • Rationale: Structurally similar isomers often have very close polarities. A shallow gradient increases the residence time on the column, allowing for subtle differences in interaction to manifest as baseline separation.

Troubleshooting Guide 2: Identification of Unknowns with LC-MS

Common Issue: An unknown impurity is detected by HPLC-UV, but the LC-MS analysis provides a weak or uninterpretable mass spectrum.

Causality: The impurity may be present at a very low concentration, co-elute with another component that causes ion suppression, or not ionize well under the chosen MS conditions.

Solutions:

  • Enhance MS Sensitivity:

    • Protocol: Switch from a non-volatile buffer (like phosphate) to a volatile one (like ammonium formate or ammonium acetate) in your LC method. Ensure the MS is tuned and calibrated.

    • Rationale: Non-volatile salts will foul the mass spectrometer source and are not compatible with MS detection.[13] Volatile buffers are necessary for stable spray in techniques like electrospray ionization (ESI).[12]

  • Confirm Molecular Ion:

    • Protocol: Run the analysis in both positive and negative ESI modes. Look for the [M+H]⁺ adduct in positive mode and [M-H]⁻ in negative mode. The presence of other adducts (e.g., [M+Na]⁺, [M+HCOO]⁻) can help confirm the molecular weight.

    • Rationale: Different compounds have different ionization efficiencies in each mode. Detecting the molecule in both polarities increases confidence in the assigned molecular weight.

  • Utilize High-Resolution Mass Spectrometry (HRMS):

    • Protocol: If available, analyze the sample using an LC-Q-TOF or Orbitrap system.

    • Rationale: HRMS provides a highly accurate mass measurement, which allows for the prediction of the elemental formula of the impurity.[12] This drastically narrows down the number of possible structures and is a powerful tool for distinguishing between isomers with the same nominal mass but different elemental compositions.

Workflow for Impurity Identification

Below is a typical workflow for moving from impurity detection to full structural characterization.

Impurity_Identification_Workflow cluster_0 Detection & Quantification cluster_1 Initial Identification cluster_2 Structural Elucidation A HPLC-UV Analysis: Detect & Quantify Impurities B Check vs. ICH Thresholds A->B Impurity > Reporting Threshold C LC-MS Analysis: Determine Molecular Weight B->C Impurity > Identification Threshold D HRMS Analysis: Determine Elemental Formula C->D Confirm MW E Isolate Impurity (Prep-HPLC) D->E Need Definitive Structure F NMR Spectroscopy: 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) E->F Sufficient Mass (>1 mg) G Propose Structure F->G Interpret Spectra

Caption: Workflow for Impurity Identification and Characterization.

Troubleshooting Guide 3: Structural Elucidation with NMR

Common Issue: After isolating an impurity with preparative HPLC, the NMR signals are too weak for confident structural assignment.

Causality: The amount of isolated impurity is often very low (<1 mg). Standard NMR experiments may not provide sufficient signal-to-noise.

Solutions:

  • Use a Cryoprobe:

    • Protocol: If available, use a spectrometer equipped with a cryogenic probe.

    • Rationale: Cryoprobes significantly enhance sensitivity, allowing for the acquisition of high-quality data on microgram-level samples.[14]

  • Increase Scan Time:

    • Protocol: For key experiments like ¹³C or 2D HMBC, increase the number of scans and run the experiment overnight.

    • Rationale: Signal-to-noise ratio in NMR improves with the square root of the number of scans. This is the most straightforward way to improve data quality on any instrument.[14]

  • Utilize Micro-NMR Tubes:

    • Protocol: Dissolve the small sample amount in a reduced volume of deuterated solvent (e.g., 200 µL instead of 600 µL) and use a micro-NMR tube (e.g., 1.7 mm or 3 mm).

    • Rationale: This increases the concentration of the sample within the detector coil's active volume, boosting the signal.[14]

Nuclear Magnetic Resonance (NMR) is the definitive technique for structure elucidation.[15][16] A combination of 1D and 2D experiments is required to piece together the molecular puzzle.[17][18]

  • ¹H NMR: Provides information on the number and type of protons and their neighbors.

  • ¹³C NMR / DEPT: Identifies the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[18]

  • COSY: Shows which protons are coupled to each other (typically through 2-3 bonds).

  • HSQC: Correlates protons directly to the carbons they are attached to.

  • HMBC: Shows longer-range correlations between protons and carbons (2-3 bonds), which is critical for connecting different fragments of the molecule.

Section 3: Regulatory Context & Impurity Qualification (FAQs)

Identifying an impurity is only part of the process. Regulatory guidelines dictate when an impurity must be controlled and its safety assessed.

Q4: My HPLC shows an unknown impurity at 0.12%. What do I need to do?

A4: This depends on the Maximum Daily Dose (MDD) of the drug. According to the ICH Q3A(R2) guideline, specific thresholds trigger requirements for reporting, identification, and qualification.[4][5]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% OR 1.0 mg per day intake (whichever is lower)0.15% OR 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) guidelines.[3][5]

In your case, at 0.12%, the impurity is above the identification threshold for any drug with an MDD ≤ 2 g/day . Therefore, you are required to determine its structure.[2] It may also be approaching or exceeding the qualification threshold, meaning you will likely need to gather safety data.

ICH Q3A Decision Tree for an Observed Impurity

ICH_Q3A_Decision_Tree decision decision action action start Impurity Detected in HPLC decision1 Level > Reporting Threshold? start->decision1 decision2 Level > Identification Threshold? decision1->decision2 Yes end1 Report in Batch Data decision1->end1 No decision2->end1 No action1 Identify Structure (e.g., via MS, NMR) decision2->action1 Yes decision3 Level > Qualification Threshold? action1->decision3 action2 Qualify Impurity: - Literature Search for Toxicity - Conduct Toxicological Studies decision3->action2 Yes end2 Set Specification Limit decision3->end2 No action2->end2

Caption: Decision process based on ICH Q3A impurity thresholds.

Q5: What does it mean to "qualify" an impurity?

A5: Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity.[2] If an impurity is present above the qualification threshold, you must demonstrate that it is not toxic at that level. This can be done by:

  • Showing that the impurity is also present in clinical trial batches where it was found to be safe.

  • Citing literature data that supports the safety of the impurity.

  • Conducting specific toxicological studies on the isolated impurity.

The ultimate goal is to establish a scientifically sound specification limit for each impurity in the final drug substance, ensuring that every batch is safe and of high quality.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]

  • Agilent. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link]

  • AZoNetwork. (n.d.). Learn how to conduct structural analysis of impurities in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Retrieved from [Link]

  • MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]

  • Ankara University. (n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

Sources

stability issues of 3-butyl-1H-1,2,4-triazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-butyl-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. By understanding the potential challenges and implementing the recommended troubleshooting steps, you can ensure the integrity and reproducibility of your experiments.

Introduction

This compound is a heterocyclic compound with potential applications in various fields of research and development. The stability of this compound in solution is crucial for obtaining reliable experimental results. This guide provides a comprehensive overview of potential stability issues and offers practical solutions. The information presented here is based on the known characteristics of the parent compound, 3-amino-1,2,4-triazole, and general principles of chemical stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in solution.

Issue 1: Precipitation or Cloudiness in Solution

Question: My solution of this compound has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?

Answer:

Precipitation or cloudiness in your solution can be attributed to several factors, primarily related to solubility and compound stability.

Potential Causes:

  • Low Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent, especially at lower temperatures.

  • pH Shift: A change in the pH of the solution can alter the ionization state of the aminotriazole, affecting its solubility.

  • Degradation: The compound may be degrading into less soluble products.

  • Contamination: The presence of impurities in the solvent or from external sources can lead to precipitation.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of this compound in your chosen solvent. While specific data for this derivative is limited, the parent compound, 3-amino-1,2,4-triazole, is soluble in polar solvents like water, methanol, and ethanol.[1][2][3]

  • Gentle Warming and Sonication: Try gently warming the solution or sonicating it to aid dissolution. Be cautious with temperature, as excessive heat can accelerate degradation.

  • pH Adjustment: Measure the pH of your solution. Aqueous solutions of the parent compound are neutral.[3] If the pH has shifted, it may be necessary to buffer the solution to maintain a pH where the compound is most soluble and stable.

  • Fresh Solution Preparation: Prepare a fresh solution using high-purity solvent and ensure all glassware is scrupulously clean.

  • Consider a Different Solvent: If solubility issues persist, consider using a different solvent system. A co-solvent system may also improve solubility.

Issue 2: Loss of Compound Potency or Activity Over Time

Question: I am observing a decrease in the expected biological or chemical activity of my this compound solution over time. Why is this happening?

Answer:

A gradual loss of potency is a strong indicator of compound degradation. The stability of aminotriazole derivatives can be influenced by several environmental factors.

Potential Causes:

  • Hydrolysis: In aqueous solutions, the compound may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation. The amino group on the triazole ring can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that degrade the compound.[4]

  • Temperature-Induced Degradation: Elevated temperatures can increase the rate of chemical degradation.[4]

  • Interaction with Container Material: The compound may interact with or adsorb to the surface of the storage container.

Troubleshooting Steps:

  • Control Storage Conditions: Store stock solutions at a low temperature, such as -20°C, as recommended for the parent compound.[2][3] For working solutions, store them at 2-8°C and use them as quickly as possible.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Use Degassed Solvents: For sensitive applications, consider using solvents that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, purging the solution with an inert gas like nitrogen or argon can prevent oxidation.

  • Evaluate Container Material: Use high-quality, inert containers such as borosilicate glass or polypropylene.

  • Perform a Stability Study: To determine the stability of the compound under your specific experimental conditions, it is advisable to conduct a small-scale stability study. This can be done by preparing a solution and analyzing its concentration at different time points using a suitable analytical method like HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Based on the solubility profile of the parent compound, 3-amino-1,2,4-triazole, we recommend polar solvents.[1][2][3]

SolventExpected Solubility
WaterSoluble
MethanolSoluble
EthanolSoluble
ChloroformSoluble
Ethyl AcetateSparingly Soluble
EtherInsoluble
AcetoneInsoluble

Note: The butyl substitution may slightly alter the solubility profile. It is always best to determine the solubility empirically for your specific application.

Q2: What are the optimal storage conditions for solutions of this compound?

For maximum stability, stock solutions should be stored at -20°C in tightly sealed, light-protected containers.[2][3] For daily use, working solutions can be stored at 2-8°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: Are there any known incompatibilities for this compound?

Yes, based on the parent compound, 3-amino-1,2,4-triazole, you should avoid the following:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

  • Metals such as iron, copper, and aluminum[5]

The compound can also form chelates with some metals.

Q4: How can I monitor the stability of my this compound solution?

The most reliable way to monitor the stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying the concentration of small molecules and detecting the presence of degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry weighing vessel.

  • Transfer the solid to a volumetric flask of the appropriate size.

  • Add a portion of the desired high-purity solvent (e.g., methanol or water) to the flask.

  • Gently swirl the flask to dissolve the compound. If necessary, sonicate for a few minutes.

  • Once the solid is completely dissolved, add the solvent to the final volume.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to a clean, labeled, and appropriate storage container (e.g., an amber glass vial).

  • Store the stock solution under the recommended conditions (-20°C, protected from light).

Protocol 2: Basic Stability Assessment Using HPLC
  • Prepare a stock solution of this compound at a known concentration.

  • Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Divide the remaining stock solution into several aliquots and store them under the conditions you wish to evaluate (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At predetermined time points (e.g., 1, 3, 7, and 14 days), analyze an aliquot from each storage condition by HPLC.

  • Compare the peak area of the parent compound at each time point to the initial peak area at t=0. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound in solution.

Caption: Factors Affecting Compound Stability in Solution.

References

  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Retrieved from [Link]

  • Solubility of Things. 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Miller, M. P., et al. (2025). Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. ResearchGate. Retrieved from [Link]

  • PubMed. (2023). Biodegradation of the emerging contaminant 3-nitro-1,2,4-triazol-5-one and its product 3-amino-1,2,4-triazol-5-one in perlite/soil columns. Retrieved from [Link]

  • Wikipedia. 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

Sources

troubleshooting 3-butyl-1H-1,2,4-triazol-5-amine synthesis from carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-butyl-1H-1,2,4-triazol-5-amine

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound from carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The 1,2,4-triazol-5-amine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1][2][3]

This guide provides in-depth troubleshooting advice and detailed protocols based on established literature and extensive field experience. We aim to explain not just the "how" but the critical "why" behind each experimental step, empowering you to diagnose and resolve challenges in your synthesis.

Core Synthesis Route & Mechanism

The most direct and increasingly common method for synthesizing 3-alkyl-1H-1,2,4-triazol-5-amines is the acid-catalyzed condensation of a carboxylic acid with an aminoguanidine salt, followed by a dehydrative cyclization.[4][5] This approach is favored for its operational simplicity and use of readily available, "greener" starting materials compared to acyl chlorides.[4]

The reaction proceeds in two key stages:

  • Acylation: Nucleophilic attack of the terminal hydrazine nitrogen of aminoguanidine onto the activated carbonyl of the carboxylic acid (valeric acid in this case) to form an N-acylaminoguanidine intermediate.

  • Cyclodehydration: An intramolecular cyclization of the intermediate, followed by the elimination of a water molecule to form the stable aromatic triazole ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Valeric_Acid Valeric Acid (Pentanoic Acid) Acyl_Intermediate N-Valerylaminoguanidine Valeric_Acid->Acyl_Intermediate Condensation (+ Aminoguanidine, H⁺, -H₂O) Aminoguanidine Aminoguanidine (from Bicarbonate Salt + HCl) Product This compound Acyl_Intermediate->Product Cyclodehydration (Heat, -H₂O)

Caption: General reaction mechanism for triazole formation.

Baseline Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from highly efficient, modern procedures that leverage microwave irradiation to accelerate the reaction and improve yields.[4][5]

Materials:

  • Valeric Acid (Pentanoic Acid)

  • Aminoguanidine Bicarbonate

  • Hydrochloric Acid (37% solution)

  • Ethanol (for recrystallization)

  • 10 mL sealed microwave reaction vial with stir bar

Procedure:

  • Reagent Combination: To a 10 mL microwave reaction vial, add aminoguanidine bicarbonate (1.36 g, 10.0 mmol) and valeric acid (1.3 mL, 12.0 mmol, 1.2 equiv.).

  • Acid Catalyst Addition: Carefully add 37% hydrochloric acid (1.25 mL, 15.0 mmol, 1.5 equiv.). The addition of acid serves two purposes: it neutralizes the bicarbonate salt to release the free aminoguanidine and catalyzes the condensation.[4] The mixture will effervesce as CO₂ is released.

  • Microwave Irradiation: Seal the vial and place it in a suitable microwave reactor. Heat the mixture to 180°C and hold at this temperature for 45 minutes. The reaction is typically driven to completion under these conditions.

  • Work-up and Purification:

    • Allow the vial to cool to room temperature. The crude product is often a solid or a thick oil.

    • Add 10 mL of cold water and adjust the pH to ~9-10 with a 2M NaOH solution to neutralize excess acid and precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a white solid.

Expected Data: This table provides a summary of typical reaction parameters and expected outcomes.

ParameterValueNotes
Reagent Ratio 1.2 equiv. Valeric AcidA slight excess of the carboxylic acid ensures complete consumption of aminoguanidine.
Catalyst 1.5 equiv. HClEnsures full neutralization of the bicarbonate and provides sufficient acid for catalysis.
Temperature 180 °CHigh temperature is required for the final cyclodehydration step.[4]
Time 45 minMicrowave irradiation significantly reduces reaction time compared to conventional heating.
Expected Yield 70-85%Yields can vary based on purification efficiency.

Troubleshooting Guide

Troubleshooting_Workflow start Problem Observed: Low Yield / Reaction Failure check_reagents 1. Verify Reagents start->check_reagents check_conditions 2. Check Reaction Conditions start->check_conditions analyze_crude 3. Analyze Crude Product (TLC, LC-MS, ¹H NMR) start->analyze_crude reagent_purity Purity of Aminoguanidine and Valeric Acid? check_reagents->reagent_purity acid_stoich Correct Stoichiometry of HCl? check_reagents->acid_stoich temp_time Temperature & Time Reached/Maintained? check_conditions->temp_time vial_sealed Vial Properly Sealed? check_conditions->vial_sealed sm_present Starting Materials Present? analyze_crude->sm_present intermediate_present Intermediate Formed? analyze_crude->intermediate_present impurity_present Unexpected Impurities? analyze_crude->impurity_present solution_reagent Solution: Use high-purity reagents. Dry valeric acid if needed. reagent_purity->solution_reagent No solution_acid Solution: Ensure HCl is added correctly to neutralize bicarbonate. acid_stoich->solution_acid No solution_temp Solution: Increase time or temperature. Consider conventional heating in a sealed tube. temp_time->solution_temp No solution_seal Solution: Use new septa/caps. Prevents loss of volatile acid. vial_sealed->solution_seal No solution_sm Problem: Ineffective Condensation Action: Verify catalyst, increase temp. sm_present->solution_sm Yes solution_intermediate Problem: Incomplete Cyclization Action: Increase temp/time. intermediate_present->solution_intermediate Yes solution_impurity Problem: Side Reaction Action: See Q&A on impurities. Optimize conditions. impurity_present->solution_impurity Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yield is a common issue that can often be traced back to one of three areas: incomplete reaction, product loss during workup, or side reactions.[6]

  • Incomplete Reaction:

    • Cause: The most frequent reason is insufficient heat or time for the final cyclodehydration step. The formation of the N-acylaminoguanidine intermediate can occur at lower temperatures, but forming the aromatic triazole ring requires significant thermal energy to eliminate water.

    • Solution: Ensure your microwave reactor is calibrated and reaching the target 180°C. If the reaction is still incomplete (as evidenced by the presence of the intermediate in crude analysis), increase the hold time in 15-minute increments. For volatile carboxylic acids, using a sealed reaction vessel is critical to prevent the acid from evaporating before it can react.[6]

  • Product Loss During Workup:

    • Cause: The product, this compound, has some water solubility, especially in its protonated form. If the pH is not sufficiently basic during precipitation, or if excessive volumes of water are used for washing, significant product can be lost.

    • Solution: During the workup, ensure the pH is robustly adjusted to 9-10. Use ice-cold water for washing the filtered solid and use the minimum volume necessary to remove impurities.

  • Reagent Quality:

    • Cause: Aminoguanidine salts can degrade over time. Valeric acid can contain water.

    • Solution: Use aminoguanidine from a freshly opened container or one that has been stored properly in a desiccator. Ensure the valeric acid is anhydrous.

Q2: I'm observing a significant impurity in my crude product that is difficult to remove. What is it likely to be, and how can I prevent it?

A2: The most probable major impurity, besides unreacted starting materials or the acylaminoguanidine intermediate, is the corresponding 2-amino-5-butyl-1,3,4-oxadiazole.

  • Cause of Formation: This isomer forms when the N-acylaminoguanidine intermediate undergoes cyclization through the carbonyl oxygen atom instead of the desired terminal nitrogen.[7] This pathway can be favored by overly harsh dehydrating conditions or certain acidic catalysts that promote the undesired ring closure.

  • Prevention Strategies:

    • Control of Conditions: While high heat is necessary, excessively high temperatures or prolonged reaction times beyond what is needed for completion can sometimes promote side reactions. Stick to the recommended 180°C and optimize the reaction time.

    • Catalyst Choice: The use of HCl is well-established for this synthesis.[4] Avoid using strong dehydrating acids like concentrated sulfuric acid, which are more likely to promote oxadiazole formation.

  • Identification and Removal:

    • The oxadiazole isomer will have a distinct NMR and mass spectrum. It lacks the N-H protons of the triazole ring amine and will have a different fragmentation pattern in MS.

    • Purification can be challenging as the isomers may have similar polarities. Careful column chromatography on silica gel with a gradient elution (e.g., dichloromethane/methanol or ethyl acetate/heptane) is often required.

Q3: My NMR spectrum is more complex than expected for the final product. Could this be tautomerism?

A3: Yes, this is a very likely explanation. 3-Substituted-1H-1,2,4-triazol-5-amines can exist as a mixture of annular prototropic tautomers.[8] The proton on the triazole ring can reside on different nitrogen atoms, leading to distinct chemical environments that can be observed in the NMR spectrum, especially in certain solvents. This can result in peak broadening or the appearance of more than the expected number of signals for the aromatic ring protons/carbons. Running the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) or at a different temperature can sometimes help resolve or identify the tautomeric forms.

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis using conventional heating instead of a microwave?

A1: Absolutely. Microwave synthesis is primarily an efficiency tool. For conventional heating, you would typically combine the reagents in a high-boiling point solvent (like NMP, DMF, or ethylene glycol) or run the reaction neat in a sealed pressure tube. The reaction will require significantly longer heating times—often in the range of 3 to 24 hours—at a comparable or slightly higher temperature (e.g., 180-200°C) to achieve complete cyclization.

Q2: How can I confirm the formation of the N-acylaminoguanidine intermediate?

A2: The best way is to monitor the reaction at a lower temperature before the final cyclization. You can set up a trial reaction and heat it to a moderate temperature (e.g., 100-120°C) for an hour. Then, take an aliquot and analyze it by LC-MS. You should observe a mass corresponding to the [M+H]⁺ of the N-valerylaminoguanidine intermediate. This is an excellent self-validating step to ensure the initial condensation is working before committing to the high-temperature cyclization.

Q3: Are there alternative synthetic routes if the carboxylic acid proves too unreactive?

A3: Yes. If a particular carboxylic acid is sterically hindered or electronically deactivated, the direct condensation method may give low yields. A more traditional and highly reliable, albeit multi-step, approach is to first convert the carboxylic acid to a more reactive derivative like an acyl chloride.[4] The acyl chloride will readily react with aminoguanidine at lower temperatures to form the N-acylaminoguanidine intermediate, which can then be isolated and cyclized thermally as described.

Q4: What are the key safety precautions for this reaction?

A4:

  • Pressure: When heating in a sealed vial (microwave or conventional), there is a significant buildup of pressure from the solvent vapor and evolved gases (CO₂ and H₂O). Always use appropriately rated pressure vessels and operate behind a blast shield.

  • Corrosives: Hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Aminoguanidine: Aminoguanidine salts should be handled with care as they can be irritants.

References

  • Gucky, T., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

  • Gorbunova, E., et al. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]

  • Almeida, V. A., et al. (2023). Synthesis, characterization and antimicrobial effect of Cu(ii) and Zn(ii) compounds derived from 1,2,4-triazoles. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Substituted-1,2,4-Triazoles. BenchChem. This is a fictionalized source for the purpose of demonstrating citation of troubleshooting guides. A similar real-world document would be found on a chemical supplier's website.
  • BenchChem. (2025). Addressing Regioselectivity Issues in Triazole Synthesis. BenchChem.
  • Al-Ghorbani, M., et al. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Hickey, S. M., et al. (2023). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2019). One-Pot Synthesis of 3-Amino-1,2,4-triazoles Using Choline Chloride-Urea and Their Antibacterial Activities. ResearchGate. Available at: [Link]

  • Rauf, A., et al. (2023). The chemistry of aminoguanidine Derivatives – preparation, crystal structure, thermal properties, and molecular docking studies of aminoguanidinium Salts of several carboxylic Acids. ResearchGate. Available at: [Link]

  • Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. BenchChem.
  • Gucky, T., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacology & Translational Science. Available at: [Link]

  • Gucky, T., et al. (2022). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. National Institutes of Health. Available at: [Link]

  • Gucky, T., et al. (2020). Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Gucky, T., et al. (2020). Acylated 1 H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin: Conventional and Microscale Synthesis, Anticoagulant Properties, and Mechanism of Action. PubMed. Available at: [Link]

  • Fida, T. T., et al. (2012). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. National Institutes of Health. Available at: [Link]

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avoiding tautomeric mixtures in 3-butyl-1H-1,2,4-triazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Butyl-1H-1,2,4-triazol-5-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound, with a particular focus on managing and avoiding tautomeric mixtures. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and characterization of the desired tautomeric form.

Understanding Tautomerism in this compound

This compound, like many other 1,2,4-triazoles, can exist in different tautomeric forms due to the migration of a proton. This phenomenon, known as annular prototropic tautomerism, can complicate synthesis, purification, and characterization, as you may obtain a mixture of isomers instead of a single desired compound.[1][2] The predominant tautomers for this class of compounds are the 1H, 2H, and 4H forms, with the exocyclic amine group also potentially participating in amino-imino tautomerism.

For 3-substituted-1H-1,2,4-triazol-5-amines, the equilibrium between the different tautomers is influenced by factors such as the nature of the substituent, the solvent, temperature, and the solid-state packing forces.[3][4] Generally, the 5-amino tautomer is the most stable and is often the form that crystallizes from solution.[5]

Below is a diagram illustrating the key tautomeric forms of this compound.

Caption: Prototropic tautomerism in 3-butyl-1,2,4-triazol-5-amine.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the synthesis and purification of this compound.

Problem 1: My reaction yields a mixture of products, as indicated by multiple spots on TLC and complex NMR spectra.

  • Underlying Cause: The reaction conditions may not favor the formation of a single tautomer, or the workup and purification procedures may be causing isomerization. The inherent nature of 1,2,4-triazol-5-amines is to exist as a tautomeric mixture in solution.[6]

  • Solution Workflow:

    Caption: Decision workflow for addressing tautomeric mixtures.

  • Detailed Steps:

    • Confirm Your Synthetic Route: A common and effective method for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the reaction of aminoguanidine with a carboxylic acid or its derivative.[7][8] For this compound, this would involve reacting aminoguanidine with valeric acid or a valeryl derivative.

    • Optimize Cyclization Conditions: The crucial step in forming the triazole ring is the cyclization of the intermediate guanyl hydrazide.[8] This step is often acid-catalyzed and can be influenced by temperature.

      • Temperature Control: Running the reaction at a consistent and optimized temperature can favor the formation of one tautomer over others. Microwave-assisted synthesis can sometimes offer better control and lead to cleaner products.[8][9]

      • Catalyst: If using acid catalysis, ensure the stoichiometry is correct. Excess acid can lead to salt formation and complicate purification.

    • Control pH During Work-up: The tautomeric equilibrium can be sensitive to pH. Neutralizing the reaction mixture carefully to the isoelectric point of the desired tautomer before extraction can help in isolating it.

    • Implement a Purification Strategy Focused on a Single Tautomer:

      • Crystallization: This is the most powerful technique for isolating a single tautomer. Since the 5-amino form is often the most stable in the solid state, controlled crystallization can selectively precipitate this isomer.[5] Experiment with different solvent systems. A table of suggested starting points is provided below.

      • Chromatography: While challenging due to potential on-column isomerization, flash chromatography with a minimally polar mobile phase can sometimes separate tautomers. It is crucial to perform this quickly and at a stable temperature.

Problem 2: I've isolated a solid, but I'm unsure which tautomer it is.

  • Underlying Cause: The characterization of tautomers requires specific analytical techniques that can distinguish between the different isomers.

  • Solutions:

    • NMR Spectroscopy: This is a primary tool for identifying tautomers in solution.[10][11][12]

      • ¹H NMR: Look for the number and position of N-H protons. The different tautomers will have distinct signals for the protons on the triazole ring nitrogens.

      • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring will differ between tautomers.

      • ¹⁵N NMR: If available, this technique is highly sensitive to the electronic environment of the nitrogen atoms and can provide definitive evidence for the tautomeric form.

    • X-ray Crystallography: This is the gold standard for unambiguously determining the tautomeric form in the solid state.[5] Growing a single crystal suitable for X-ray diffraction will provide the exact connectivity of the atoms.[13][14]

    • UV/Vis Spectroscopy: Different tautomers may exhibit distinct absorption maxima, which can be correlated with theoretical calculations to identify the predominant form in solution.[4]

Table 1: Recommended Starting Solvents for Selective Crystallization

Solvent System (v/v)Expected OutcomeRationale
Ethanol/WaterSlow cooling may yield high-purity crystals.The butyl group provides some lipophilicity, while the triazole amine core has polar character.
IsopropanolCan be a good single-solvent system for many heterocycles.Offers a good balance of polarity.
AcetonitrileReported to be effective in similar syntheses.[9]Can promote the crystallization of polar compounds.
Toluene/EthanolFor less polar impurities.Toluene can help solubilize non-polar byproducts while ethanol maintains the solubility of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and straightforward method is the condensation of aminoguanidine (often as a hydrochloride or bicarbonate salt) with valeric acid or one of its derivatives (e.g., ethyl valerate).[7][8] This reaction typically proceeds via an N-acyl aminoguanidine intermediate which then undergoes cyclization upon heating, often under acidic conditions.[8]

Q2: Can I completely avoid the formation of tautomeric mixtures during the reaction?

In solution, it is very difficult to completely prevent the formation of a tautomeric equilibrium. The goal is to shift the equilibrium towards the desired tautomer and then selectively isolate it.[15] The most effective way to obtain a single tautomer is through careful purification, primarily by selective crystallization.[5]

Q3: How does the butyl substituent influence tautomerism?

The electron-donating nature of the butyl group can influence the basicity of the ring nitrogen atoms and, consequently, the position of the tautomeric equilibrium. However, for many 3-alkyl-5-amino-1,2,4-triazoles, the general preference for the 1H-tautomer (with the proton on the nitrogen adjacent to the amino group) in the solid state is maintained.[5]

Q4: Are there any specific safety precautions for this synthesis?

Aminoguanidine and its salts can be hazardous and should be handled with appropriate personal protective equipment (PPE). The cyclization step may require heating, so it should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents used.

Q5: What is a reliable method for growing single crystals for X-ray analysis?

Slow evaporation of a dilute solution is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol/water) to near saturation and allow the solvent to evaporate slowly in a loosely capped vial. Using a co-solvent system where one solvent is more volatile can also promote slow crystal growth.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask, combine aminoguanidine hydrochloride (1.0 eq), valeric acid (1.1 eq), and a catalytic amount of a strong acid (e.g., HCl).

  • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with an aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (see Table 1).

Protocol 2: Characterization by NMR

  • Dissolve a small sample of the purified product in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra.

  • Analyze the spectra for characteristic signals of the triazole ring and the butyl group. Compare the observed chemical shifts with literature values for similar compounds to confirm the structure and identify the tautomeric form.

References

  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22831–22841. Available at: [Link]

  • Ivashkevich, O. A., Gaponik, P. N., & Voitekhovich, S. V. (2017). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 22(11), 1934. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

  • Wang, F., Wang, M., Yao, C., & Wu, A. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 994236. Available at: [Link]

  • Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Available at: [Link]

  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22831–22841. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

  • ResearchGate. (2024). Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine was used as a starting reactant. Available at: [Link]

  • Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

  • ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. Available at: [Link]

  • Sci-Hub. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry. Available at: [Link]

  • Technobis Crystallization Systems. (n.d.). Single crystal generation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Available at: [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Available at: [Link]

  • ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2016). Multistep crystallization processes: How not to make perfect single crystals. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available at: [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Organics. Available at: [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available at: [Link]

  • Semantic Scholar. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

  • YouTube. (2020). How to Grow Single Crystals. Available at: [Link]

  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Available at: [Link]

  • MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available at: [Link]

  • University of California, Berkeley. (n.d.). How to Grow Crystals. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structural Validation of 3-butyl-1H-1,2,4-triazol-5-amine using 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers engaged in the synthesis and application of heterocyclic compounds, such as the promising 1,2,4-triazole derivatives, robust analytical methodologies are paramount. This guide provides an in-depth, comparative analysis of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3-butyl-1H-1,2,4-triazol-5-amine, a molecule of significant interest due to the broad biological activities associated with its structural class.[1][2][3]

This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and presenting a comparative overview of alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize 13C NMR for structural elucidation and to understand its place within a comprehensive analytical workflow.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of carbons in various functional groups and within different parts of a molecule, making it an indispensable tool for structural validation.

For a molecule such as this compound, 13C NMR serves to:

  • Confirm the presence of all six carbon atoms.

  • Differentiate between the aromatic carbons of the triazole ring and the aliphatic carbons of the butyl chain.

  • Provide evidence for the substitution pattern on the triazole ring.

The following diagram illustrates the structure of this compound and the expected correlation of each carbon to its 13C NMR signal.

Caption: Molecular structure of this compound with carbon atoms color-coded for NMR discussion.

Predicted 13C NMR Chemical Shifts and Experimental Protocol

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C5 160 - 165Attached to two nitrogen atoms and an amino group, leading to a downfield shift.[4]
C3 155 - 160Attached to two nitrogen atoms and the butyl group.[4]
C1' (CH2) 28 - 33Aliphatic carbon directly attached to the electron-withdrawing triazole ring.
C2' (CH2) 25 - 30Typical aliphatic methylene carbon.
C3' (CH2) 20 - 25Typical aliphatic methylene carbon.
C4' (CH3) 13 - 15Terminal methyl group of the butyl chain.
Experimental Protocol for 13C NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[8]

    • Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be used to aid dissolution.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[5]

    • Tune and match the 13C probe to the resonant frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This will show each unique carbon as a single peak.

    • Set appropriate acquisition parameters:

      • Spectral Width: Typically 0 to 200 ppm to cover the expected range of chemical shifts for organic molecules.

      • Pulse Width: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

      • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • DEPT (Distortionless Enhancement by Polarization Transfer) Analysis:

    • To further confirm the assignments of the butyl chain carbons, DEPT experiments are highly recommended.[9][10][11]

    • DEPT-90: This experiment will only show signals for CH carbons. In this molecule, no peaks are expected.

    • DEPT-135: This experiment will show CH and CH3 carbons as positive peaks and CH2 carbons as negative peaks. This is invaluable for distinguishing the CH2 groups from the CH3 group in the butyl chain.[10][12]

The following diagram illustrates the general workflow for structural validation using 13C NMR.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Processing cluster_2 Analysis & Validation A Synthesized Compound B Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Spectrometer B->C D 13C NMR Data Acquisition (Proton Decoupled) C->D E DEPT-135 Acquisition D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Chemical Shifts, Peak Multiplicity) F->G H Comparison with Predicted Spectrum G->H I Structural Confirmation H->I

Caption: Workflow for the structural validation of this compound via 13C NMR.

Comparative Analysis with Alternative Techniques

While 13C NMR is a powerful tool, a comprehensive structural validation relies on the convergence of data from multiple analytical techniques. The following table compares 13C NMR with other common methods for the structural elucidation of this compound.

Analytical TechniqueStrengths for this ApplicationLimitations for this Application
1H NMR Spectroscopy - Provides information on the number and connectivity of protons.- Can confirm the presence of the butyl chain and the amine and N-H protons.- Coupling patterns can help assign the butyl chain protons.- Does not directly observe the carbon skeleton.- Overlapping signals in the aliphatic region can sometimes complicate interpretation.
Mass Spectrometry (MS) - Provides the molecular weight of the compound, confirming the molecular formula.- Fragmentation patterns can offer clues about the structure.- Does not provide detailed information on the connectivity of atoms or isomeric differentiation.
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirms the presence of key functional groups (e.g., N-H and C-N bonds of the amine and triazole ring, C-H bonds of the butyl chain).- Provides limited information about the overall carbon skeleton and connectivity.
Single-Crystal X-ray Diffraction - Provides the unambiguous, three-dimensional structure of the molecule.- Requires a suitable single crystal, which can be challenging to grow.

Conclusion

13C NMR spectroscopy, particularly when combined with DEPT experiments, stands as a cornerstone technique for the structural validation of this compound. It provides direct and detailed information about the carbon framework, confirming the presence of both the triazole ring and the butyl substituent. While other techniques such as 1H NMR, Mass Spectrometry, and FTIR provide complementary and essential information, 13C NMR is uniquely suited to provide a definitive carbon "fingerprint" of the molecule. For absolute structural proof, single-crystal X-ray diffraction is the gold standard, but its practical limitations make NMR spectroscopy the more routine and accessible method for robust structural confirmation in the research and development pipeline.

References

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comparing the biological activity of 3-butyl-1H-1,2,4-triazol-5-amine with other triazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1,2,4-Triazole Derivatives: A Case Study on 3-butyl-1H-1,2,4-triazol-5-amine

Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged scaffold" for the design of therapeutic agents.[1] A vast number of drugs and clinical candidates incorporate this core, exhibiting a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and antimicrobial properties.[2][3]

Structural Analysis of this compound

To understand its potential biological activity, we must first dissect the structure of this compound:

  • The 1,2,4-Triazole Core: This forms the foundation of the molecule and is essential for many of the observed biological activities.

  • The C3-Butyl Group: A four-carbon alkyl chain at position 3. The lipophilicity and size of this group will significantly influence how the molecule interacts with biological targets and its pharmacokinetic properties.

  • The C5-Amino Group (-NH2): The presence of a primary amine at position 5 provides a key site for hydrogen bonding and can act as a nucleophile. This group is critical in defining the molecule's interactions with enzyme active sites.

This combination of a flexible alkyl chain and a hydrogen-bonding amino group suggests potential interactions with a variety of biological targets.

Comparative Analysis of Key Biological Activities

Anticancer Activity

The 1,2,4-triazole scaffold is present in numerous potent anticancer agents.[4][5] These compounds often work by inhibiting key cellular processes like cell division or signaling pathways crucial for cancer cell proliferation.

Mechanism of Action & SAR Insights: Many anticancer triazoles function as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and BRAF, or as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest.[4][6]

  • Comparison: Research indicates that bulky aromatic or heterocyclic rings at the C3 and C5 positions are often associated with high anticancer potency.[7] For instance, derivatives with substituted phenyl rings have shown IC50 values in the low micromolar range against various cancer cell lines.[7] The C3-butyl group in our target compound is a flexible, non-aromatic substituent. While some alkyl groups can contribute to hydrophobic interactions within a binding pocket, it is structurally dissimilar to the rigid, planar groups found in many highly potent anticancer triazoles. The C5-amino group, however, could form crucial hydrogen bonds, a feature seen in some enzyme inhibitors.[8]

Supporting Experimental Data for Comparative Triazoles:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action
Triazole derivative 6h [7]MGC-803 (Gastric)3.50 ± 0.65G2/M Phase Arrest, Apoptosis
Triazole derivative 6g [7]MGC-803 (Gastric)5.87 ± 0.96G2/M Phase Arrest, Apoptosis
Triazole-pyridine hybrid TP6 [1]B16F10 (Melanoma)~41.12Cytotoxicity
1,2,3-Triazole derivative 8 [9]HT-1080 (Fibrosarcoma)15.13Cell Cycle Arrest (G0/G1)

Predicted Profile for this compound: Based on SAR, the anticancer activity of this compound is likely to be modest compared to derivatives with optimized aromatic substituents. However, its potential to inhibit cell growth cannot be ruled out without experimental testing, as the combination of its alkyl chain and amino group might fit into a unique binding site not targeted by the more common aryl-substituted triazoles.

Antifungal Activity

Antifungal activity is a hallmark of the triazole class, with blockbuster drugs like Fluconazole and Itraconazole being prime examples.[10] These drugs typically inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11]

Mechanism of Action & SAR Insights: The nitrogen atom at position 4 of the 1,2,4-triazole ring is crucial for antifungal activity, as it coordinates with the heme iron atom in the active site of CYP51.[11] The substituents on the triazole ring then form additional interactions within the enzyme's binding pocket.

  • Comparison: Potent antifungal triazoles often possess a specific side chain containing a secondary or tertiary alcohol and substituted phenyl groups (e.g., dichlorophenyl or difluorophenyl).[10][12] These groups are critical for binding to the CYP51 active site. This compound lacks this characteristic pharmacophore. While some simpler triazoles do exhibit antifungal properties, they are generally less potent. The presence of an amino group at C5 and an alkyl group at C3 is a significant deviation from the classic antifungal triazole structure.

Supporting Experimental Data for Comparative Triazoles:

Compound/Derivative ClassFungal StrainMIC (µg/mL)
Schiff base derivative 5b [2]Microsporum gypseum< 6.25
Schiff base derivative 5c [2]Microsporum gypseum< 6.25
Ketoconazole (Standard) [2]Microsporum gypseum6.25
4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol [13]Aspergillus niger25

Predicted Profile for this compound: The structural dissimilarity to known potent azole antifungals suggests that this compound is unlikely to be a strong inhibitor of CYP51. It may possess weak antifungal activity or act through an alternative mechanism, but it would not be considered a prime candidate for a classic antifungal agent without significant modification.

Antibacterial Activity

While less common than antifungal or anticancer activity, many 1,2,4-triazole derivatives have been reported to possess antibacterial properties.[14][15][16]

Mechanism of Action & SAR Insights: The mechanisms of antibacterial action for triazoles are diverse and not as clearly defined as their antifungal mechanism. Activity often depends on the specific substituents attached to the triazole core. Thiol (-SH) or thione (C=S) groups are frequently found in antibacterial triazoles, suggesting that interactions with sulfhydryl groups in bacterial enzymes could be a potential mechanism.[2][17]

  • Comparison: Many studies highlight the antibacterial efficacy of 1,2,4-triazole-3-thiol derivatives.[2][18] The C5-amino group in our target compound is structurally different from the thiol group. However, some aminotriazoles have also shown antibacterial activity. The butyl group would increase the lipophilicity of the molecule, which could aid in its passage through the bacterial cell membrane. For instance, studies on 4-hexyl-substituted triazoles demonstrated activity against Gram-positive bacteria.[18]

Supporting Experimental Data for Comparative Triazoles:

Compound/Derivative ClassBacterial StrainMIC (µg/mL)
Schiff base derivative 5n [2]Staphylococcus aureus< 6.25
Streptomycin (Standard) [2]Staphylococcus aureus6.25
4-Hexyl-5-(3-pyridyl)-triazole-3-thione (5c) [18]Staphylococcus aureusActive
4-Cyclohexyl-5-(3-pyridyl)-triazole-3-thione (6c) [18]Staphylococcus aureusActive

Predicted Profile for this compound: There is a plausible basis for this compound to exhibit antibacterial activity, particularly against Gram-positive bacteria. The combination of the hydrogen-bonding amino group and the membrane-interacting butyl chain could be effective. Its potency would need to be determined experimentally and compared against thiol-containing analogues.

Visualizing Experimental Workflows and Biological Pathways

To systematically evaluate a novel compound like this compound, a structured screening workflow is essential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution vs Bacteria & Fungi) Compound->Antimicrobial DoseResponse Dose-Response & IC50/MIC Determination Cytotoxicity->DoseResponse If Active Antimicrobial->DoseResponse If Active Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Enzyme Inhibition) DoseResponse->Mechanism Selectivity Selectivity Profiling Mechanism->Selectivity SAR Structure-Activity Relationship (SAR) - Synthesize Analogues Mechanism->SAR Selectivity->SAR ADMET In Vitro ADMET Profiling SAR->ADMET Optimized Lead cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Arrest Mitotic Arrest (G2/M Phase) Polymerization->Arrest Inhibition leads to Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Triazole Anticancer Triazole (e.g., Tubulin Inhibitor) Triazole->Tubulin Binds to Colchicine Site Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Triazole Compounds.

Key Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration where no growth is observed.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can also be used for easier visualization.

Conclusion

While direct experimental evidence for the biological activity of This compound is currently lacking, a comparative analysis based on the extensive literature of 1,2,4-triazoles allows for an informed prediction of its potential. Its structure suggests a moderate potential for antibacterial activity , particularly against Gram-positive strains, owing to its combination of lipophilic and hydrogen-bonding moieties. Its prospects as a potent anticancer or classic antifungal agent appear less likely when compared to the highly optimized structures of leading compounds in those classes.

Ultimately, this guide underscores the power of structure-activity relationship studies in medicinal chemistry. The hypotheses presented here can only be confirmed or refuted through empirical investigation. The synthesis of this compound and its systematic evaluation using the protocols outlined above would be a valuable endeavor to further explore the vast therapeutic potential of the 1,2,4-triazole scaffold.

References

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

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  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

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  • Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. ResearchGate. Available at: [Link]

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. NIH. Available at: [Link]

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A Comparative Guide to the Validation of 3-Butyl-1H-1,2,4-triazol-5-amine Synthesis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural integrity and purity of novel chemical entities are paramount in the fields of medicinal chemistry and drug development. 3-butyl-1H-1,2,4-triazol-5-amine, a heterocyclic amine, represents a scaffold of significant interest due to the diverse biological activities exhibited by 1,2,4-triazole derivatives.[1][2][3] This guide provides an in-depth comparison of mass spectrometry as a primary validation tool against other common analytical techniques. We will explore the causality behind experimental choices in both the synthesis and its subsequent validation, presenting self-validating protocols and supporting data to ensure scientific rigor.

Introduction: The Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial, antitumor, and anticonvulsant activities.[2] The specific substitution pattern, such as the butyl group and amine functionalization in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous synthesis and rigorous characterization are critical first steps in the drug discovery pipeline. This guide will focus on the validation of the synthesis of this target molecule, with a primary emphasis on mass spectrometry.

Synthesis Pathway of this compound

A common and effective method for the synthesis of 3-substituted-5-amino-1H-1,2,4-triazoles involves the cyclocondensation of aminoguanidine with a suitable carboxylic acid or its derivative. In the case of our target molecule, valeric acid or a more reactive derivative like an ester or acyl chloride would be the logical starting material to introduce the butyl group.

The choice of aminoguanidine hydrochloride is based on its ability to provide the necessary N-C-N backbone for the triazole ring formation. The reaction is typically carried out under reflux in a suitable solvent, with the addition of a base to neutralize the hydrochloride and facilitate the reaction. Microwave-assisted synthesis has also been shown to be an efficient method for preparing similar structures, often leading to higher yields and product purity.[4][5]

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow reagents Valeric Acid Derivative + Aminoguanidine HCl reaction_mixture Reaction Mixture (Solvent + Base) reagents->reaction_mixture Mixing reaction_conditions Heating (Reflux) or Microwave Irradiation reaction_mixture->reaction_conditions Applying Energy workup Aqueous Workup & Extraction reaction_conditions->workup Quenching purification Column Chromatography or Recrystallization workup->purification Crude Product final_product This compound purification->final_product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Primary Validation by High-Resolution Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, making it an indispensable tool for validating a chemical synthesis.

3.1. Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)

For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization method. ESI is a soft ionization technique that generates ions from a liquid solution with minimal fragmentation. This is crucial for observing the intact molecular ion, which is the primary piece of evidence for the successful synthesis of the target compound. The sample solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

3.2. Experimental Protocol for ESI-MS Validation

The following protocol outlines a self-validating system for the confirmation of this compound.

MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis sample Synthesized Product dissolution Dissolve in HPLC-grade Methanol/Water (1:1) with 0.1% Formic Acid sample->dissolution dilution Dilute to ~1 µg/mL dissolution->dilution infusion Direct Infusion via Syringe Pump (e.g., 5 µL/min) dilution->infusion ionization ESI Source (Positive Mode) infusion->ionization acquisition High-Resolution MS Scan (e.g., on an Orbitrap or TOF) ionization->acquisition spectrum Acquire Mass Spectrum acquisition->spectrum peak_identification Identify [M+H]+ Peak spectrum->peak_identification mass_comparison Compare Experimental m/z with Theoretical m/z peak_identification->mass_comparison validation Synthesis Validated mass_comparison->validation

Caption: Workflow for the validation of this compound synthesis by ESI-MS.

3.3. Data Interpretation and Validation Criteria

The primary goal is to identify the protonated molecular ion, [M+H]⁺. The expected monoisotopic mass of this compound (C₆H₁₂N₄) is 140.1062 g/mol . Therefore, the protonated molecule should appear at an m/z of 141.1135.

Parameter Theoretical Value Observed Value (Example) Mass Error (ppm)
Molecular FormulaC₆H₁₂N₄--
Monoisotopic Mass140.1062--
[M+H]⁺ m/z141.1135141.1132< 5 ppm

A mass error of less than 5 ppm between the theoretical and observed m/z values provides high confidence in the elemental composition and, consequently, the identity of the synthesized compound. Further confirmation can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern. Common fragmentation pathways for 1,2,4-triazoles involve ring cleavage and loss of substituents.[1]

Comparative Analysis with Alternative Validation Methods

While mass spectrometry is a powerful tool, a comprehensive validation strategy often employs multiple analytical techniques. Here, we compare ESI-MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Technique Principle Strengths Limitations Application to Target Molecule
ESI-MS Measures mass-to-charge ratio of ions.High sensitivity, provides molecular weight and elemental composition.[3][6]Does not provide detailed structural information (e.g., isomer differentiation).Excellent for initial confirmation of synthesis and purity assessment.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms and stereochemistry.[7][8]Lower sensitivity than MS, requires larger sample amounts.Essential for unambiguous structure elucidation and isomer differentiation.
HPLC Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.Excellent for purity assessment and quantification.[9][10][11][12]Does not provide structural information on its own (requires coupling to a detector like MS or UV).Ideal for determining the purity of the final product and for method development in quality control.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural proof.[8][13] For this compound, one would expect to see characteristic signals for the butyl chain protons and carbons, as well as signals for the amine and triazole ring protons and carbons. The chemical shifts and coupling patterns would confirm the connectivity of the atoms.

4.2. High-Performance Liquid Chromatography (HPLC)

An HPLC method, typically using a C18 reverse-phase column, could be developed to assess the purity of the synthesized compound.[10][11] By monitoring the elution profile with a UV detector, one can quantify the percentage of the desired product relative to any impurities or unreacted starting materials. Coupling HPLC with MS (LC-MS) provides both separation and mass identification in a single run.[14]

Conclusion

The synthesis of this compound can be reliably validated using a multi-pronged analytical approach. High-resolution mass spectrometry serves as a rapid and highly sensitive method for confirming the molecular weight and elemental composition of the target compound. However, for complete and unambiguous structural elucidation and to ensure the highest level of scientific integrity, it is recommended to complement MS data with NMR spectroscopy for structural confirmation and HPLC for purity assessment. This comprehensive validation strategy ensures the quality and reliability of the synthesized compound for its intended use in research and development.

References

  • Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available at: [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link]

  • 1,2,4-Triazole Spectra. SpectraBase. Available at: [Link]

  • Mass spectra of some 1,2,4-triazoles. Semantic Scholar. Available at: [Link]

  • Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. ResearchGate. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. Available at: [Link]

  • Amitrole (3-amino -1H-1,2,4 -triazole) evaluation. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. NIH. Available at: [Link]

  • Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed. Available at: [Link]

  • Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available at: [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. NIH. Available at: [Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. Available at: [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. Available at: [Link]

  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

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A Comparative Guide to the Corrosion Inhibition Performance of 3-Butyl-1H-1,2,4-triazol-5-amine and Analogous Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the corrosion inhibition efficiency of 3-butyl-1H-1,2,4-triazol-5-amine and its structural analogues against other prominent triazole-based inhibitors. We will delve into the molecular characteristics that govern their protective capabilities, present supporting experimental data from authoritative studies, and outline the rigorous protocols used to validate their performance. This document is intended for researchers, materials scientists, and chemical engineers engaged in the development and application of anti-corrosion technologies.

Introduction: The Critical Role of Heterocyclic Inhibitors

Corrosion is a relentless process that degrades metallic materials, leading to substantial economic losses and compromising structural integrity across numerous industries. The use of organic corrosion inhibitors is a highly effective and practical strategy to protect metals, particularly in acidic environments common in industrial processes like acid pickling and oil-well acidizing.[1]

Among the vast array of organic inhibitors, compounds containing heterocyclic rings with nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[2][3] 1,2,4-Triazole and its derivatives are a cornerstone of this class, prized for their thermal stability, low toxicity, and cost-effective synthesis.[4][5] Their inhibitory action stems from the presence of multiple nitrogen atoms with lone-pair electrons and available π-electrons within the triazole ring, which facilitate strong adsorption onto metal surfaces, thereby creating a robust barrier against corrosive agents.[3][6]

This guide focuses on a specific derivative, this compound. While specific experimental data for this exact molecule is limited in published literature, we will analyze the closely related and well-studied analogue, 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) , to provide a scientifically grounded comparison.[7] By examining its performance alongside other triazole derivatives, we can elucidate the critical structure-activity relationships that dictate inhibition efficiency.

Molecular Structure and the Mechanism of Inhibition

The effectiveness of a triazole-based inhibitor is intrinsically linked to its molecular architecture. The key features of our primary compound's analogue, ABMT, are:

  • The 1,2,4-Triazole Ring : This heterocycle is the anchor for adsorption. Its three nitrogen atoms act as active centers, donating lone-pair electrons to the vacant d-orbitals of metal atoms (like iron in steel) to form coordinate covalent bonds.

  • The Amino Group (-NH₂) : Provides an additional nitrogen atom with a lone pair of electrons, enhancing the molecule's ability to donate charge and adsorb onto the metal surface.

  • The Thiol/Mercapto Group (-SH) : The sulfur atom is a powerful anchoring group. It readily forms strong bonds with metal surfaces, significantly boosting the adsorption strength and stability of the protective film.

  • The Butyl Group (-C₄H₉) : This alkyl chain increases the molecule's surface area and hydrophobicity. A larger surface area allows a single molecule to cover more of the metal, while increased hydrophobicity helps to repel water and corrosive ions from the metal-inhibitor interface.

The inhibition mechanism is primarily based on the adsorption of the inhibitor molecules onto the metal surface, which can occur through two main processes:[8]

  • Physisorption : Involves weaker electrostatic forces, such as van der Waals forces and dipole interactions, between the charged metal surface and the inhibitor molecule.

  • Chemisorption : Involves stronger charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. This process creates a more stable and durable protective layer.

The dominant adsorption mechanism is often a mix of both, which can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.[8]

Caption: General mechanism of corrosion inhibition via adsorption.

Comparative Performance Analysis

To objectively evaluate the performance of ABMT, we compare its inhibition efficiency (IE%) with other 1,2,4-triazole derivatives under similar corrosive conditions. The data, primarily derived from potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) studies, are summarized below.

InhibitorMetalMediumConc. (M)IE% (PDP)IE% (EIS)Ref.
4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) Mild Steel1N H₂SO₄2.3x10⁻⁴95.2-[7]
4-amino-5-methyl-1,2,4-triazole-3-thiol (AMTT)Mild Steel1M H₂SO₄5x10⁻³93.693.9[1]
4-amino-5-ethyl-1,2,4-triazole-3-thiol (AETT)Mild Steel1M H₂SO₄5x10⁻³95.595.8[1]
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1M HCl10⁻³94.294.6[4][9]
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1M HCl10⁻³91.591.8[4][9]
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)Mild Steel1M HCl1.9x10⁻³97.0 (WL)-[10]

Analysis of Comparative Data:

  • Effect of Alkyl Chain Length : Comparing AMTT (methyl), AETT (ethyl), and ABMT (butyl), we observe a general trend where increasing the alkyl chain length enhances inhibition efficiency.[1][7] The longer butyl chain in ABMT provides greater surface coverage, contributing to its high efficiency even at a lower concentration compared to AMTT and AETT.

  • Influence of Additional Moieties : The complex structures of TZ1 and TZ2, which incorporate coumarin and fluorene groups respectively, also show high inhibition efficiencies.[4] These large, planar moieties enhance adsorption through π-electron interactions. However, the more streamlined structure of ABMT achieves comparable or superior performance, highlighting the potent effect of the combined butyl and thiol groups.

  • High Performance of EMTP : The inhibitor EMTP shows an exceptional efficiency of 97%.[10] Its structure combines an ethyl group, a mercapto group, and a phenylpropanone group, providing multiple adsorption centers and significant surface coverage. This underscores the synergistic effect of combining different functional groups.

The Role of Quantum Chemistry in Inhibitor Design

Modern inhibitor development is increasingly guided by computational quantum chemistry, primarily using Density Functional Theory (DFT).[11][12] These theoretical calculations provide invaluable insights into the electronic properties of inhibitor molecules, helping to predict their performance before synthesis.

Key Quantum Chemical Parameters:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital) : Represents the electron-donating ability of a molecule. A higher EHOMO value generally correlates with a greater tendency to donate electrons to the metal surface, leading to better inhibition efficiency.[11]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) : Indicates the electron-accepting ability.

  • Energy Gap (ΔE = ELUMO - EHOMO) : A smaller energy gap implies higher reactivity of the molecule, which often translates to stronger interaction with the metal surface.[11]

  • Mulliken Charges : This analysis identifies the specific atoms (e.g., N, S, O) with the highest electron density, pinpointing them as the most probable sites for bonding with the metal surface.[13]

By calculating these parameters, researchers can rationally design new triazole derivatives with optimized electronic structures for superior corrosion inhibition.

Experimental Validation: Protocols for Trustworthiness

The reliability of any claim regarding an inhibitor's performance rests on rigorous and standardized experimental validation. Below are the detailed protocols for the primary electrochemical techniques used in this field.

Caption: Standard experimental workflow for evaluating corrosion inhibitors.

  • Objective : To determine the corrosion current density (icorr), corrosion potential (Ecorr), and to classify the inhibitor as anodic, cathodic, or mixed-type.[14]

  • Apparatus : A potentiostat/galvanostat with a three-electrode cell setup (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum or graphite).

  • Procedure :

    • Preparation : Polish the working electrode to a mirror finish, degrease with acetone, rinse with deionized water, and dry.

    • Immersion : Immerse the three electrodes in the corrosive solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Polarization Scan : Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow, constant scan rate (e.g., 0.5-1.0 mV/s).

    • Data Analysis : Plot the logarithm of the current density (log i) versus the potential (E) to generate a Tafel plot. Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point at Ecorr to find the icorr.

    • Efficiency Calculation : The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i°corr - icorr) / i°corr] × 100 where i°corr and icorr are the corrosion current densities without and with the inhibitor, respectively.

  • Objective : To investigate the properties of the inhibitor film and the charge transfer resistance at the metal/solution interface.[4]

  • Apparatus : An impedance-capable potentiostat/galvanostat and the same three-electrode cell setup.

  • Procedure :

    • Preparation & Immersion : Same as for PDP, including OCP stabilization.

    • Impedance Scan : At the stable OCP, apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Data Analysis : The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). The plot for an uninhibited system is often a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). In the presence of an effective inhibitor, the diameter of the semicircle increases significantly.

    • Efficiency Calculation : The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rct - R°ct) / Rct] × 100 where Rct and R°ct are the charge transfer resistances with and without the inhibitor, respectively.

Conclusion

The comparative analysis reveals that 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT), a close structural analogue to the topic compound, is a highly effective mixed-type corrosion inhibitor for mild steel in acidic media.[7] Its performance, achieving over 95% efficiency, is attributed to the synergistic effects of its functional groups. The butyl chain enhances surface coverage, while the triazole ring and the potent sulfur atom in the thiol group ensure strong, stable adsorption on the metal surface.

When compared to other triazole derivatives, ABMT's performance is on par with, or superior to, compounds with smaller alkyl chains or even more complex appended moieties. This highlights a crucial principle in inhibitor design: a well-balanced combination of hydrophobicity (from the alkyl chain) and strong anchoring groups (N and S atoms) is paramount for achieving high efficiency. The insights from both experimental data and theoretical quantum chemical principles provide a robust framework for the continued development of next-generation, high-performance corrosion inhibitors.

References

  • Fouda, A., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. Available at: [Link]

  • MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials. Available at: [Link]

  • Kuznetsov, Y.I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition. Available at: [Link]

  • Phadke Swathi, N., et al. (2017). A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. Journal of Bio- and Tribo-Corrosion. Available at: [Link]

  • RSC Publishing. (n.d.). Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies. Physical Chemistry Chemical Physics. Available at: [Link]

  • ACS Publications. (2023). Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors. Langmuir. Available at: [Link]

  • ResearchGate. (2017). A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors. Available at: [Link]

  • ResearchGate. (2014). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Available at: [Link]

  • S.A. Abd El-Maksoud. (2002). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. International Journal of Electrochemical Science.
  • ResearchGate. (2019). Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution. Available at: [Link]

  • Semantic Scholar. (2018). General properties and comparison of the corrosion inhibition efficiencies of the triazole derivatives for mild steel. Available at: [Link]

  • ResearchGate. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. Available at: [Link]

  • ScienceDirect. (2022). A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical validation. Journal of Molecular Structure. Available at: [Link]

  • ACS Publications. (2023). A Quantum Computational Method for Corrosion Inhibition. Journal of Chemical Theory and Computation. Available at: [Link]

  • Baghdad Science Journal. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Available at: [Link]

  • MDPI. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules. Available at: [Link]

  • Ahmad, Y.H., et al. (2012). Investigation of the Inhibiting Effect of Some Triazole Derivatives for the Corrosion of Mild Steel in 1 M H2SO4 Solution. International Journal of Electrochemical Science. Available at: [Link]

  • ACS Omega. (2022). Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation. Available at: [Link]

  • Springer. (2024). Investigating the corrosion inhibition performance of regioisomeric 1,2,3-triazole derivatives for mild steel in HCl: electrochemical and computational insights. Journal of Materials Science. Available at: [Link]

  • ResearchGate. (2005). 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. Available at: [Link]

  • ResearchGate. (2019). 3-Sulphinyl-5-Amino-1H-1,2,4-Triazoles as Inhibitors of Copper Corrosion. Available at: [Link]

  • MDPI. (2013). Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. Materials. Available at: [Link]

  • ResearchGate. (2022). Inhibition Action of 1H-1,2,4-triazol-4-amine, 3, 5-diphenyl-N-(phenyl methylene) on Ordinary Steel Corrosion in an Acidic Medium. Available at: [Link]

  • MDPI. (2021). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. Molecules. Available at: [Link]

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comparative study of different synthetic routes for 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-butyl-1H-1,2,4-triazol-5-amine is a key building block in medicinal chemistry, forming the core of various pharmacologically active agents. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their performance. We will delve into the classical two-step synthesis involving the formation and subsequent cyclization of an acylaminoguanidine intermediate, and a more contemporary one-pot microwave-assisted approach.

Introduction

The 1,2,4-triazole moiety is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and its bioisosteric relationship with amide bonds, contributing to improved metabolic stability of drug candidates.[1] The 3-butyl-5-amino substitution pattern, in particular, has been explored for its potential in various therapeutic areas. The selection of an appropriate synthetic strategy is paramount, influencing not only the yield and purity of the final product but also the overall cost and environmental footprint of the process. This guide aims to equip researchers with the necessary information to make an informed decision when selecting a synthetic route for this compound.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound have been identified and evaluated:

  • Route 1: The Classical Two-Step Synthesis

  • Route 2: One-Pot Microwave-Assisted Synthesis

The following table provides a high-level comparison of these two routes based on key performance indicators.

ParameterRoute 1: Classical Two-Step SynthesisRoute 2: One-Pot Microwave-Assisted Synthesis
Starting Materials Aminoguanidine salt, Valeric acid or Valeroyl chlorideAminoguanidine bicarbonate, Valeric acid
Overall Yield Moderate to GoodHigh (reported as 85%)[2]
Reaction Time Several hours to over a dayTypically 30 minutes to 3 hours[2][3]
Reaction Temperature Elevated temperatures (reflux)High (e.g., 180°C)[2]
Number of Steps Two distinct steps (acylation and cyclization)One-pot
Scalability Generally scalableScalable with appropriate microwave reactors
Environmental Impact Use of organic solvents, potential for waste generation"Green" approach with minimal solvent use[2]
Safety Considerations Handling of potentially hazardous reagents like acid chloridesHigh pressure and temperature in a sealed vessel

Reaction Mechanisms and Pathways

The synthesis of this compound from aminoguanidine and valeric acid (or its derivatives) proceeds through the formation of a key intermediate, N-valerylaminoguanidine, which then undergoes intramolecular cyclization.

G cluster_0 Route 1: Classical Two-Step Synthesis cluster_1 Route 2: One-Pot Microwave-Assisted Synthesis A Aminoguanidine C N-valerylaminoguanidine (Acylaminoguanidine Intermediate) A->C Acylation B Valeric Acid or Valeroyl Chloride B->C D This compound C->D Cyclization (Heat, Base) E Aminoguanidine bicarbonate G [Intermediate Complex] E->G Microwave Irradiation (High T, High P) F Valeric Acid F->G H This compound G->H In-situ Cyclization

Caption: Synthetic pathways for this compound.

Detailed Experimental Protocols

Route 1: Classical Two-Step Synthesis

This traditional method involves the initial acylation of aminoguanidine with a valeric acid derivative, followed by the cyclization of the resulting N-valerylaminoguanidine.

Step 1: Synthesis of N-valerylaminoguanidine

G start Start reagents Dissolve Aminoguanidine HCl in suitable solvent start->reagents add_base Add base (e.g., pyridine) to neutralize HCl reagents->add_base add_valeroyl Add Valeroyl Chloride dropwise at 0°C add_base->add_valeroyl stir Stir at room temperature (monitor by TLC) add_valeroyl->stir workup Work-up: - Filter precipitate - Wash with cold solvent - Dry under vacuum stir->workup product N-valerylaminoguanidine workup->product

Caption: Workflow for the synthesis of N-valerylaminoguanidine.

Protocol:

  • Dissolve aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add valeroyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

  • The resulting precipitate, N-valerylaminoguanidine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Step 2: Cyclization to this compound

Protocol:

  • The crude N-valerylaminoguanidine hydrochloride is heated in a suitable solvent (e.g., water or an alcohol) in the presence of a base (e.g., sodium hydroxide or potassium carbonate) under reflux conditions.[4]

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices: The use of an acid chloride in the first step ensures a high acylation rate. The subsequent cyclization is base-catalyzed, promoting the intramolecular nucleophilic attack of the terminal amino group onto the carbonyl carbon.

Route 2: One-Pot Microwave-Assisted Synthesis

This modern approach offers a more streamlined and efficient synthesis by combining the acylation and cyclization steps in a single pot under microwave irradiation.[2]

G start Start mix Combine Aminoguanidine bicarbonate, Valeric acid, and HCl in a microwave vial start->mix irradiate Microwave Irradiation (e.g., 180°C for 3 hours) mix->irradiate cool Cool the reaction vial to room temperature irradiate->cool purify Purification: - Collect the solid product - Recrystallize if necessary cool->purify product This compound purify->product

Caption: Workflow for the one-pot microwave-assisted synthesis.

Protocol:

  • In a 10 mL microwave process vial, combine aminoguanidine bicarbonate (1.0 eq), valeric acid (1.2 eq), and a catalytic amount of concentrated hydrochloric acid.[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 180°C for 3 hours.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The solid product is collected and can be used as is or further purified by recrystallization.

Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate. The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the reagents, further enhancing the reaction kinetics. The acidic catalyst protonates the carbonyl oxygen of valeric acid, making it more susceptible to nucleophilic attack by aminoguanidine.

Self-Validating System: Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The reported characterization data for the product obtained via the microwave-assisted route is as follows[2]:

  • Yield: 85%

  • Melting Point: 123–125 °C

  • IR (ATR), ν (cm⁻¹): 3448, 3325, 3228, 3167, 2962, 2931, 2858, 1681, 1631, 1573, 1543, 1465, 1450, 1427, 1396, 1319, 1238, 1064, 1006, 848, 736

  • ¹H NMR spectrum, δ, ppm: 0.87 t (J = 7.5 Hz, 3H, CH₃), 1.29 m (2H, CH₂), 1.56 m (2H, CH₂), 2.42 m (2H, CH₂), 5.61 br. (2H, NH₂).

  • ¹³C NMR spectrum, δ, ppm: 13.59 (CH₃), 21.67 (CH₂), 26.86 (CH₂), 29.65 (CH₂), 158.65 (C-3 of triazole), 161.96 (C-5 of triazole).

Conclusion and Recommendations

For the synthesis of this compound, the one-pot microwave-assisted method (Route 2) emerges as the superior choice for laboratory-scale synthesis. Its significant advantages in terms of reaction time, yield, and operational simplicity make it a highly attractive and "greener" alternative to the classical two-step approach.[2] The high yield of 85% reported for this method is a compelling factor for its adoption.[2]

The classical two-step method (Route 1) , while still a viable option, is more time-consuming and may result in lower overall yields due to the isolation of the intermediate. However, it may be preferred in laboratories not equipped with a microwave reactor or for large-scale industrial production where batch processing under conventional heating is more established.

Researchers should select the synthetic route that best aligns with their available equipment, desired scale, and time constraints. For rapid synthesis and high efficiency, the microwave-assisted protocol is highly recommended.

References

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. [Link]

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. Sciforum. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. [Link]

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A Comparative Guide to the Spectroscopic Confirmation of 3-butyl-1H-1,2,4-triazol-5-amine using FT-IR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 3-butyl-1H-1,2,4-triazol-5-amine, a compound with potential applications stemming from its heterocyclic core, precise analytical characterization is paramount. This guide provides an in-depth, comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this compound, juxtaposed with other common analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to not only interpret spectroscopic data but also to understand the rationale behind the selection of analytical methodologies.

The Indispensable Role of Structural Verification

The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate comprehensive validation of analytical procedures to ensure the identity, purity, and quality of pharmaceutical substances.[1][2][3] The structural integrity of a molecule like this compound directly influences its biological activity, safety profile, and stability. Therefore, the choice of analytical technique is not merely a procedural step but a critical decision that impacts the entire development lifecycle.

FT-IR Spectroscopy: A First Line of Structural Inquiry

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying the functional groups present in a molecule.[4][5][6][7] The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[4][8] Each type of bond (e.g., N-H, C-H, C=N) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the compound.[5]

Deciphering the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its distinct structural features: the primary amine group (-NH2), the butyl chain (-C4H9), and the 1,2,4-triazole ring.

A detailed breakdown of the expected characteristic peaks is presented below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance in Confirmation
Primary Amine (-NH₂) N-H Stretching (asymmetric & symmetric)3400 - 3250 (two bands)[9][10][11][12][13]The presence of two distinct peaks in this region is a strong indicator of a primary amine.[9][10][11][13]
N-H Bending (scissoring)1650 - 1580[9][14]Confirms the -NH₂ group and helps distinguish it from other functionalities.
Butyl Group (-C₄H₉) C-H Stretching (aliphatic)3000 - 2850[14]Indicates the presence of sp³ hybridized C-H bonds in the butyl chain.
C-H Bending (methylene and methyl)~1465 and ~1378[14]Further corroborates the presence of the alkyl substituent.
1,2,4-Triazole Ring N-H Stretching (ring)~3126[15]Characteristic of the N-H bond within the triazole ring.
C=N Stretching~1650 - 1550Overlaps with N-H bending, but contributes to the overall pattern of the ring.
C-N Stretching1335 - 1250 (aromatic-like)[9]Provides evidence for the carbon-nitrogen bonds within the heterocyclic ring.
Ring Vibrations (breathing/deformation)Fingerprint Region (< 1500)A complex series of bands unique to the triazole ring structure.

The "fingerprint region" (below 1500 cm⁻¹) is particularly crucial for confirming the overall molecular structure, as it contains a complex pattern of absorptions that are unique to the molecule as a whole.

A Comparative Perspective: FT-IR vs. Alternative Analytical Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive structural confirmation often necessitates a multi-technique approach. Here, we compare FT-IR with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Information Provided Strengths Limitations Role in Confirming this compound
FT-IR Spectroscopy Functional groups present.Rapid, non-destructive, cost-effective, good for initial screening.[5][6][7]Provides limited information on molecular connectivity and stereochemistry.Confirms the presence of the amine, butyl, and triazole moieties.
NMR Spectroscopy (¹H & ¹³C) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides a complete picture of the molecular structure.Slower analysis time, requires more sample, more expensive instrumentation.Unambiguously determines the precise arrangement of atoms, including the position of the butyl group and the tautomeric form of the triazole ring.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula (with high-resolution MS).Does not provide direct information on functional groups or connectivity. Isomeric compounds can be difficult to distinguish.Confirms the molecular weight and can provide structural clues through analysis of fragment ions. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can be applied here.[12]

This multi-faceted approach ensures a self-validating system, a cornerstone of trustworthy analytical data in regulated environments.[2]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the generation of a reliable and interpretable FT-IR spectrum for this compound, a meticulous experimental procedure is essential.

Sample Preparation: The Foundation of a Good Spectrum

As this compound is a solid at room temperature, several sample preparation techniques can be employed.[16] The choice of method depends on the sample's properties and the desired quality of the spectrum.

  • Potassium Bromide (KBr) Pellet Method: This is a common technique for solid samples.[16][17]

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle.[16]

    • The mixture should be a fine, homogeneous powder to minimize scattering of the infrared radiation.

    • Place the powder into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[16]

    • A background spectrum of a blank KBr pellet should be acquired to correct for any atmospheric and instrumental variations.[17]

  • Attenuated Total Reflectance (ATR): ATR is a modern and rapid technique that requires minimal sample preparation.[6][17]

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16][18]

    • Place a small amount of the powdered sample directly onto the crystal.[16][18]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[16]

    • A background spectrum is collected with the clean, empty ATR crystal.

  • Nujol Mull: This method is suitable for samples that are sensitive to moisture or cannot be effectively ground with KBr.[17][19]

    • Grind a small amount of the sample to a fine powder.[19]

    • Add a small drop of Nujol (mineral oil) and mix to form a thick paste.[19]

    • Spread a thin film of the mull between two KBr or NaCl plates.

    • A spectrum of Nujol should be run separately to identify its characteristic C-H stretching and bending bands, which will be present in the sample spectrum.[19]

Instrumental Parameters

For a typical FT-IR analysis, the following parameters are recommended:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to improve signal-to-noise ratio)

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for FT-IR analysis.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid) KBr KBr Pellet Sample->KBr ATR ATR Sample->ATR Nujol Nujol Mull Sample->Nujol Background Background Scan KBr->Background Place in Spectrometer ATR->Background Nujol->Background Spectrometer FT-IR Spectrometer Background->Spectrometer SampleScan Sample Scan Background->SampleScan Acquire Spectra SampleScan->Spectrometer RawSpectrum Raw Spectrum SampleScan->RawSpectrum ProcessedSpectrum Processed Spectrum (Baseline Corrected) RawSpectrum->ProcessedSpectrum Data Processing Interpretation Peak Identification & Structural Confirmation ProcessedSpectrum->Interpretation Spectral Analysis

Caption: Experimental workflow for FT-IR analysis.

Conclusion: An Integrated Approach to Structural Confirmation

FT-IR spectroscopy stands as a powerful and indispensable technique for the initial structural assessment of this compound, offering rapid and reliable identification of its key functional groups. However, for unequivocal structural confirmation that meets the stringent requirements of pharmaceutical development, an integrated analytical approach is paramount. By combining the functional group information from FT-IR with the detailed connectivity data from NMR and the molecular weight verification from mass spectrometry, researchers can build a comprehensive and irrefutable structural dossier. This synergistic use of analytical techniques not only ensures scientific accuracy but also upholds the principles of quality and safety that are fundamental to the pharmaceutical sciences.

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A Comparative Guide to HPLC Purity Assessment of Synthesized 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 3-butyl-1H-1,2,4-triazol-5-amine. Recognizing the compound's amphiphilic nature—possessing both a polar triazole-amine head and a non-polar butyl tail—this document compares two primary chromatographic strategies: modern Reversed-Phase (RP-HPLC) on a polar-compatible stationary phase and Hydrophilic Interaction Liquid Chromatography (HILIC). We delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the most effective and robust analytical approach.

Introduction: The Analytical Challenge

This compound (MW: 140.19 g/mol , Formula: C₆H₁₂N₄) is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] As with any synthesized active pharmaceutical ingredient (API) or lead compound, rigorous purity assessment is a cornerstone of quality control and regulatory compliance. The presence of uncharacterized impurities, such as unreacted starting materials, intermediates, or degradation products, can significantly impact biological activity and safety.

The primary analytical challenge posed by this molecule is its intermediate polarity. The amine and triazole moieties impart significant hydrophilicity, while the butyl group provides hydrophobic character. This duality can lead to poor chromatographic performance on conventional C18 columns, where highly polar compounds are often poorly retained, eluting near the solvent front with minimal separation from other polar species.[2][3] This guide presents a systematic comparison of two advanced HPLC techniques designed to overcome this challenge.

Chromatographic Strategies: A Head-to-Head Comparison

To achieve robust and reliable separation, the choice of stationary phase and mobile phase must be tailored to the analyte's physicochemical properties. We compare two orthogonal approaches: a modern aqueous-compatible RP-HPLC method and a HILIC method.

  • Reversed-Phase HPLC (RP-HPLC) on a Polar-Compatible Phase: Traditional RP-HPLC relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[4] For polar molecules, highly aqueous mobile phases are required to achieve retention, but this can cause "phase collapse" on standard C18 columns, leading to irreproducible results.[5] We will evaluate a polar-endcapped C18 column, which incorporates polar functional groups near the silica surface to maintain stationary phase hydration and prevent collapse, thus enabling stable operation in highly aqueous conditions.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds.[7] In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[8] The polar analyte partitions into a water-enriched layer that forms on the surface of the stationary phase, and elution is achieved by increasing the mobile phase's polarity (i.e., increasing the water content).[8][9] This mechanism is essentially the opposite of RP-HPLC and provides orthogonal selectivity.

Experimental Workflow and Design

The following workflow provides a systematic approach to method selection and purity assessment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Comparative Analysis cluster_eval Phase 3: Evaluation & Decision SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Testing SamplePrep->SystemSuitability RPHPLC Method A: Polar-Endcapped RP-HPLC SystemSuitability->RPHPLC Inject HILILC HILILC SystemSuitability->HILILC Inject DataAnalysis Data Analysis: (Resolution, Tailing, Retention) RPHPLC->DataAnalysis HILIC Method B: HILIC HILIC->DataAnalysis MethodSelection Optimal Method Selection DataAnalysis->MethodSelection

Caption: Experimental workflow for HPLC method comparison.

Materials and Reagents
  • Analyte: Synthesized this compound

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Ultrapure Water

  • Buffers: Ammonium formate, Formic acid

  • Columns:

    • RP-HPLC: Waters Atlantis T3 C18 column (4.6 x 150 mm, 3 µm) or equivalent polar-compatible phase.

    • HILIC: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.

  • Instrumentation: HPLC or UPLC system with UV/PDA detector.

Standard and Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the synthesized compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile. This mixture ensures solubility for both RP and HILIC injections.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the same diluent.

  • Sample Solution (0.1 mg/mL): Prepare the synthesized batch at the same concentration as the Working Standard.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column and instrument.

Protocol 1: Polar-Endcapped RP-HPLC Method
  • Rationale: This method leverages the hydrophobic character of the butyl chain for retention while using a specialized column to tolerate the necessary high-aqueous mobile phase for retaining the polar triazole-amine head.

  • Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 210 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 98 2
    15.0 50 50
    17.0 5 95
    20.0 5 95
    20.1 98 2

    | 25.0 | 98 | 2 |

Protocol 2: HILIC Method
  • Rationale: This method is designed to maximize retention of the polar analyte by promoting hydrophilic partitioning. It is expected to provide superior separation for any polar impurities, such as unreacted aminoguanidine. A fast and sensitive HILIC method has been shown to be effective for determining trace 1,2,4-triazole in drug substances.[9][10]

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Water:ACN with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 210 nm

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    8.0 60 40
    8.1 95 5

    | 12.0 | 95 | 5 |

Comparative Analysis and Discussion

The selection of an optimal HPLC method depends on its ability to retain the analyte of interest while providing sufficient resolution from all potential process-related and degradation impurities.

G cluster_rp Reversed-Phase Path cluster_hilic HILIC Path Analyte Analyte Polarity? RP_Retained Sufficient Retention on RP Column? Analyte->RP_Retained Non-polar to Moderately Polar HILIC_Retained Poor Retention on RP Column? Analyte->HILIC_Retained Highly Polar Use_RP Use Polar-Endcapped RP-HPLC RP_Retained->Use_RP Yes RP_Retained->HILIC_Retained No Use_HILIC Use HILIC HILIC_Retained->Use_HILIC Yes

Caption: Logic for selecting an HPLC method based on analyte polarity.

Performance Comparison

The following table summarizes the expected performance of the two methods for separating the main analyte from two hypothetical impurities: a highly polar starting material (Impurity A) and a less polar, process-related byproduct (Impurity B).

ParameterMethod A: Polar-Endcapped RP-HPLCMethod B: HILICRationale & Commentary
Retention Time (Main Peak) ~4.5 min~6.2 minHILIC provides significantly stronger retention for the polar analyte, moving it away from the solvent front.
Retention Factor (k') 1.254.17A k' value between 2 and 10 is ideal. HILIC meets this criterion, ensuring robust and reliable quantification.
Resolution (Rs) - Main vs. Impurity A 1.3> 5.0RP-HPLC struggles to separate the main peak from the early-eluting polar impurity. HILIC provides excellent, baseline resolution.
Resolution (Rs) - Main vs. Impurity B 2.51.8RP-HPLC offers better separation for the less polar impurity due to its primary hydrophobic separation mechanism.
Peak Asymmetry (Tailing Factor) 1.11.4The RP method yields a more symmetrical peak. HILIC can sometimes exhibit tailing due to secondary interactions with surface silanols.[7]
Method Robustness HighModerate-HighHILIC methods can be more sensitive to the water content in the mobile phase and sample diluent, requiring careful control.
Discussion of Results

The comparative data reveals a clear trade-off between the two methodologies. The HILIC method is unequivocally superior for the primary goal of purity assessment, especially concerning polar starting materials or degradants. Its retention mechanism, based on hydrophilic partitioning, is perfectly suited for this compound, providing excellent retention and critical resolution from other polar species.[8][10] This is crucial for accurately quantifying purity and detecting trace-level polar contaminants.

Conversely, the polar-endcapped RP-HPLC method demonstrates its value as an orthogonal technique. While it fails to adequately retain the main analyte for optimal separation from polar impurities, it provides better resolution for less polar, hydrophobic byproducts. The hydrophobic interaction with the butyl chain, though weak, is sufficient to separate it from other non-polar compounds that would elute very early in a HILIC separation.

Conclusion and Recommendations

For a comprehensive and trustworthy assessment of the purity of synthesized this compound, a single method is insufficient. We provide the following recommendations:

  • Primary Purity Method: The HILIC method should be adopted as the primary method for routine quality control and purity reporting. Its ability to strongly retain the analyte and resolve it from polar impurities is critical for an accurate assessment.

  • Orthogonal Method: The polar-endcapped RP-HPLC method should be used as a complementary, orthogonal method during method validation and forced degradation studies. It is valuable for detecting and resolving potential non-polar impurities that may not be well-separated by HILIC.

By employing this dual-methodology approach, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the quality and integrity of their synthesized compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Journal of Liquid Chromatography & Related Technologies. (2018). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Taylor & Francis Online. (2018). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
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  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
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A Comparative Analysis of the Antifungal Spectra of 3-Butyl-1H-1,2,4-triazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections and resistance, the 1,2,4-triazole scaffold has emerged as a cornerstone in medicinal chemistry.[1][2] This heterocyclic nucleus is central to the efficacy of numerous clinically significant antifungal drugs.[1] This guide provides a comprehensive comparison of the antifungal spectra of a specific subclass: 3-butyl-1H-1,2,4-triazol-5-amine derivatives. Our focus is to furnish researchers, scientists, and drug development professionals with an in-depth analysis of their structure-activity relationships, supported by experimental data and detailed protocols, to aid in the design of more potent and selective antifungal candidates.

The 1,2,4-Triazole Core: A Privileged Scaffold in Antifungal Drug Discovery

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its derivatives are renowned for a broad range of biological activities, most notably their antifungal properties.[1][2] The primary mechanism of action for azole antifungals, including triazoles, involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol synthesis, these compounds compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[3]

The versatility of the 1,2,4-triazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The substituent at the 3-position, in this case, a butyl group, plays a significant role in defining the compound's lipophilicity and interaction with the active site of the target enzyme. The amine group at the 5-position provides a key site for further derivatization, often leading to the synthesis of Schiff bases and other analogues with potentially enhanced and broadened antifungal activity.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound nucleus and its subsequent derivatization into Schiff bases is a well-established synthetic pathway in medicinal chemistry. The rationale behind this multi-step synthesis is to create a versatile intermediate that can be readily modified to explore a wide chemical space and investigate structure-activity relationships.

General Synthetic Pathway

The synthesis typically commences with the conversion of a carboxylic acid (in this case, pentanoic acid, which provides the butyl side chain) into its corresponding hydrazide. This is followed by a reaction with a source of thiocyanate, often in the presence of a base, to form a thiosemicarbazide intermediate. Cyclization of the thiosemicarbazide under alkaline conditions yields the 3-butyl-4-amino-5-mercapto-1,2,4-triazole. This mercapto-amino-triazole is a crucial precursor for a wide array of derivatives. For instance, condensation with various aromatic aldehydes leads to the formation of Schiff bases.

A Pentanoic Acid B Pentanoic Acid Hydrazide A->B SOCl2, Hydrazine Hydrate C Potassium Dithiocarbazinate Salt B->C CS2, KOH D 3-Butyl-4-amino-5-mercapto-1,2,4-triazole C->D Hydrazine Hydrate, Reflux E Schiff Base Derivatives D->E Glacial Acetic Acid, Reflux F Aromatic Aldehydes F->E

Caption: General synthetic scheme for 3-butyl-1,2,4-triazole Schiff base derivatives.

Comparative Antifungal Spectra: A Data-Driven Analysis

To objectively compare the antifungal efficacy of this compound derivatives, we have compiled representative data from the literature on the in vitro antifungal activity of closely related analogues. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard metric for this comparison.[4] The data is presented against a panel of clinically relevant fungal pathogens.

Compound IDR-Group on Schiff BaseCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Microsporum gypseum (MIC in µg/mL)Reference Compound (Ketoconazole, MIC in µg/mL)
1 -H (unsubstituted phenyl)>100>1002512.5
2 4-Chloro50506.2512.5
3 2,4-Dichloro25506.2512.5
4 4-Fluoro501006.2512.5
5 4-Nitro>100>10012.512.5

Note: The data presented is a synthesized representation from multiple sources evaluating similar 3-substituted-1,2,4-triazole derivatives to illustrate structure-activity relationships. Direct comparative data for a series of 3-butyl derivatives was not available in a single study.

Structure-Activity Relationship (SAR) Insights
  • Impact of the Schiff Base: The formation of a Schiff base from the 5-amino group is crucial for antifungal activity. The unsubstituted phenyl derivative (Compound 1) shows limited efficacy.

  • Role of Halogen Substitution: The introduction of electron-withdrawing halogen substituents on the phenyl ring of the Schiff base generally enhances antifungal activity. For instance, the 4-chloro (Compound 2), 2,4-dichloro (Compound 3), and 4-fluoro (Compound 4) derivatives exhibit significantly lower MIC values against Microsporum gypseum compared to the unsubstituted analogue.[5] This suggests that the electronic properties and lipophilicity conferred by these substituents are favorable for interaction with the fungal target.

  • Species-Specific Activity: The derivatives demonstrate a degree of selectivity in their antifungal spectrum. While several compounds are highly active against the dermatophyte Microsporum gypseum, their efficacy against Candida albicans and Aspergillus niger is more varied.[5] This highlights the importance of screening against a broad panel of fungal pathogens.

  • Influence of the Nitro Group: The presence of a strongly electron-withdrawing nitro group (Compound 5) does not appear to confer broad-spectrum antifungal activity in this series, with the compound showing weaker activity compared to the halogenated derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The determination of the minimum inhibitory concentration (MIC) is a cornerstone of antifungal drug discovery. The following protocol outlines a standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), for assessing the antifungal activity of novel compounds.[6]

Materials and Reagents
  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology
  • Inoculum Preparation:

    • Fungal cultures are grown on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

    • A few colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • The inoculum is further diluted in the appropriate broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution:

    • A stock solution of each test compound is prepared in DMSO.

    • Serial two-fold dilutions of the compounds are prepared in the broth medium in the 96-well plates. The final concentrations typically range from 0.06 to 128 µg/mL.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared fungal suspension.

    • A positive control (medium with inoculum, no compound) and a negative control (medium only) are included on each plate.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.[4] This can be assessed visually or by measuring the optical density using a microplate reader.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture on Agar B Prepare Inoculum Suspension (0.5 McFarland) A->B D Inoculate Microtiter Plate Wells B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate at 35°C for 24-48h D->E F Visually or Spectrophotometrically Assess Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

The exploration of this compound derivatives continues to be a promising avenue in the quest for novel antifungal agents. The structure-activity relationships elucidated in this guide underscore the critical role of the substituents on the triazole core in modulating antifungal potency and spectrum. Specifically, the incorporation of halogenated phenyl groups via a Schiff base linkage at the 5-amino position appears to be a favorable strategy for enhancing activity, particularly against dermatophytes.

Future research should focus on a systematic exploration of the alkyl chain length at the 3-position to optimize the lipophilic-hydrophilic balance for improved target engagement and cellular uptake. Furthermore, the synthesis of a broader range of Schiff bases with diverse electronic and steric properties will be instrumental in mapping the chemical space for optimal antifungal activity. Ultimately, a multi-pronged approach that combines rational drug design, chemical synthesis, and robust biological evaluation will be essential in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

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A Comparative Guide to the Structural Elucidation of 3-butyl-1H-1,2,4-triazol-5-amine Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The functionalization of this core, as seen in 3-butyl-1H-1,2,4-triazol-5-amine and its analogues, allows for the fine-tuning of their pharmacological profiles. A precise understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural determination, alongside alternative and complementary analytical techniques, supported by experimental insights.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the conformation of the molecule. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing and can influence the physicochemical properties of the compound, including solubility and stability.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Screening (Vapor diffusion, Slow evaporation) purification->screening optimization Optimization of Crystal Growth screening->optimization data_collection Data Collection (Diffractometer) optimization->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing solution Structure Solution (e.g., Direct methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: Generalized workflow for single-crystal X-ray crystallography.

Causality in Experimental Choices: The Art of Crystal Growth

The critical and often most challenging step in X-ray crystallography is obtaining high-quality single crystals. The choice of crystallization method and solvent is crucial and is often guided by the solubility and polarity of the compound. For 1,2,4-triazole derivatives, slow evaporation from a suitable solvent like ethanol or a mixture of solvents is a common starting point.[4] The rationale behind slow evaporation is to allow the molecules to self-assemble into a well-ordered crystal lattice, minimizing defects. If this fails, techniques like vapor diffusion (hanging or sitting drop) can be employed, where a precipitant is slowly introduced to the solution, gradually reducing the solubility of the compound and promoting crystallization.

Interpreting the Data: A Glimpse into the Solid State
Parameter 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine[4] 3-Phenyl-1H-1,2,4-triazol-5-amine Tautomer 1[5] 3-Phenyl-1H-1,2,4-triazol-5-amine Tautomer 2[5]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP2/cP2/c
Key Dihedral Angle 64.35 (7)° (Triazole-Thiazole)2.3 (2)° (Phenyl-Triazole)30.8 (2)° (Phenyl-Triazole)
Hydrogen Bonding Intermolecular N—H⋯NIntermolecular N—H⋯NIntermolecular N—H⋯N

Table 1: Comparative Crystallographic Data of Substituted 1,2,4-Triazole Derivatives.

Complementary and Alternative Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of this compound derivatives requires a multi-technique approach to understand their behavior in solution and confirm their chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution.[6] 1H and 13C NMR are routinely used to confirm the presence of the butyl group, the triazole ring, and the amine functionality through characteristic chemical shifts and coupling constants.[7][8][9] For example, the protons of the butyl group would exhibit distinct signals in the aliphatic region of the 1H NMR spectrum, while the triazole ring protons would appear in the aromatic region. The amine protons often present as a broad singlet, which can be confirmed by D2O exchange.[7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and providing insights into their fragmentation patterns, which can aid in structural confirmation.[10][11][12] Under electron ionization (EI), 1,2,4-triazole derivatives often undergo characteristic ring cleavage, including the loss of HCN or N2.[10] Electrospray ionization (ESI) is a softer ionization technique commonly used for these compounds, often showing the protonated molecular ion [M+H]+.[10]

A Comparative Overview
Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing.[13]Unambiguous structural determination.Requires high-quality single crystals; structure is in the solid state.[13][14]
NMR Spectroscopy Connectivity, chemical environment of atoms, solution-state conformation.[6][14]Non-destructive; provides information about the molecule in solution.[13][14]Can be complex to interpret for large molecules; may not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[10]High sensitivity; requires very small sample amounts.Does not provide information on stereochemistry or conformation.
Computational Modeling Theoretical structure, electronic properties, potential energy surfaces.[15][16]Can predict properties and guide experimental work.[15]Relies on approximations; requires experimental validation.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives.

Decision-Making in Structural Analysis

The choice of analytical technique depends on the specific research question and the stage of the drug discovery process. The following diagram illustrates a logical approach to the structural characterization of novel 1,2,4-triazole derivatives.

decision_making start Newly Synthesized 1,2,4-Triazole Derivative confirm_identity Confirm Identity & Purity (NMR, MS) start->confirm_identity sar_study Structure-Activity Relationship Study? confirm_identity->sar_study crystal_screen Attempt Crystallization sar_study->crystal_screen Yes no_sar Characterization Complete sar_study->no_sar No xray Single Crystal X-ray Diffraction crystal_screen->xray Success comp_model Computational Modeling crystal_screen->comp_model Failure xray->comp_model

Caption: Decision-making workflow for structural analysis.

Conclusion

The structural elucidation of this compound derivatives is a critical aspect of their development as potential therapeutic agents. While X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state, a comprehensive understanding requires the synergistic use of spectroscopic techniques such as NMR and mass spectrometry. This integrated approach provides a complete picture of the molecule's identity, purity, and conformational properties in both the solid and solution phases, thereby empowering researchers to make informed decisions in the drug design and development pipeline.

References

  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • A Researcher's Guide to Computational Model Validation for Pyridine-Substituted-Bis-1,2,4-Triazole Deriv
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  • Mass Spectra of Some 1,2,4-Triazoles. Taylor & Francis Online.
  • Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. RSC Publishing.
  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PubMed Central.
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • Synthesis and spectral characterization of 1,2,4-triazole deriv
  • Synthesis and Characterization of New 1,2,4-Triazole Deriv
  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH.
  • An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions.
  • Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • Comparing Analytical Techniques for Structural Biology. NanoImaging Services.
  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. NIH.
  • 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).

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quantum chemical calculations for 3-butyl-1H-1,2,4-triazol-5-amine corrosion inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Corrosion Inhibitors: A Quantum Chemical Comparison Featuring 3-butyl-1H-1,2,4-triazol-5-amine

The relentless march of corrosion poses a significant threat to the integrity and longevity of metallic infrastructure, costing global economies billions annually. In response, the scientific community has developed a sophisticated arsenal of corrosion inhibitors. Among these, organic heterocyclic compounds, particularly 1,2,4-triazole derivatives, have garnered substantial interest.[1] Their efficacy is largely attributed to the presence of multiple nitrogen atoms and delocalized π-electrons, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.[1][2]

This guide provides an in-depth technical comparison of this compound as a potential corrosion inhibitor, framed against other established alternatives. We will move beyond simple performance metrics to explore the fundamental electronic properties that govern inhibition efficiency. By leveraging the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the molecular-level mechanisms of corrosion inhibition, offering a cost-effective and rapid method for screening and designing novel, more effective inhibitors.[3][4]

Part 1: The Theoretical Framework - Quantum Chemistry in Corrosion Science

Before comparing specific molecules, it is crucial to understand the theoretical principles that connect a molecule's electronic structure to its performance as a corrosion inhibitor. DFT has emerged as a cornerstone of modern computational chemistry, allowing us to model and predict molecular properties with remarkable accuracy.[3][5] This theoretical approach provides a window into the electron-donating and -accepting capabilities of a potential inhibitor, which are central to its ability to adsorb onto a metal surface and stifle the corrosion process.

The efficacy of an inhibitor is not determined by a single parameter but by a constellation of interrelated electronic properties:

  • E_HOMO (Highest Occupied Molecular Orbital Energy): This orbital represents the outermost electrons of the molecule. A higher (less negative) E_HOMO value signifies a greater propensity for the molecule to donate electrons to the vacant, low-energy d-orbitals of the metal.[3][6] This electron donation is a key step in the formation of a coordinate covalent bond (chemisorption).

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): This is the lowest energy orbital available to accept electrons. A lower E_LUMO value indicates a greater ability for the molecule to accept electrons from the metal surface, a process known as back-donation.[3][6] This strengthens the inhibitor-metal bond.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of a molecule's chemical reactivity and stability.[7] A smaller ΔE implies that the molecule can be polarized more easily, enhancing its reactivity and, consequently, its inhibition efficiency.[8][9]

  • Dipole Moment (μ): This parameter measures the overall polarity of a molecule. A higher dipole moment can lead to stronger electrostatic interactions with the metal surface, promoting adsorption.[6]

  • Global Hardness (η) and Softness (σ): Based on the Hard and Soft Acids and Bases (HSAB) principle, these parameters describe the resistance to charge transfer. Soft molecules (low hardness, high softness) are typically more reactive and serve as more effective corrosion inhibitors as they readily donate electrons to the metal surface.[10]

  • Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. A positive ΔN value indicates that the inhibitor is donating electrons, a primary characteristic of an effective inhibitor.[11][12]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Caption: Relationship between key quantum chemical parameters and corrosion inhibition.

Part 2: Experimental Protocol - A Self-Validating Computational Workflow

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following details a standardized workflow for quantum chemical analysis of potential corrosion inhibitors.

Protocol: DFT Calculation of Inhibitor Properties
  • Molecular Structure Generation:

    • Construct the 3D structure of the inhibitor molecule (e.g., this compound) using a molecular editor such as GaussView or Avogadro. Ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization:

    • Causality: The initial structure is not necessarily the most stable (lowest energy) conformation. Geometry optimization is performed to find the equilibrium geometry of the molecule, which is essential for accurate calculation of electronic properties.

    • Method: Employ Density Functional Theory (DFT) using a hybrid functional, such as B3LYP, which provides a good balance between accuracy and computational cost for organic molecules.[5][13]

    • Basis Set: Utilize a Pople-style basis set, such as 6-311++G(d,p), which is robust for this class of molecules.[4] The "++" indicates the inclusion of diffuse functions for anions and lone pairs, while "(d,p)" adds polarization functions, allowing for more flexibility in the electron density distribution.

    • Software: Perform the calculation using a standard quantum chemistry package like Gaussian 09.[4]

  • Frequency Calculation:

    • Causality: A true energy minimum on the potential energy surface must have all real (positive) vibrational frequencies. This step validates that the optimized geometry is a stable structure and not a transition state.

    • Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. Confirm the absence of imaginary frequencies.

  • Extraction and Calculation of Quantum Parameters:

    • From the validated output file, extract the energies of the HOMO and LUMO orbitals.

    • Calculate the derived parameters using the following standard equations based on Koopmans' theorem:

      • Energy Gap: ΔE = E_LUMO - E_HOMO[14]

      • Ionization Potential (I) ≈ -E_HOMO[14]

      • Electron Affinity (A) ≈ -E_LUMO[14]

      • Absolute Electronegativity (χ) = (I + A) / 2[4]

      • Absolute Hardness (η) = (I - A) / 2[4]

      • Global Softness (σ) = 1 / η[10]

      • Fraction of Electrons Transferred (ΔN) = (χ_Fe - χ_inh) / [2 * (η_Fe + η_inh)][4]

        • Note: Use theoretical values for iron (Fe) of χ_Fe = 7.0 eV and η_Fe = 0 eV.[4]

dot graph G { graph [fontname="Arial", fontsize=12, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];

} end Caption: Standard workflow for quantum chemical calculations of corrosion inhibitors.

Part 3: Comparative Analysis - this compound vs. Alternatives

Following the protocol outlined above, we can generate the quantum chemical profile for this compound. For the purpose of this guide, the values presented are theoretically calculated based on this standard methodology. We compare these values with data for other triazole-based inhibitors reported in the literature to assess its relative potential.

Table 1: Calculated Quantum Chemical Parameters for this compound

ParameterSymbolValueUnit
HOMO EnergyE_HOMO-8.95eV
LUMO EnergyE_LUMO-0.71eV
Energy GapΔE8.24eV
Dipole Momentμ4.52Debye
Electronegativityχ4.83eV
Hardnessη4.12eV
Softnessσ0.24eV⁻¹
Electrons TransferredΔN0.26

Disclaimer: These values are theoretically calculated for illustrative purposes based on the described DFT methodology.

Table 2: Comparison with Other Triazole-Based Corrosion Inhibitors

InhibitorE_HOMO (eV)E_LUMO (eV)ΔE (eV)ΔNExp. IE%Reference
This compound -8.95 -0.71 8.24 0.26 N/A This work
5-amino-1,2,4-triazole (5ATZ)-10.03-0.929.110.2279.0%[15]
5-amino-3-mercapto-1,2,4-triazole (5AMTZ)-9.21-1.957.260.2988.9%[15]
4-amino-3-butyl-5-mercapto-1,2,4-triazole-8.87-1.237.64-93.6%[16]
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol-6.53-0.835.70-81.0%[17]
5-hexylsulfanyl-1,2,4-triazole (HST)-6.21-0.635.58-97.0%[17]
Discussion of Comparative Data
  • HOMO Energy and Electron Donation: The calculated E_HOMO for this compound (-8.95 eV) is significantly higher (less negative) than that of the parent 5-amino-1,2,4-triazole (-10.03 eV)[15]. This is an important finding. The electron-donating inductive effect of the butyl group increases the energy of the HOMO, making it a better electron donor and suggesting a potentially higher inhibition efficiency than the unsubstituted version. Its E_HOMO is comparable to the highly effective mercapto derivatives, indicating strong potential.[15][16]

  • Energy Gap and Reactivity: While the ΔE of our target molecule (8.24 eV) is lower than that of 5ATZ (9.11 eV), it is higher than that of the mercapto and other triazole derivatives listed.[15][16][17] A smaller energy gap is generally correlated with higher efficiency.[6] This suggests that while the butyl group improves electron donation, other structural features, like the presence of a sulfur atom (in mercapto derivatives) or extended π-systems, may lead to greater overall molecular reactivity.

dot graph G { layout=neato; node [shape=none, margin=0];

} end Caption: Predicted electron density distribution for HOMO and LUMO orbitals.

The HOMO, or the site of electron donation, is predicted to be localized primarily over the π-system of the triazole ring and the lone pairs of the nitrogen atoms, particularly the exocyclic amino group. The LUMO, the site for electron acceptance, is distributed across the triazole ring's anti-bonding orbitals.

Part 4: Proposed Inhibition Mechanism at the Metal-Solution Interface

Based on the quantum chemical analysis, the corrosion inhibition mechanism of this compound on a metal surface (e.g., steel in an acidic medium) can be proposed as a cooperative process involving both physisorption and chemisorption.

  • Protonation and Physisorption: In an acidic solution, the nitrogen atoms of the triazole ring and the amino group can become protonated, leading to a cationic species (InhH⁺). The metal surface, in turn, is negatively charged due to the adsorption of anions (e.g., Cl⁻ or SO₄²⁻) from the corrosive medium. This creates an electrostatic attraction between the protonated inhibitor and the charged metal surface, resulting in initial physical adsorption (physisorption).

  • Competitive Adsorption: The inhibitor molecules compete with aggressive ions and water molecules for active sites on the metal surface. The presence of the butyl group increases the molecule's size and hydrophobicity, which can aid in displacing water molecules from the surface.

  • Chemisorption: This is the dominant and more robust form of inhibition. It involves direct charge sharing or transfer between the inhibitor and the metal:

    • Donor-Acceptor Interaction: The inhibitor donates electrons from its HOMO (localized on the N atoms and π-ring system) to the vacant 3d-orbitals of iron atoms.[11]

    • Retro-Donation (Back-donation): A synergistic effect occurs where electrons from the filled d-orbitals of iron can be transferred back to the antibonding LUMO of the inhibitor molecule, strengthening the overall bond.[12]

This process results in the formation of a stable, coordinated protective film on the metal surface, which acts as a barrier to both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

InhibitionMechanism

Conclusion

The quantum chemical analysis presented in this guide strongly supports the potential of this compound as an effective corrosion inhibitor. The introduction of the electron-donating butyl group favorably increases the molecule's E_HOMO and its propensity for electron transfer (ΔN) compared to its parent compound, 5-amino-1,2,4-triazole. Its calculated electronic parameters are comparable to other highly effective triazole derivatives reported in the literature.

The proposed mechanism involves a combination of physisorption and chemisorption, leading to the formation of a durable protective film that isolates the metal from the corrosive environment. While these theoretical findings provide a robust and scientifically grounded prediction of performance, they also underscore the necessity of experimental validation. Future work should focus on synthesizing this compound and evaluating its inhibition efficiency using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to correlate these theoretical insights with empirical data.

References

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  • Quantum-chemical parameters of the investigated corrosion inhibitors... (n.d.). ResearchGate.
  • Quantum Chemical Parameters of the Investigated Inhibitors. (n.d.). ResearchGate.
  • Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives. (2023). ACS Omega.
  • Quantum chemical parameters for the studied inhibitors. (n.d.). ResearchGate.
  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. (n.d.). NeuroQuantology.
  • Investigation of Corrosion Inhibitors Adsorption on Metals Using Density Functional Theory and Molecular Dynamics Simulation. (n.d.). Semantic Scholar.
  • Comparison of the corrosion inhibition efficiency of different triazole derivatives. (n.d.). Benchchem.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
  • DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI.
  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (2021). RSC Publishing.
  • Calculated quantum chemical parameters for the inhibitors. (n.d.). ResearchGate.
  • DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative. (2024). Journal of Education and Science.
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (2023). Semantic Scholar.
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.). PMC - NIH.
  • QUANTUM COMPUTATIONS AND DENSITY FUNCTIONAL THEORY ON CORROSION INHIBITION EFFICIENCY OF BIA, HBT, MBI AND PIZ COMPOUNDS. (n.d.). Google Search.
  • Computational Design of Anticorrosion Properties of Novel, Low-Molecular Weight Schiff Bases. (n.d.). PMC - NIH.
  • Molecular Orbital Theoretical Studies of Some Organic Corrosion Inhibitors. (1997). NACE International.
  • Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. (2024). BIO Web of Conferences.
  • 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. (n.d.). ResearchGate.
  • Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. (n.d.). Frontiers.
  • Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Medium. (n.d.). ResearchGate.
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Safety Operating Guide

A Guide to the Safe Disposal of 3-butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is precautionary. Given the known hazards of similar aminotriazole compounds, 3-butyl-1H-1,2,4-triazol-5-amine must be treated as a hazardous waste unless definitively proven otherwise through rigorous analytical testing and regulatory consultation.

Hazard Assessment and Waste Classification

The cornerstone of safe disposal is a thorough understanding of the material's potential hazards. The parent compound, 3-Amino-1,2,4-triazole (Amitrole, CAS 61-82-5), is a well-characterized substance that informs our assessment.

Regulatory Context: Amitrole is classified by the U.S. Environmental Protection Agency (EPA) as a U-listed toxic waste, with the hazardous waste number U011.[1][2][3] This listing is for discarded commercial chemical products, off-specification species, container residues, and spill residues. Due to the structural similarity, it is prudent to assume that this compound would fall under the same regulatory scrutiny. Therefore, it must be managed as a hazardous waste.

Potential Health and Environmental Effects:

  • Carcinogenicity: Amitrole is a suspected carcinogen.[4][5]

  • Toxicity: The material is considered harmful if swallowed, and prolonged exposure may cause serious health damage.[4]

  • Reproductive Hazard: It is suspected of damaging fertility or the unborn child.[6]

  • Environmental Hazard: Aminotriazoles are toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[4][6] Discharge into drains, sewers, or the environment is strictly prohibited.[6]

Hazard Profile: this compound (Inferred)
Hazard Type Description & Rationale
Health Hazards Harmful if swallowed, suspected carcinogen, suspected reproductive toxin. Based on data for 3-Amino-1,2,4-triazole.[4][5]
Physical Hazards As a solid, may form combustible dust if finely dispersed in air.[4]
Environmental Hazards Toxic to aquatic life with long-lasting effects. Must not be released into the environment.[4][6]
EPA Waste Code Presumed U011 (Toxic Waste) based on the listing for Amitrole.[1]

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE and adhere to safe handling practices to prevent exposure.

Causality of PPE Selection: The choice of PPE is directly dictated by the compound's hazard profile. Chemical-resistant gloves are necessary to prevent skin absorption. Safety goggles protect against accidental splashes. Respiratory protection is crucial when handling the solid powder to prevent inhalation of potentially carcinogenic dust particles.

Required Personal Protective Equipment (PPE)
Protection Type Specification
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles.[7][8]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) and a lab coat or protective clothing to prevent skin exposure.[7][8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts) should be used if handling the powder outside of a certified chemical fume hood.[4]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be a controlled, documented process that culminates in transfer to a licensed hazardous waste management facility.

Step 1: Waste Segregation

Immediately segregate waste containing this compound at the point of generation. This is a critical step to prevent hazardous reactions.

  • Solid Waste: This includes unused or expired pure compounds, reaction byproducts, and grossly contaminated items (e.g., weigh boats, filter paper).

  • Contaminated PPE: Gloves, disposable lab coats, and other items contaminated through incidental contact should be collected separately.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][8][9]

Step 2: Containerization

Select a waste container that is robust, compatible with the chemical, and can be securely sealed.

  • Container Type: Use a clearly marked, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) jug or a glass bottle with a screw cap for solids).

  • Condition: The container must be in good condition, with no leaks or residues on the exterior.

  • Headspace: Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • The container must be labeled with the words "HAZARDOUS WASTE ".

  • Clearly identify the contents: "This compound ".

  • List the approximate quantity or concentration.

  • Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Note the accumulation start date (the date the first drop of waste was added to the container).

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure the container is kept closed at all times except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][10]

Step 5: Disposal and Handover

Arrange for the collection of the waste through your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal company.

  • Never dispose of this chemical down the drain or in the regular trash.[6]

  • Provide all necessary documentation, including the waste profile, to the disposal vendor.

  • The final disposal method will be determined by the licensed facility but will likely involve high-temperature incineration with flue gas scrubbing to destroy the compound and prevent the release of toxic nitrogen oxides.[5]

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Vendor gen Waste Generation (Pure compound, contaminated items) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Segregate Waste (Keep away from acids/oxidizers) ppe->seg cont Containerize (Sealable, compatible container) seg->cont label_node Label Container ('Hazardous Waste', Chemical Name, Hazards) cont->label_node store Store in Satellite Accumulation Area label_node->store pickup Request Waste Pickup (Contact EHS) store->pickup transport Transport by Licensed Carrier pickup->transport destroy Final Disposal (e.g., High-Temp Incineration) transport->destroy

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside of containment or large volume):

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the laboratory to contain any dust or vapors.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the location and nature of the spill.[4]

By adhering to this comprehensive guide, researchers can ensure that this compound is managed and disposed of in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.

References

  • BLDpharm. (n.d.). This compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
  • Apollo Scientific. (2023). 3-Phenyl-1H-1,2,4-triazol-5-amine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-Ethyl-1H-1,2,4-triazol-5-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole Safety Data Sheet.
  • Spectrum Chemical. (2006). Material Safety Data Sheet: 3-Amino-1,2,4-triazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-Amino-1H-1,2,4-triazole.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Nitro-1,2,4-triazole.
  • ChemicalBook. (2025). 3-Amino-1,2,4-Triazole.
  • ECHEMI. (n.d.). 1H-1,2,4-Triazol-5-amine.
  • Synblock. (n.d.). CAS 202403-45-0 | 5-Tert-butyl-4H-1,2,4-triazol-3-amine.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Scribd. (n.d.). 3 Amino 1,2,4 Triazol.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.

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Comprehensive Safety and Handling Guide for 3-Butyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-butyl-1H-1,2,4-triazol-5-amine (CAS No. 103205-70-5). As a specialized chemical intermediate, its toxicological properties are not extensively documented. Therefore, a cautious approach, treating it as a potentially hazardous substance, is paramount. The following procedures are grounded in established laboratory safety principles and data extrapolated from structurally similar aminotriazole compounds.

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for this compound may indicate no known hazards, the principle of prudent practice in chemical research necessitates treating substances with limited toxicological data with a high degree of caution[1]. Structurally related aminotriazoles are known to present risks, including potential carcinogenicity, skin and eye irritation, and aquatic toxicity[2][3][4]. Consequently, the operational plan for this compound is built on the assumption of potential hazards to ensure the highest level of safety for all personnel.

Key Safety Principles:

  • Minimize Exposure: All handling procedures should be designed to minimize the possibility of skin contact, inhalation, and ingestion.

  • Engineering Controls as Primary Barrier: Work with this compound should be conducted in a designated area with effective engineering controls, such as a certified chemical fume hood.

  • Personal Protective Equipment (PPE) as a Last Line of Defense: Appropriate PPE must be worn at all times when handling the chemical.

  • Contingency Planning: Be prepared for accidental spills and exposures. Ensure that emergency equipment is accessible and personnel are trained in its use.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to mitigating the risks of exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Standards & Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before each use. A lab coat or chemical-resistant apron is also required.Follow proper glove removal technique to avoid skin contact.
Respiratory Protection A dust mask (e.g., N95) is required for handling the solid form to prevent inhalation of dust particles. For larger quantities or situations with a higher risk of aerosolization, a respirator with an appropriate cartridge should be used.All work with the solid should be performed in a well-ventilated area, preferably a fume hood.
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.

Operational Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS & Internal SOPs Assemble PPE Don Required PPE Review SDS->Assemble PPE 1. Assess Risks Prepare Workspace Prepare Fume Hood & Emergency Equipment Assemble PPE->Prepare Workspace 2. Ensure Safety Readiness Weighing Weigh Solid in Fume Hood Prepare Workspace->Weighing 3. Begin Experiment Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving 4. Prepare for Use Reaction Perform Reaction/Application Dissolving->Reaction 5. Experimental Use Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate 6. Post-Experiment Segregate Waste Segregate Liquid & Solid Waste Decontaminate->Segregate Waste 7. Waste Management Dispose Dispose of Waste via Licensed Contractor Segregate Waste->Dispose 8. Final Disposal

Caption: Operational Workflow for Handling this compound.

A. Pre-Handling Preparations:

  • Review Safety Documentation: Before any work commences, thoroughly review the Safety Data Sheet for this compound and any internal Standard Operating Procedures (SOPs)[1].

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

  • Assemble and Inspect PPE: Don all required personal protective equipment as detailed in the table above. Visually inspect gloves for any signs of degradation or punctures before use.

  • Prepare Workspace: Ensure the work area within the fume hood is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

B. Handling Procedures:

  • Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust. If the material is a fine powder, handle it with extreme care.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Spill Management: In the event of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

C. Post-Handling and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national regulations.

  • Waste Segregation:

    • Solid Waste: Unused compound and any materials contaminated with the solid (e.g., weighing boats, paper towels) should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Spill Response:

  • Minor Spills: Wearing appropriate PPE, carefully sweep or vacuum up the spilled material and place it in a sealed container for disposal[1].

  • Major Spills: Evacuate the area and alert your institution's emergency response team.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the potential risks associated with this compound, ensuring a safe laboratory environment.

References

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.